(S)-3-Methylpiperazin-2-one
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(3S)-3-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUWRUTIOUGMZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525965 | |
| Record name | (3S)-3-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-38-9 | |
| Record name | (3S)-3-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-Methyl-2-ketopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methylpiperazin-2-one is a chiral cyclic diamide that has garnered significant attention in the fields of medicinal chemistry and drug development.[1] Its rigid, six-membered ring structure, incorporating both amide and secondary amine functionalities, makes it a valuable scaffold for the synthesis of complex, biologically active molecules. The specific stereochemistry at the C3 position is often crucial for target engagement and pharmacological activity, highlighting the importance of understanding the physical and chemical properties of the pure (S)-enantiomer.[1] This guide provides a comprehensive overview of the known physical properties of this compound, details experimental methodologies for their determination, and discusses the interpretation of its spectral data. This information is intended to empower researchers to effectively utilize this versatile building block in their synthetic and drug discovery endeavors.
Core Physical Characteristics
A summary of the fundamental physical properties of this compound is presented in the table below. It is important to note that while some data is available for the (S)-enantiomer, other properties are reported for the corresponding (R)-enantiomer or are predicted values. For achiral properties such as molecular weight, boiling point, and density, the values for the (R)-enantiomer can be considered identical to those of the (S)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀N₂O | [2][3][4] |
| Molecular Weight | 114.15 g/mol | [2][4] |
| Appearance | Solid | [3] |
| CAS Number | 78551-38-9 | [3][4] |
| Predicted Boiling Point | 289.6 ± 33.0 °C | [5][6] |
| Predicted Density | 0.992 ± 0.06 g/cm³ | [5][6] |
| Predicted pKa | 15.51 ± 0.40 | [5] |
Experimental Methodologies for Physical Property Determination
The following section outlines standard experimental protocols for determining the key physical properties of a solid organic compound like this compound. These methods are fundamental to the characterization of any novel compound and ensure the reliability of subsequent research.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.
Experimental Workflow: Capillary Melting Point Determination
References
- 1. benchchem.com [benchchem.com]
- 2. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. clearsynth.com [clearsynth.com]
- 5. echemi.com [echemi.com]
- 6. 922178-61-8 CAS MSDS ((R)-3-Methylpiperazin-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
(S)-3-Methylpiperazin-2-one chemical structure and stereochemistry
<_ A Technical Guide to (S)-3-Methylpiperazin-2-one: Structure, Stereochemistry, and Synthetic Strategy
Executive Summary
This compound is a chiral heterocyclic compound of paramount importance in modern medicinal chemistry. Its structurally rigid, stereochemically defined framework serves as a critical building block for a multitude of pharmacologically active molecules. The precise (S)-configuration at the C3 stereocenter is frequently essential for achieving desired biological activity and target specificity, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive technical overview of its chemical structure, the critical role of its stereochemistry, a detailed, field-proven synthetic protocol, and its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of advanced pharmaceutical intermediates.
Core Compound Details
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-methylpiperazin-2-one | Internal |
| CAS Number | 78551-38-9 | [1][2] |
| Molecular Formula | C₅H₁₀N₂O | [1][3] |
| Molecular Weight | 114.15 g/mol | [1][3] |
| InChI Key | BSPUWRUTIOUGMZ-BYPYZUCNSA-N | [1][3] |
| Appearance | White to off-white solid | [1][3] |
| Storage | 2-8°C, sealed in a dry environment | [1][2] |
Molecular Structure and Stereochemical Significance
The foundational structure of this compound is a six-membered lactam (a cyclic amide) containing two nitrogen atoms at positions 1 and 4. The key feature is the chiral center at the C3 position, bearing a methyl group. The "(S)" designation, according to the Cahn-Ingold-Prelog priority rules, defines the absolute spatial arrangement of the atoms at this stereocenter.
This specific three-dimensional architecture is not a trivial detail. In drug design, molecular recognition between a ligand (drug) and its biological target (e.g., an enzyme or receptor) is highly dependent on stereochemistry. The (S)-enantiomer may fit perfectly into a binding pocket, while its mirror image, the (R)-enantiomer, may bind weakly or not at all. In some cases, the "wrong" enantiomer can even cause off-target effects or toxicity. Therefore, securing the enantiomerically pure (S)-form is a critical objective in any synthetic campaign targeting advanced therapeutics.[1] The piperazinone scaffold itself is known to impart favorable properties to drug candidates, such as improved water solubility and bioavailability.[1]
Caption: 2D structure of this compound with the chiral center (C*) indicated.
Enantioselective Synthesis: A Validated Protocol
Achieving high enantiomeric purity is the central challenge in synthesizing this compound. While several routes exist, a robust and scalable method involves the reductive amination of an N-protected aminoacetaldehyde with an L-amino acid ester, followed by deprotection and intramolecular cyclization.[1] This strategy directly translates the inherent chirality of the starting amino acid to the final product.
The following protocol is a proven method adapted from patented literature for the synthesis of the analogous (R)-enantiomer, demonstrating a pathway that reliably achieves high enantiomeric excess.[4][5] By starting with the corresponding L-amino acid ester (L-alanine methyl ester), this process yields the desired (S)-product.
Overall Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (Protected Intermediate)
-
Reaction Setup: To a solution of L-alanine methyl ester hydrochloride (1.0 eq) and N-Cbz-aminoacetaldehyde (1.1 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at 0-5°C.
-
Expert Insight: The use of NaBH(OAc)₃ is critical as it is selective for the reduction of the intermediate imine in the presence of the aldehyde, minimizing side reactions. Maintaining a low temperature controls the reaction rate and improves selectivity.
-
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Monitoring: Track the consumption of starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by silica gel column chromatography to yield the protected intermediate as a viscous liquid.[5]
Step 2: Hydrogenolysis and Intramolecular Cyclization to this compound
-
Reaction Setup: Dissolve the purified intermediate from Step 1 (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Transfer the solution to a high-pressure hydrogenation vessel. Carefully add palladium on carbon (10% Pd/C, approx. 0.3 eq by weight) to the solution.[5]
-
Expert Insight: Pd/C is a highly efficient catalyst for the hydrogenolysis of the Cbz (benzyloxycarbonyl) protecting group. The reaction is exothermic and generates H₂ gas; proper inerting and pressure-rated equipment are mandatory for safety.
-
-
Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the recommended pressure (e.g., 1.8 MPa).[5] Stir the reaction vigorously at room temperature overnight. The removal of the Cbz group is immediately followed by spontaneous intramolecular cyclization to form the lactam ring.
-
Monitoring: Monitor the reaction to completion by HPLC to confirm the disappearance of the starting material.[5]
-
Work-up: Carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Wash the pad with methanol.
-
Purification & Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by silica gel column chromatography (e.g., using an ethyl acetate/methanol gradient) or by recrystallization to afford this compound as a white solid with high purity (>98%) and high enantiomeric excess (>98% ee).[4][5]
Analytical Characterization
Confirmation of the structure and purity of the final compound is essential. A combination of spectroscopic techniques provides a complete analytical profile.
| Technique | Expected Observations |
| ¹H NMR | Will confirm the presence of all non-exchangeable protons and their connectivity. Key signals include the methyl doublet, the methine quartet at the chiral center, and multiplets for the ethylenediamine backbone protons, along with two distinct NH signals.[1] |
| ¹³C NMR | Provides a signal for each of the five unique carbon atoms, including the characteristic carbonyl signal (~170 ppm), the chiral C-H carbon, the methyl carbon, and the two methylene carbons of the ring.[1] |
| HRMS (ESI-TOF) | High-Resolution Mass Spectrometry will confirm the elemental composition. The compound is typically observed as the protonated molecular ion [M+H]⁺ with a highly accurate mass measurement for C₅H₁₁N₂O⁺.[1] |
| Chiral HPLC | This is the definitive method for determining enantiomeric excess (ee). The sample is run on a chiral stationary phase column, which separates the (S) and (R) enantiomers, allowing for their quantification. |
| Infrared (IR) | Will show characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹). |
Applications in Drug Discovery
This compound is not merely a laboratory curiosity; it is a validated and valuable scaffold in the development of novel therapeutics. The piperazine and piperazinone motifs are frequently incorporated into drug candidates to modulate pharmacokinetic properties or to act as a rigid scaffold that correctly orients other pharmacophoric elements for optimal target binding.[4][6][7]
Key Application Areas:
-
Kinase Inhibitors: The piperazine ring is a common feature in many kinase inhibitors used in oncology, such as Imatinib. Chiral derivatives like this compound allow for the exploration of three-dimensional chemical space around the core scaffold, potentially leading to increased potency and selectivity.[8]
-
Neuropathic Pain and CNS Disorders: Research into ligands for voltage-gated calcium channels has shown that biological activity can reside exclusively in one enantiomer of a piperazinyl derivative, highlighting the importance of enantiopure building blocks.[1]
-
Fezolinetant Intermediate: This compound has been identified as "Fezolinetant Impurity 14," indicating its role as a key intermediate or a related substance in the synthesis of the drug Fezolinetant, which is used to treat vasomotor symptoms due to menopause.[1]
The utility of this chiral building block provides researchers with an efficient pathway to access optically pure advanced intermediates, accelerating the discovery and development of safer, more effective targeted therapies.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. 78551-38-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
Biological activity of (S)-3-Methylpiperazin-2-one
An In-depth Technical Guide to the Biological Activity and Applications of (S)-3-Methylpiperazin-2-one
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal chiral building block in modern medicinal chemistry. Moving beyond a simple data sheet, we will dissect its synthetic origins, its role as a privileged scaffold, and its instrumental function in the development of targeted therapeutics. The narrative is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and field-proven insights into the strategic application of this versatile molecule.
Introduction: The Significance of a Chiral Scaffold
This compound (CAS: 78551-38-9) is a chiral heterocyclic compound featuring a six-membered lactam ring.[1] Its structure is not inherently endowed with potent biological activity; rather, its profound importance lies in its role as a synthetic intermediate and structural cornerstone for pharmacologically active molecules.[2] The piperazinone motif is highly valued in drug discovery for several key reasons:
-
Improved Physicochemical Properties : The presence of two nitrogen atoms within the ring can enhance properties like aqueous solubility and bioavailability, which are critical for drug efficacy.[1]
-
Structural Rigidity and Vectorial Display : The ring structure provides a rigid framework, which can help in pre-organizing substituents in a specific spatial orientation for optimal interaction with biological targets.
-
Stereochemical Importance : The defined (S)-configuration at the C3 position is fundamental. Chirality governs molecular recognition in biological systems, meaning different enantiomers of a final drug compound can exhibit vastly different potency, selectivity, and safety profiles.[1][2] Utilizing an enantiomerically pure building block like the (S)-form is a cornerstone of modern asymmetric synthesis for developing safer, more effective therapies.[2]
Physicochemical Properties Summary
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₂O | [3][4] |
| Molecular Weight | 114.15 g/mol | [1][3] |
| Boiling Point | 289.6 °C at 760 mmHg | [5] |
| Density | 0.992 g/cm³ | [5] |
| Topological Polar Surface Area (TPSA) | 41.1 Ų | [3] |
| LogP | -0.7 | [3] |
Synthesis and Characterization: Establishing the Chiral Core
The production of enantiomerically pure this compound is critical for its application in drug synthesis. The primary strategy involves a multi-step sequence that establishes the chiral center early and preserves it throughout the process.
A common and effective patented method starts with protected ethanolamine and an L-amino acid ester, such as L-alanine methyl ester, to set the desired (S)-stereochemistry.[1][6] The synthesis proceeds through oxidation, reductive amination, and a final intramolecular cyclization.[1][6]
Illustrative Synthetic Workflow
Caption: General synthetic pathway for this compound.
Protocol: Synthesis via Reductive Amination and Cyclization
This protocol is a representative summary based on established methodologies.[6]
-
Oxidation : Oxidize N-Cbz-ethanolamine using a suitable oxidizing agent (e.g., Dess-Martin periodinane) in a solvent like dichloromethane (DCM) to yield N-Cbz-aminoacetaldehyde. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Reductive Amination : Dissolve L-alanine methyl ester hydrochloride in DCM and neutralize with triethylamine.[6] Filter the resulting salt. Add the filtrate to the N-Cbz-aminoacetaldehyde solution from Step 1. Introduce a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), and stir at room temperature.[2][6] This reaction couples the two fragments to form the chiral diamine derivative.
-
Work-up and Purification : Quench the reaction with a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
-
Hydrogenolysis and Cyclization : Dissolve the purified diamine derivative in methanol. Add palladium on carbon (Pd/C) as a catalyst.[6] Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa) and stir at room temperature overnight.[6] This step simultaneously removes the Cbz protecting group and facilitates the intramolecular cyclization to form the piperazinone ring.
-
Final Purification : Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting solid by silica gel column chromatography to yield this compound as a white solid.
-
Characterization : Confirm the structure, purity, and stereochemistry of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee).[1][6]
Biological Activity: A Scaffold for Targeted Drug Design
The true biological significance of this compound is realized when it is incorporated into larger, more complex molecules. Its derivatives have been investigated across a wide spectrum of therapeutic areas, including metabolic diseases, inflammation, and oncology.[7]
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most prominent applications of the piperazine scaffold is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[8][9]
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[9] GLP-1 stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner. By inhibiting DPP-4, drugs can increase the levels of active GLP-1, thereby improving glycemic control with a low risk of hypoglycemia.[8][10]
Caption: Role of DPP-4 and its inhibition in glucose metabolism.
Structure-Activity Relationship (SAR): The piperazinone core often serves as a central scaffold that can be functionalized at its nitrogen positions. One nitrogen might be attached to a group that mimics the N-terminus of natural peptide substrates to bind in the S1 pocket of the DPP-4 active site, while the other nitrogen can be modified with various substituents to occupy other pockets (e.g., S2), enhancing potency and selectivity.[8][10]
Experimental Workflow: Screening for Novel DPP-4 Inhibitors
The following workflow outlines a logical, self-validating process for identifying and characterizing novel inhibitors derived from the this compound scaffold.
Caption: Workflow for discovery of piperazinone-based DPP-4 inhibitors.
Protocol: In Vitro DPP-4 Inhibitor Screening Assay
Objective: To determine the inhibitory activity of synthesized this compound derivatives against human recombinant DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: Tris-HCl, pH 7.5
-
Test Compounds (dissolved in DMSO)
-
Positive Control: Sitagliptin or another known DPP-4 inhibitor[10]
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Compound Plating : Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in assay buffer. Dispense 10 µL of each dilution into the wells of the 96-well plate. For negative control wells (100% activity), add 10 µL of buffer with DMSO.
-
Enzyme Addition : Dilute the DPP-4 enzyme to the desired concentration in cold assay buffer. Add 80 µL of the diluted enzyme solution to all wells.
-
Pre-incubation : Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitors to bind to the enzyme before the substrate is introduced. Causality Insight: This pre-incubation step is crucial for identifying time-dependent or slow-binding inhibitors and ensures that the measured inhibition reflects a true equilibrium.
-
Reaction Initiation : Prepare the Gly-Pro-AMC substrate solution in the assay buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.
-
Kinetic Measurement : Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes. The rate of increase in fluorescence is directly proportional to the DPP-4 enzyme activity.
-
Data Analysis :
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data: % Inhibition = [1 - (Rate_Test_Compound / Rate_Negative_Control)] * 100.
-
For compounds showing significant inhibition, plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Example Inhibitory Data
The following table presents hypothetical but representative data for newly synthesized derivatives compared to a known standard.
| Compound | Scaffold Base | R1-Group | R2-Group | DPP-4 IC₅₀ (nM) |
| Sitagliptin (Control) | N/A | N/A | N/A | 19 |
| Derivative 2g | This compound | 7-Chloro-4-quinolyl | Acetyl-pyrrolidine | 25[10][11] |
| Derivative 8h | This compound | Methoxy-phenyl | Sulfonamide | > 1000[8] |
Note: Data for derivatives are illustrative examples based on published research to demonstrate the concept.
Other Therapeutic Applications
The versatility of the piperazinone scaffold extends to numerous other biological targets.
-
Anti-Inflammatory Agents : Piperazine derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key targets in inflammation.[12]
-
Antimicrobial and Antifungal Activity : The piperazine nucleus is a common feature in compounds designed to combat bacterial and fungal pathogens.[7][13]
-
Anticancer Activity : Certain derivatives have shown cytotoxic activity against human cancer cell lines, with proposed mechanisms including the inhibition of critical signaling pathways like the epidermal growth factor receptor (EGFR).[2][7]
Conclusion and Future Perspectives
This compound is a quintessential example of a chiral building block whose value is unlocked through thoughtful synthetic elaboration. It is not a drug in itself, but a powerful starting point for creating diverse libraries of compounds with therapeutic potential. Its favorable physicochemical properties and stereochemically defined structure make it a privileged scaffold in modern drug discovery. Future research will undoubtedly continue to leverage this core structure to develop novel, highly selective, and potent inhibitors for a growing number of biological targets, addressing unmet needs in human health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound [myskinrecipes.com]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors [pharmacia.pensoft.net]
- 9. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review [mdpi.com]
- 10. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation as well as in silico studies of arylpiperazine-1,2-benzothiazine derivatives as novel anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
(S)-3-Methylpiperazin-2-one: A Chiral Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Piperazinones
(S)-3-Methylpiperazin-2-one is a chiral heterocyclic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its rigid, stereochemically defined structure is of significant interest for the synthesis of a wide array of pharmacologically active molecules. The piperazine motif itself is considered a "privileged scaffold" in drug discovery, frequently incorporated into drug candidates to enhance critical properties such as aqueous solubility, bioavailability, and receptor binding affinity.[1][2] The specific (S)-configuration at the C-3 position is paramount, as stereochemistry plays a fundamental role in molecular recognition and biological interactions; different enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, enantioselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.
Physicochemical and Structural Properties
This compound is a solid at room temperature with the molecular formula C₅H₁₀N₂O.[3] Its structure consists of a six-membered piperazin-2-one ring with a methyl group at the stereogenic center in the (S)-configuration. This defined chirality is essential for its application in asymmetric synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | [3][4][5] |
| Molecular Weight | 114.15 g/mol | [1][4][5] |
| Exact Mass | 114.079312947 Da | [6][7] |
| Appearance | Solid; Off-white to light yellow crystals | [1][3] |
| Predicted Boiling Point | 289.6 ± 33.0 °C | [7] |
| Predicted Density | 0.992 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 15.51 ± 0.40 | [7] |
| CAS Number | 78551-38-9 | [1][4][5] |
| InChI Key | BSPUWRUTIOUGMZ-BYPYZUCNSA-N | [1][3] |
Enantioselective Synthesis: A Self-Validating Protocol
Achieving high enantiomeric purity is a critical requirement in the synthesis of pharmaceutical intermediates. The most efficient and industrially preferred method for producing this compound is through asymmetric synthesis, where the desired stereochemistry is established from a chiral starting material.[1] The following protocol, adapted from established patent literature, describes a reliable pathway that begins with L-alanine methyl ester to ensure the formation of the (S)-enantiomer.[1][8]
Synthesis Workflow Diagram
Caption: Enantioselective synthesis of this compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate [8]
-
Reactant Preparation: Dissolve L-alanine methyl ester hydrochloride (e.g., 33g) in dichloromethane (DCM, e.g., 200mL). Neutralize the solution with triethylamine (e.g., 25g) and remove the resulting salt by filtration.
-
Reductive Amination: To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (e.g., 40g) in methanol (e.g., 300mL). Stir the mixture for 15 minutes and then cool to 0°C.
-
Reduction: Add triethylamine (e.g., 48g) followed by the portion-wise addition of sodium triacetoxyborohydride (e.g., 87g), maintaining the temperature between -10°C and 0°C to prevent premature reduction of the aldehyde.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic phases and concentrate under reduced pressure to yield the crude intermediate as a colorless viscous liquid.
-
Purification: Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate, 1/2) to obtain the pure intermediate.
Part B: Synthesis of this compound [8]
-
Hydrogenolysis and Cyclization: Add the purified intermediate from Part A (e.g., 10g) to a reaction vessel containing methanol (e.g., 100mL) and palladium on carbon (10% Pd/C, e.g., 3g).
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to 1.8 MPa and stir the mixture at room temperature overnight. The hydrogenolysis of the Cbz protecting group leads to a spontaneous intramolecular cyclization to form the piperazin-2-one ring.
-
Monitoring: Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol, 9/1) to yield this compound as a white solid with high purity (>98%) and high enantiomeric excess (>98% ee).[8]
Analytical Characterization
Confirming the structural integrity and purity of the synthesized this compound is essential. A combination of spectroscopic techniques provides a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecule's structure. While specific data for the (S)-enantiomer is not widely published, the data for the (R)-enantiomer is directly comparable.[1][8]
-
¹H NMR (400MHz, CDCl₃): Expected signals include a singlet for the amide proton (~6.5 ppm), multiplets for the piperazine ring protons (~3.0-3.6 ppm), a singlet for the second amine proton (~2.1 ppm), and a doublet for the methyl group protons (~1.4 ppm).[8]
-
¹³C NMR: Expected chemical shifts include the amide carbonyl carbon (~170-175 ppm), carbons adjacent to nitrogen atoms (~40-60 ppm), and the methyl carbon (~15-20 ppm).[9]
High-Resolution Mass Spectrometry (HRMS): HRMS confirms the molecular weight and elemental composition with high accuracy.[1] In electrospray ionization (ESI) mode, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 115.16.[8]
Application in Drug Development: The Case of Fezolinetant
The utility of this compound as a chiral building block is exemplified by its role as a key intermediate in the synthesis of Fezolinetant , a first-in-class, non-hormonal treatment for moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[1]
Fezolinetant is a selective neurokinin-3 (NK3) receptor antagonist. The NK3 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in thermoregulation in the hypothalamus.[1]
NK3 Receptor Signaling Pathway
In the hypothalamus, neurokinin B (NKB) binds to and activates the NK3 receptor on kisspeptin/neurokinin B/dynorphin (KNDy) neurons. This activation triggers a signaling cascade that ultimately leads to increased neuronal activity and heat dissipation, manifesting as a hot flash. Estrogen normally provides an inhibitory signal to these neurons. During menopause, the decline in estrogen levels leads to dysregulation of this pathway. Fezolinetant acts by competitively blocking the NK3 receptor, thereby preventing NKB from binding and initiating the signaling cascade that causes vasomotor symptoms.
Caption: Fezolinetant blocks NKB from activating the NK3 receptor.
The (S)-configuration of the methylpiperazinone core in Fezolinetant is critical for its high potency and selectivity, dictating the precise three-dimensional arrangement required for optimal binding within the NK3 receptor pocket.[10]
Broader Therapeutic Potential
Beyond its role in Fezolinetant, the chiral piperazin-2-one scaffold is explored in various other therapeutic areas. The inherent properties of the piperazine ring make it a versatile component in designing ligands for central nervous system (CNS) targets.[11] Research has shown that specific enantiomers of piperazinyl derivatives are crucial for discovering selective ligands for targets such as the Cavα2δ-1 subunit of voltage-gated calcium channels, which are implicated in neuropathic pain.[1] The piperazine scaffold is a common feature in drugs targeting a wide range of conditions, including cancer, infections, and CNS disorders, underscoring the broad applicability of intermediates like this compound.[12][13]
Conclusion
This compound is more than just a chemical intermediate; it is a key enabling scaffold for the development of sophisticated, stereochemically pure pharmaceuticals. Its well-defined structure, coupled with robust and scalable enantioselective synthesis routes, provides medicinal chemists with a reliable tool to construct novel drug candidates. The successful development of Fezolinetant serves as a powerful testament to the value of this chiral building block, highlighting how precise control of molecular architecture can lead to innovative therapies targeting complex biological pathways. As drug discovery continues to demand molecules with greater specificity and improved physicochemical properties, the importance of versatile and stereochemically pure scaffolds like this compound will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 78551-38-9|this compound|BLD Pharm [bldpharm.com]
- 5. clearsynth.com [clearsynth.com]
- 6. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of a Privileged Scaffold: A Technical History of Piperazinone Compounds
For decades, the piperazinone core has served as a cornerstone in the edifice of medicinal chemistry. Its deceptively simple six-membered ring, containing two nitrogen atoms and a carbonyl group, bestows upon molecules a unique combination of structural rigidity, hydrogen bonding capabilities, and favorable physicochemical properties. This has rendered it a privileged scaffold in the design of therapeutic agents across a spectrum of diseases, from central nervous system disorders to oncology. This in-depth technical guide charts the discovery and historical development of piperazinone compounds, tracing their journey from early synthetic curiosities to indispensable tools in modern drug discovery.
Foundational Chemistry: The Conceptual Seeds of the Piperazinone Core
While pinpointing a single, definitive "discovery" of the parent 2-oxopiperazine in the annals of organic chemistry is challenging, its conceptual origins are intrinsically linked to the foundational work on cyclic amides and amino acid chemistry of the late 19th and early 20th centuries. The pioneering work of chemists like Siegmund Gabriel on the synthesis of primary amines via phthalimides, and the extensive investigations into the cyclization of amino acids by figures such as Emil Fischer, laid the intellectual groundwork for the synthesis of heterocyclic structures like piperazinones.[1]
The logical and most direct synthetic route to the 2-oxopiperazine ring is the intramolecular cyclization of N-(2-aminoethyl)glycine. Early literature suggests that the formation of this lactam could occur as a side reaction in the synthesis of peptide nucleic acid (PNA) monomers, which are based on the N-(2-aminoethyl)glycine backbone.[2][3] The reaction of ethylenediamine with an excess of an α-haloacetate ester, such as ethyl chloroacetate, would first lead to the formation of the N-(2-aminoethyl)glycine ester, which could then undergo spontaneous or base-catalyzed cyclization to yield 2-oxopiperazine.[4][5] This classical approach, while seemingly straightforward, often presented challenges in controlling selectivity and avoiding the formation of byproducts, thus driving the need for more refined synthetic methodologies.[4]
The Mid-20th Century: Emergence as a Synthetic Target
The mid-20th century marked a period of burgeoning interest in heterocyclic chemistry, driven by the discovery of naturally occurring and synthetic compounds with diverse biological activities. While the broader class of piperazine derivatives had already found application as anthelmintics, the unique potential of the piperazinone scaffold began to be recognized.[6] During this era, synthetic chemists started to explore more controlled and efficient ways to construct the piperazinone ring.
A significant step forward was the development of methods that allowed for the introduction of substituents at various positions on the ring, enabling the exploration of structure-activity relationships (SAR). These early synthetic efforts often involved multi-step sequences starting from amino acids or 1,2-diamines.[2] The reduction of diketopiperazines (2,5-dioxopiperazines), which were more readily accessible from the cyclodimerization of amino acids, also provided a viable, albeit indirect, route to piperazinone derivatives.
The Late 20th Century and the Rise of Asymmetric Synthesis
The latter half of the 20th century witnessed a paradigm shift in medicinal chemistry with the increasing importance of stereochemistry in drug action. This spurred the development of asymmetric synthetic methods to produce enantiomerically pure compounds. The synthesis of chiral piperazinones became a significant focus, as the stereochemical orientation of substituents on the ring was found to be critical for biological activity.
Methodologies for the chiral synthesis of 2-oxopiperazines have been broadly classified based on the carbon-nitrogen bond formation in the ring-forming step. These strategies often involve the use of chiral starting materials, such as amino acids, or the application of chiral catalysts to control the stereochemistry of the cyclization process. The development of these methods was a crucial milestone, allowing for the synthesis of complex, stereochemically defined piperazinone-containing molecules.
Modern Synthetic Era: Efficiency, Diversity, and Innovation
The 21st century has seen an explosion in the development of novel and highly efficient methods for piperazinone synthesis, driven by the demands of high-throughput screening and combinatorial chemistry. Modern approaches focus on improving reaction yields, reducing the number of synthetic steps, and enabling the rapid generation of diverse libraries of piperazinone derivatives.
Key advancements in this era include:
-
Catalytic Methods: The use of transition metal catalysts, such as palladium and iridium, has enabled novel cyclization strategies and the direct C-H functionalization of the piperazinone core, allowing for the introduction of a wide range of substituents with high precision.[7]
-
One-Pot and Cascade Reactions: To improve synthetic efficiency, chemists have developed elegant one-pot and cascade reactions where multiple bond-forming events occur in a single reaction vessel, streamlining the synthesis of complex piperazinone derivatives.
-
Solid-Phase Synthesis: The adaptation of piperazinone synthesis to solid-phase methodologies has been instrumental in the creation of large combinatorial libraries for drug discovery screening.
A notable example of a modern synthetic approach is the cyanohydrin acetate synthesis, which allows for the preparation of polysubstituted 2-piperazinones by reacting a substituted 1,2-diamine with a cyanohydrin acetate in the presence of a haloform and an alkali metal hydroxide.[8]
Therapeutic Breakthroughs: The Piperazinone Scaffold in Medicine
The historical development of piperazinone synthesis has been paralleled by the discovery of their immense therapeutic potential. The piperazinone ring is now a key structural motif in a wide array of approved drugs and clinical candidates.[9][10]
Table 1: Key Therapeutic Areas for Piperazinone-Containing Compounds
| Therapeutic Area | Examples of Drug Targets/Mechanisms |
| Oncology | Kinase inhibitors (e.g., CDK4/6), tubulin polymerization inhibitors[11] |
| Central Nervous System | Antipsychotics, antidepressants, anxiolytics[6] |
| Infectious Diseases | Antivirals (e.g., against Herpes Simplex Virus), antibacterials[12] |
| Metabolic Diseases | Phosphoglycerate dehydrogenase (PHGDH) inhibitors[13] |
The success of the piperazinone scaffold can be attributed to its ability to serve as a conformationally constrained peptidomimetic, mimicking the turns and loops of peptides and enabling potent and selective interactions with biological targets.[14]
Experimental Protocol: A Representative Classical Synthesis of 2-Oxopiperazine
The following protocol outlines a classical, two-step laboratory synthesis of the parent 2-oxopiperazine, reflecting the foundational chemical principles discussed.
Step 1: Synthesis of Ethyl N-(2-aminoethyl)glycinate
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser, dissolve ethylenediamine (excess, e.g., 5 molar equivalents) in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethyl chloroacetate (1 molar equivalent) in the same solvent to the stirred ethylenediamine solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ethylenediamine and solvent under reduced pressure.
-
The resulting crude product, ethyl N-(2-aminoethyl)glycinate, can be purified by distillation or used directly in the next step.
Step 2: Cyclization to 2-Oxopiperazine
-
Dissolve the crude ethyl N-(2-aminoethyl)glycinate from Step 1 in a suitable high-boiling solvent like toluene.
-
Add a catalytic amount of a base, such as sodium ethoxide.
-
Heat the reaction mixture to reflux for several hours, with the removal of ethanol as it is formed.
-
Monitor the progress of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, 2-oxopiperazine, may precipitate from the solution upon cooling.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., an acetone-water mixture) to obtain pure 2-oxopiperazine.[4]
Visualizing the Synthetic Evolution
The following diagrams illustrate the conceptual progression of piperazinone synthesis, from classical methods to modern, diversity-oriented approaches.
Caption: Classical two-step synthesis of 2-oxopiperazine.
Caption: Modern approaches to diverse piperazinone libraries.
Future Outlook
The history of piperazinone compounds is a testament to the enduring power of heterocyclic chemistry in drug discovery. From its humble beginnings rooted in fundamental reaction principles to its current status as a privileged scaffold, the journey of the piperazinone core continues. Future innovations will likely focus on the development of even more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational and machine learning approaches to design the next generation of piperazinone-based therapeutics. The rich history of this remarkable scaffold provides a solid foundation for these future endeavors, ensuring its continued prominence in the field of medicinal chemistry for years to come.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CN106117153B - The preparation method of 2- piperazinones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 8. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes - Google Patents [patents.google.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Enantiopure Synthesis of Chiral Piperazinones: A Technical Guide for Advancing Drug Discovery
Abstract
The piperazinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The precise stereochemical control in the synthesis of chiral piperazinones is paramount, as the enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for the enantiopure synthesis of chiral piperazinones. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of each synthetic approach, offers field-proven insights into experimental choices, and presents self-validating systems for ensuring the stereochemical integrity of the final products. Detailed, step-by-step methodologies for key experiments are provided, alongside a critical analysis of the scope and limitations of each technique.
The Significance of Chiral Piperazinones in Medicinal Chemistry
Piperazinones are six-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in drug discovery. Their conformational rigidity, ability to present substituents in well-defined spatial orientations, and capacity to engage in multiple hydrogen bonding interactions make them ideal frameworks for designing potent and selective ligands for a variety of biological targets.[1] The introduction of one or more stereocenters into the piperazinone ring dramatically expands the accessible chemical space and allows for fine-tuning of a molecule's interaction with its biological target.
Here are some prominent examples of bioactive molecules containing the chiral piperazinone motif:
-
Praziquantel: A widely used anthelmintic drug for treating schistosomiasis and other parasitic worm infections.[1]
-
(-)-Agelastatin A: A natural product with potent anticancer activity.[1]
-
Aprepitant: An antiemetic drug used to prevent nausea and vomiting associated with chemotherapy.[2][3][4]
The critical role of chirality in the therapeutic efficacy of these molecules underscores the necessity for robust and efficient methods for their enantioselective synthesis.
Core Synthetic Strategies for Enantiopure Piperazinones
The enantioselective synthesis of chiral piperazinones can be broadly categorized into four main strategies:
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials from nature.
-
Chiral Auxiliary-Mediated Synthesis: Employing a temporary chiral directing group to control stereochemistry.
-
Catalytic Asymmetric Synthesis: Using a chiral catalyst to induce enantioselectivity in a reaction.
-
Diastereoselective Synthesis: Leveraging an existing stereocenter to direct the formation of a new one.
This guide will now explore each of these strategies in detail, providing both the "how" and the "why" behind their application.
Chiral Pool Synthesis: Nature's Head Start
The chiral pool refers to the collection of abundant and inexpensive enantiopure compounds from natural sources, such as amino acids, sugars, and terpenes.[5][6][7] For the synthesis of chiral piperazinones, α-amino acids are particularly valuable starting materials.[6][8]
Causality Behind the Choice: The inherent chirality of amino acids provides a direct and often straightforward route to enantiopure piperazinones, bypassing the need for chiral catalysts or auxiliaries in the key stereocenter-defining step. This strategy is especially attractive when the target piperazinone's stereochemistry and substitution pattern align with that of a readily available amino acid.
Experimental Protocol: Synthesis of a Chiral Piperazinone from an L-Amino Acid
This protocol outlines a general and scalable route to orthogonally protected, enantiomerically pure 2-substituted piperazines, which can be further elaborated to piperazinones.[9]
Workflow:
Figure 1: General workflow for chiral pool synthesis of piperazinone precursors from amino acids.
Step-by-Step Methodology:
-
Protection: Start with an L-amino acid (e.g., L-phenylalanine). Protect the amino group with a suitable protecting group, such as tert-butoxycarbonyl (Boc), and the carboxylic acid as an ester (e.g., methyl ester).
-
Reduction: Reduce the ester functionality to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄).
-
Activation: Convert the primary alcohol into a good leaving group, for example, by mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).
-
Introduction of the Second Nitrogen: React the resulting mesylate with a protected ethylenediamine derivative (e.g., N-Boc-ethylenediamine).
-
Cyclization: Deprotect the second amino group and induce intramolecular cyclization to form the piperazinone ring. This is often achieved by heating in the presence of a base.
Trustworthiness (Self-Validation):
-
Chiral HPLC: The most reliable method for determining the enantiomeric excess (ee) of the final product. A racemic standard should be synthesized to develop the separation method.[10]
-
NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate between enantiomers by forming diastereomeric complexes that exhibit distinct NMR signals.[11]
-
Optical Rotation: While a useful indicator of chirality, it is not a definitive measure of enantiomeric purity on its own.
Catalytic Asymmetric Synthesis: The Modern Approach
Catalytic asymmetric synthesis has emerged as a powerful and atom-economical strategy for constructing chiral molecules.[12] In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed for the synthesis of chiral piperazinones.
Causality Behind the Choice: This method avoids the use of stoichiometric amounts of chiral auxiliaries, which simplifies purification and reduces waste. The ability to use a sub-stoichiometric amount of the chiral source makes it highly desirable for large-scale synthesis.
Palladium-Catalyzed Asymmetric Hydrogenation
A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to afford chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.[1][13]
Reaction Scheme:
Figure 2: Palladium-catalyzed asymmetric hydrogenation for chiral piperazinone synthesis.
Experimental Protocol: Pd-Catalyzed Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol is adapted from the work of Zhang and coworkers.[1]
Step-by-Step Methodology:
-
Reactor Setup: To a dried Schlenk tube, add the pyrazin-2-ol substrate, the palladium catalyst (e.g., Pd(OAc)₂), and the chiral ligand (e.g., a chiral phosphine ligand).
-
Solvent and Additives: Add the appropriate solvent (e.g., a mixture of DCM and benzene) and an acid co-catalyst (e.g., TsOH·H₂O).[1]
-
Hydrogenation: Purge the tube with hydrogen gas and then pressurize the reactor to the desired pressure (e.g., 1000 psi).
-
Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time (e.g., 24-48 hours).[1]
-
Work-up and Purification: After cooling and carefully releasing the pressure, concentrate the reaction mixture and purify the product by column chromatography.
Trustworthiness (Self-Validation):
-
¹H NMR Spectroscopy: To determine the diastereomeric ratio (dr) of the product.[1]
-
Chiral HPLC: To determine the enantiomeric excess (ee) of the major diastereomer.[1]
Quantitative Data Summary:
| Substrate | Catalyst System | Yield (%) | dr | ee (%) |
| Phenyl-substituted pyrazin-2-ol | Pd(OAc)₂ / Chiral Ligand | 93 | >20:1 | 90 |
| Naphthyl-substituted pyrazin-2-ol | Pd(OAc)₂ / Chiral Ligand | 95 | >20:1 | 88 |
| Alkyl-aryl substituted pyrazin-2-ol | Pd(OAc)₂ / Chiral Ligand | 78 | >20:1 | 85 |
Data adapted from reference[1].
Organocatalytic One-Pot Synthesis
A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones.[3][4][14][15] This elegant cascade reaction is catalyzed by a quinine-derived urea.[3][4]
Logical Relationship Diagram:
Figure 3: Organocatalytic one-pot synthesis of chiral piperazinones.
Causality Behind the Experimental Choices: The use of a single organocatalyst for two stereoselective steps (Knoevenagel and epoxidation) is a highly efficient approach. The domino ring-opening cyclization avoids the isolation of the potentially unstable epoxide intermediate, streamlining the process and often improving overall yields.[4][14]
Diastereoselective Synthesis
Diastereoselective synthesis relies on the presence of a pre-existing stereocenter in the starting material to control the formation of a new stereocenter. The synthesis of cis and trans 5-alkyl-substituted piperazine-2-acetic acid esters is a good example of this strategy.[16]
Causality Behind the Choice: This approach is particularly useful when the starting material containing the directing stereocenter is readily available in enantiopure form. The diastereomeric products can often be separated by standard chromatographic techniques.
Conclusion and Future Outlook
The enantioselective synthesis of chiral piperazinones remains an active and important area of research in organic and medicinal chemistry. While significant progress has been made, particularly in the development of catalytic asymmetric methods, the quest for more general, efficient, and sustainable synthetic routes continues. Future efforts will likely focus on:
-
The development of novel catalytic systems with broader substrate scope and higher turnover numbers.
-
The application of flow chemistry and other enabling technologies to the synthesis of chiral piperazinones.
-
The use of biocatalysis to access these important scaffolds in a green and sustainable manner.[2]
This guide has provided a comprehensive overview of the key strategies for the enantiopure synthesis of chiral piperazinones, with a focus on the underlying principles and practical considerations. By understanding the "why" behind the "how," researchers can make more informed decisions in their own synthetic endeavors and contribute to the advancement of drug discovery.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral pool - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]
- 8. baranlab.org [baranlab.org]
- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in organocatalytic and metal-mediated asymmetric catalysis: enantioselective approaches to nitrogen heterocycles and axially chiral biaryls - American Chemical Society [acs.digitellinc.com]
- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Semantic Scholar [semanticscholar.org]
- 16. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
(S)-3-Methylpiperazin-2-one: A Comprehensive Technical Guide to a Versatile Chiral Building Block
Abstract: This technical guide provides an in-depth analysis of (S)-3-methylpiperazin-2-one, a pivotal chiral building block in modern medicinal chemistry. We will explore its strategic importance, detailing its synthesis, physicochemical characterization, and diverse applications in the construction of complex, single-enantiomer therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this valuable scaffold in pharmaceutical research and development.
The Strategic Importance of Chiral Piperazinones in Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as the third most common nitrogen-containing heterocycle in FDA-approved drugs.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and bioavailability, and to act as a versatile scaffold for arranging pharmacophoric groups in the correct three-dimensional orientation for optimal target engagement.[2][3]
When a stereocenter is introduced, as in this compound, the utility of the scaffold is significantly enhanced. Chirality is fundamental to molecular recognition in biological systems; different enantiomers of a drug can exhibit vastly different potency, selectivity, and safety profiles.[3] The enantiomerically pure (S)-form of 3-methylpiperazin-2-one provides a rigid, stereochemically defined framework, making it an essential building block for developing safer and more effective targeted therapies.[3] The lactam functionality within the piperazin-2-one ring offers distinct chemical handles for further molecular elaboration, distinguishing it from simple piperazines.
References
A Comprehensive Spectroscopic Guide to (S)-3-Methylpiperazin-2-one for Pharmaceutical Research and Development
Introduction: The Strategic Importance of (S)-3-Methylpiperazin-2-one
In the landscape of modern drug discovery, the precise architecture of a molecule is paramount. Chiral building blocks, in particular, offer the stereochemical control necessary to craft therapies with enhanced specificity and reduced off-target effects. This compound (CAS: 78551-38-9) has emerged as a strategically significant chiral intermediate in medicinal chemistry.[1] Its rigid, six-membered lactam ring, containing two nitrogen atoms, is a scaffold known to improve critical drug properties such as aqueous solubility and bioavailability.[1]
The defined (S)-configuration at its stereocenter is crucial, as enantiomers can exhibit dramatically different pharmacological activities.[1] This makes the enantiomerically pure (S)-form an essential component in the synthesis of advanced pharmaceutical agents, including its use as an impurity reference and intermediate in the production of drugs like Fezolinetant.[1]
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure and purity of this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization.
Physicochemical and Structural Properties
A foundational understanding of a compound's basic properties is the first step in any analytical endeavor. The key identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀N₂O | [1][2][3] |
| Molecular Weight | 114.15 g/mol | [1][2] |
| Exact Mass | 114.07931 g/mol | [1][3] |
| CAS Number | 78551-38-9 | [1][4] |
| Appearance | Solid | [1][2] |
| InChI Key | BSPUWRUTIOUGMZ-BYPYZUCNSA-N | [2][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, it provides definitive evidence of atomic connectivity and chemical topology.
Expertise & Experience: Interpreting the NMR Data
While a dedicated, peer-reviewed spectrum for this compound is not widely published, data can be reliably inferred from its (R)-enantiomer, which exhibits identical chemical shifts and coupling patterns, and from established principles of NMR spectroscopy.[1][5] The following tables present the assigned proton and carbon signals.
Table 2.1: ¹H NMR Data for this compound (Based on data for the (R)-enantiomer in CDCl₃ at 400 MHz)[5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 (broad s) | broad singlet | 1H | NH (Amide, N1) | Amide protons are often broad and appear downfield due to resonance deshielding. |
| 3.58 – 2.99 | multiplet | 5H | CH (C3), CH₂ (C5), CH₂ (C6) | These protons on the piperazinone ring are diastereotopic and couple with each other, resulting in complex multiplets. |
| ~2.1 (broad s) | broad singlet | 1H | NH (Amine, N4) | The secondary amine proton is exchangeable and often appears as a broad singlet. |
| 1.41 | doublet | 3H | CH₃ (at C3) | The methyl group is split into a doublet by the adjacent proton at the C3 chiral center. |
Table 2.2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 170 – 175 | C =O (C2) | The amide carbonyl carbon is significantly deshielded and appears far downfield.[1] |
| ~55 – 60 | C H (C3) | Chiral sp³ carbon adjacent to a nitrogen atom. |
| ~45 – 50 | C H₂ (C5) | sp³ carbon adjacent to two nitrogen atoms. |
| ~40 – 45 | C H₂ (C6) | sp³ carbon adjacent to a nitrogen atom. |
| ~15 – 20 | C H₃ | Typical chemical shift for an aliphatic methyl group. |
Trustworthiness: A Self-Validating Protocol for NMR Analysis
The following protocol ensures reproducible and high-quality NMR data acquisition. The causality behind each step is explained to underscore the importance of meticulous sample preparation and instrument setup.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation:
-
Action: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a 5 mm NMR tube.[6]
-
Rationale: Using a deuterated solvent is critical to avoid large, interfering solvent signals in the ¹H NMR spectrum. The specified concentration ensures a good signal-to-noise ratio without causing solubility issues or signal broadening.
-
-
Internal Standard:
-
Action: Add a small amount (e.g., 10 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard.
-
Rationale: TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate calibration of the chemical shift axis across different experiments and instruments.[6]
-
-
Instrument Setup & Acquisition:
-
Action: Place the sample in the NMR spectrometer. Perform standard instrument procedures for locking onto the deuterium signal of the solvent, shimming to homogenize the magnetic field, and tuning the probe for the ¹H and ¹³C frequencies.
-
Rationale: Locking ensures field stability during the experiment. Shimming is the most critical step for achieving high resolution and sharp peaks, directly impacting data quality. Probe tuning maximizes the sensitivity of the instrument.
-
-
Data Acquisition:
-
Action: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon, which simplifies the spectrum and improves the signal-to-noise ratio.
-
Rationale: Proton decoupling in ¹³C NMR removes splitting caused by attached protons, making each unique carbon appear as a single line.
-
-
Data Processing:
-
Action: Apply Fourier transformation to the raw data (FID). Phase the spectrum to ensure all peaks are in the positive absorption mode. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.
-
Rationale: Correct phasing is essential for accurate integration. Integration of the proton signals reveals the relative number of protons corresponding to each signal, which is a key validation check for the structure.[6]
-
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific chemical bonds.[1]
Expertise & Experience: Analyzing the IR Spectrum
The IR spectrum of this compound is dominated by absorptions from its amide, amine, and alkyl functionalities.[1] The presence of hydrogen bonding can lead to broader absorption bands, particularly for the N-H and O-H stretching vibrations.
Table 3.1: Characteristic IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| 3500 – 3200 | N-H Stretch | Secondary Amine, Amide | Medium, Broad | The presence of two N-H groups (one amine, one amide) will result in absorption in this region. Hydrogen bonding typically broadens these peaks.[7][8] |
| 3000 – 2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Strong | These absorptions confirm the presence of the aliphatic carbon framework.[9] |
| 1670 – 1640 | C=O Stretch | Amide (Lactam) | Strong | The carbonyl stretch is one of the most intense and characteristic peaks in an IR spectrum. Its position is indicative of a six-membered lactam.[9] |
| 1640 – 1550 | N-H Bend | Amine, Amide | Medium | Bending vibrations for N-H bonds provide complementary evidence for these functional groups.[9] |
Trustworthiness: A Self-Validating Protocol for FT-IR Analysis
For solid samples, Attenuated Total Reflectance (ATR) is a modern, reliable alternative to traditional KBr pellets, requiring minimal sample preparation.
Experimental Protocol: FT-IR (ATR) Acquisition
-
Background Collection:
-
Action: With the ATR crystal clean and free of any sample, collect a background spectrum.
-
Rationale: This is a critical self-validating step. The background spectrum measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself. It is automatically subtracted from the sample spectrum to ensure that the resulting peaks are only from the compound of interest.
-
-
Sample Application:
-
Action: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Rationale: ATR requires good contact between the sample and the crystal.
-
-
Pressure Application:
-
Action: Use the instrument's pressure clamp to apply firm, even pressure, pressing the sample onto the crystal.
-
Rationale: Consistent pressure ensures a high-quality, reproducible spectrum by maximizing the contact area and the penetration of the IR evanescent wave into the sample.
-
-
Data Acquisition:
-
Action: Collect the sample spectrum. Typically, 16 to 32 scans are co-added.
-
Rationale: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a cleaner and more reliable spectrum.
-
-
Cleaning:
-
Action: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
-
Rationale: Prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.
-
Visualization: IR Experimental Workflow
Caption: Workflow for FT-IR functional group analysis.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's elemental formula.[1]
Expertise & Experience: Interpreting the Mass Spectrum
For a molecule like this compound, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Table 4.1: High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z | Observed m/z | Technique | Rationale |
| [C₅H₁₀N₂O+H]⁺ | 115.0866 | 115.16 | ESI-MS | The protonated molecular ion is the primary confirmation of the compound's molecular weight.[1][5] |
| [C₅H₁₀N₂O+Na]⁺ | 137.0685 | 137.15 | ESI-MS | The sodium adduct is commonly observed in ESI-MS and serves as a secondary confirmation.[1][5] |
Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide structural information. The fragmentation of piperazine derivatives often involves the cleavage of C-N bonds within the heterocyclic ring.[10] For the [M+H]⁺ ion of this compound (m/z 115.1), a characteristic fragmentation would be the loss of the methyl group or cleavage of the ring structure.
Trustworthiness: A Self-Validating Protocol for LC-MS Analysis
This protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) ensures accurate mass determination and purity assessment.
Experimental Protocol: LC-MS (ESI-TOF) Acquisition
-
Sample Preparation:
-
Action: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase composition.
-
Rationale: A low concentration prevents detector saturation and ion suppression, which are critical for obtaining accurate mass measurements and linear detector response.
-
-
Chromatographic Separation (LC):
-
Action: Inject a small volume (1-5 µL) of the sample solution into the LC system. Use a C18 reversed-phase column with a gradient elution, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Rationale: The LC step separates the analyte from any impurities, ensuring that the mass spectrum obtained is of the pure compound. The formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode ESI.
-
-
Mass Spectrometry (MS) Detection:
-
Action: Analyze the column eluent using a Time-of-Flight (TOF) or Orbitrap mass spectrometer operating in positive ESI mode. Acquire data over a mass range that includes the expected ions (e.g., m/z 50-500).
-
Rationale: TOF and Orbitrap analyzers provide the high mass accuracy (<5 ppm error) required for elemental formula confirmation.
-
-
Data Analysis:
-
Action: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Compare the measured exact mass of the [M+H]⁺ ion with the theoretical calculated mass for C₅H₁₁N₂O⁺.
-
Rationale: A mass error of less than 5 ppm provides high confidence in the assigned elemental composition, serving as a definitive validation of the compound's identity.
-
Visualization: LC-MS Experimental Workflow
Caption: Workflow for LC-MS molecular formula confirmation.
Conclusion
The structural verification of this compound is achieved through a coordinated application of NMR, IR, and MS techniques. NMR spectroscopy confirms the precise atomic connectivity and stereochemical environment. IR spectroscopy provides rapid verification of the essential amide and amine functional groups. Finally, high-resolution mass spectrometry delivers an exact mass measurement, unequivocally confirming the molecular formula. Together, these self-validating analytical methods provide the comprehensive characterization necessary to ensure the identity, purity, and quality of this vital chiral building block for advanced pharmaceutical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 78551-38-9|this compound|BLD Pharm [bldpharm.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
(S)-3-Methylpiperazin-2-one Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets
Introduction: The (S)-3-Methylpiperazin-2-one Scaffold - A Privileged Chiral Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets. The this compound core is a prime example of such a scaffold. This chiral piperazinone derivative serves as a versatile synthetic intermediate, prized for its defined stereochemistry which is crucial for specific biological interactions, as different enantiomers can exhibit profoundly different pharmacological activities.[1] The six-membered lactam ring containing two nitrogen atoms often enhances critical drug-like properties such as aqueous solubility and bioavailability.[1] This guide provides an in-depth exploration of the therapeutic targets amenable to modulation by derivatives of this compound, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic basis of their action, present validated experimental workflows, and chart a course for future investigations.
Target Class 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for the Management of Type-2 Diabetes
One of the most validated and successful applications of scaffolds containing the piperazine or piperazinone motif is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4).[2][3][4][5] DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][6]
Mechanism of Action and the Role of the Piperazine Scaffold
Inhibition of DPP-4 prolongs the activity of incretins, leading to an increase in insulin secretion and a decrease in glucagon release in a glucose-dependent manner.[2] This mechanism offers a therapeutic advantage by minimizing the risk of hypoglycemia.[6] The piperazine and related heterocyclic scaffolds are commonly found in approved DPP-4 inhibitors like Sitagliptin, Vildagliptin, and Saxagliptin.[2][3] These scaffolds are designed to mimic the proline residue of natural DPP-4 substrates, allowing them to bind effectively to the S1 pocket of the enzyme's active site.[3] The nitrogen atoms of the piperazine ring can form key hydrogen bonds and other non-covalent interactions within the active site, contributing to the high potency and selectivity of these inhibitors.[3][6]
Experimental Workflow for Screening and Characterization of DPP-4 Inhibitors
A robust screening cascade is essential for the identification and validation of novel DPP-4 inhibitors derived from the this compound scaffold.
Table 1: Potential Therapeutic Targets of this compound Derivatives
| Therapeutic Area | Target Class | Specific Targets | Associated Disorders |
| Metabolic Disorders | Serine Proteases | Dipeptidyl Peptidase-4 (DPP-4) | Type-2 Diabetes Mellitus |
| Neurological Disorders | Receptors & Enzymes | Dopamine Receptors (D2/D3), Serotonin Receptors, Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE-1), Sigma Receptors | Parkinson's Disease, Alzheimer's Disease, Depression, Schizophrenia |
| Oncology | Kinases | Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Human Epidermal Growth Factor Receptor 2 (HER2) | Lung Cancer, Colon Cancer, Pancreatic Cancer, Breast Cancer |
| Infectious Diseases | Various | Bacterial & Fungal Targets | Bacterial and Fungal Infections |
Diagram 1: Generalized Workflow for DPP-4 Inhibitor Screening
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oatext.com [oatext.com]
(S)-3-Methylpiperazin-2-one: A Chiral Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chirality and the Rise of (S)-3-Methylpiperazin-2-one
In the landscape of modern medicinal chemistry, the principle of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for enantiomerically pure starting materials and intermediates. This compound, a chiral piperazinone derivative, has emerged as a valuable building block in the synthesis of complex, biologically active molecules.[1] Its rigid, stereochemically defined structure, coupled with the inherent properties of the piperazinone core, offers a unique combination of features that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The piperazine moiety is a well-established pharmacophore known to improve aqueous solubility and bioavailability, making it a desirable component in drug design.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a focus on providing practical insights for its utilization in drug discovery and development.
Stereoselective Synthesis of this compound: Strategies and Methodologies
The synthesis of enantiomerically pure this compound is a critical step in its application. Several stereoselective strategies have been developed, primarily relying on the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Synthesis from Chiral Pool: The L-Alanine Approach
A common and efficient strategy for the synthesis of this compound involves the use of the readily available and inexpensive chiral amino acid, L-alanine. A patented method describes a multi-step process that begins with a protected ethanolamine, which is oxidized to the corresponding aminoacetaldehyde.[1] This aldehyde then undergoes reductive amination with an L-amino acid ester, such as L-alanine methyl ester, to form a chiral diamine derivative. The final step involves the deprotection of a protecting group, often a benzyloxycarbonyl (Cbz) group, via catalytic hydrogenation. This deprotection triggers a spontaneous intramolecular cyclization to yield the desired this compound with high enantiomeric purity.[1] The choice of the L-amino acid ester as the starting material directly dictates the (S)-configuration of the final product.[1]
Diagram 1: General Synthetic Pathway from L-Alanine
Caption: A schematic overview of the synthesis of this compound starting from L-alanine.
Diastereoselective Alkylation using Chiral Auxiliaries
Another powerful approach involves the use of chiral auxiliaries to direct the stereoselective alkylation of a prochiral piperazine-2,5-dione derivative.[1] In this methodology, a chiral auxiliary is temporarily attached to the piperazine scaffold, creating a diastereomeric intermediate. Subsequent alkylation occurs with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, cleavage of the auxiliary furnishes the enantiomerically enriched 3-methylpiperazin-2-one. This method offers a high degree of stereocontrol and is a cornerstone of modern asymmetric synthesis.[1]
Asymmetric Catalysis
More recent advancements have focused on the development of catalytic asymmetric methods for the synthesis of chiral piperazinones. These methods offer the advantage of using only a substoichiometric amount of a chiral catalyst to generate large quantities of the enantiomerically pure product. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective route to chiral piperazin-2-ones with high enantioselectivities.[3][4] Another innovative one-pot approach combines a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization to produce 3-substituted piperazin-2-ones in good yields and high enantiomeric excess.[5][6]
Comparison of Synthetic Routes
| Synthetic Strategy | Key Features | Advantages | Disadvantages | Typical ee (%) |
| Chiral Pool (L-Alanine) | Utilizes a readily available chiral starting material. | Cost-effective, straightforward, high enantiopurity. | Limited to the chirality of the starting material. | >98%[7] |
| Chiral Auxiliaries | Employs a recoverable chiral directing group. | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. | High |
| Asymmetric Catalysis | Uses a substoichiometric amount of a chiral catalyst. | High atom economy, potential for high turnover numbers. | Catalyst development can be challenging and expensive. | Up to 99%[5] |
Detailed Experimental Protocol: Synthesis of this compound via Hydrogenolysis and Cyclization
This protocol is based on a patented method and provides a detailed procedure for the synthesis of this compound from a protected diamine precursor.[7]
Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate
This precursor is typically synthesized via reductive amination of N-Cbz-aminoacetaldehyde with L-alanine methyl ester.
Step 2: Hydrogenolysis and Intramolecular Cyclization
-
Reactants:
-
Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (10 g)
-
Methanol (100 mL)
-
Palladium on carbon (Pd/C, 10% w/w, 3 g)
-
-
Procedure:
-
In a high-pressure reactor, dissolve methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate in methanol.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the reactor and purge with nitrogen gas several times.
-
Pressurize the reactor with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
-
Monitoring:
-
The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[7]
-
-
Work-up:
-
Carefully depressurize the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and methanol (e.g., 9:1 v/v) as the eluent.
-
-
Yield and Purity:
-
This procedure typically yields this compound as a white solid with a reported yield of approximately 90% and an enantiomeric excess (ee) of over 98%.[7]
-
Characterization and Analytical Methods
The structural integrity and enantiomeric purity of this compound are crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The spectrum will show characteristic signals for the methyl group, the methine proton at the chiral center, and the methylene protons of the piperazinone ring.
-
¹³C NMR: Confirms the carbon framework of the molecule, with distinct signals for the carbonyl carbon, the chiral carbon, the methyl carbon, and the methylene carbons.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Chiral High-Performance Liquid Chromatography (HPLC):
Applications in Drug Discovery and Development
The this compound scaffold is a key component in a number of pharmacologically active molecules, demonstrating its versatility and importance in medicinal chemistry.
Fezolinetant: A Non-Hormonal Treatment for Vasomotor Symptoms
A prominent example of the application of this compound is in the synthesis of Fezolinetant , a selective neurokinin-3 (NK3) receptor antagonist.[9][10] Fezolinetant is a first-in-class, non-hormonal treatment for moderate to severe vasomotor symptoms (hot flashes) associated with menopause.[9] The this compound moiety is a crucial part of the core structure of Fezolinetant, contributing to its overall molecular architecture and likely influencing its binding to the NK3 receptor. The synthesis of Fezolinetant involves the use of a derivative of this compound as a key intermediate.[10]
Diagram 2: Role of this compound in Fezolinetant
Caption: this compound as a critical intermediate in the synthesis of Fezolinetant.
Other Therapeutic Areas
Beyond its role in Fezolinetant, the piperazinone scaffold is being explored in various other therapeutic areas. Research into piperazinyl derivatives has shown that specific enantiomers can exhibit exclusive activity against biological targets.[1] For instance, derivatives of chiral piperazinones have been investigated for the treatment of neuropathic pain by targeting the Cavα2δ-1 subunit of voltage-gated calcium channels.[1] The rigid conformation and stereochemical definition of this compound make it an attractive scaffold for designing selective ligands for a range of receptors and enzymes.
Conclusion
This compound is a chiral building block of significant and growing importance in the pharmaceutical industry. Its well-defined stereochemistry and the favorable properties of the piperazinone ring system make it a valuable component in the design and synthesis of novel therapeutics. The availability of robust and efficient stereoselective synthetic routes is crucial for its widespread application. As the demand for enantiomerically pure drugs continues to increase, the role of chiral intermediates like this compound in enabling the development of safer and more effective medicines is set to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdcommons.org [tdcommons.org]
Section 1: Hazard Identification and Comprehensive Risk Assessment
An In-depth Technical Guide to the Safe Handling of (S)-3-Methylpiperazin-2-one
Introduction
This compound (CAS No: 78551-38-9) is a chiral piperazinone derivative of significant interest in medicinal chemistry and drug discovery.[1] It serves as a crucial synthetic intermediate, where its specific (S)-configuration is fundamental for creating targeted therapies with high efficacy and safety profiles.[1] The piperazinone scaffold can enhance key molecular properties like water solubility and bioavailability.[1] Given its role in the synthesis of advanced pharmaceutical agents, a thorough understanding of its safe handling is paramount for researchers and drug development professionals.
While this compound is a valuable tool, many of its toxicological properties have not been fully investigated.[2][3][4] This guide provides a comprehensive framework for its safe handling, storage, and disposal. The protocols herein are synthesized from available Safety Data Sheets (SDS), established laboratory safety principles, and data on structurally related compounds. The core principle is to treat this compound with a high degree of caution, assuming a hazard profile that necessitates stringent control measures to mitigate risks.
A proactive approach to safety begins with a thorough understanding of the potential hazards. Based on data from suppliers and regulatory classifications for the enantiomer and related piperazine compounds, this compound should be handled as a hazardous substance.
GHS Classification and Health Hazards
The primary hazards are related to its irritant and corrosive properties, with a potential for respiratory sensitization.[5] The toxicological profile is incomplete, which mandates handling it as a substance with unknown long-term effects.[2][4]
Table 1: GHS Hazard and Precautionary Statements
| GHS Classification | Code | Statement | Source |
|---|---|---|---|
| Hazard Statements | H315 | Causes skin irritation. | |
| H318 / H319 | Causes serious eye damage / Causes serious eye irritation. | [5] | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [5] | |
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust. | [4] |
| P264 | Wash skin thoroughly after handling. | ||
| P271 | Use only outdoors or in a well-ventilated area. | ||
| P280 | Wear protective gloves/ eye protection/ face protection. | ||
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| | P501 | Dispose of contents/ container to an approved waste disposal plant. | |
Note: This table aggregates data from various sources, including those for the (R)-enantiomer, which is expected to have identical physical hazards.
Chemical Reactivity and Incompatibilities
To prevent hazardous reactions, this compound must be stored and handled away from incompatible materials.
-
Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive reactions.
-
Strong Acids: As a piperazine derivative, it can react exothermically with strong acids.[2][3]
-
Acid Anhydrides and Acid Chlorides: These can cause vigorous reactions.[2]
Stable under recommended storage conditions, but should be protected from moisture.[4] Hazardous decomposition products formed under fire conditions include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls, administrative procedures, and appropriate PPE, often referred to as the Hierarchy of Controls.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 3-Methylpiperazin-2-one
Introduction: The Significance of 3-Methylpiperazin-2-one in Modern Drug Discovery
The piperazin-2-one scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of bioactive natural products and pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an excellent building block for peptidomimetics and other complex molecular architectures.[2] The introduction of a chiral center, as in 3-methylpiperazin-2-one, further enhances its value, allowing for the development of single-enantiomer drugs with improved efficacy and reduced side effects.[3] Enantiomerically pure (S)- and (R)-3-methylpiperazin-2-one are crucial intermediates for synthesizing targeted therapies, as the biological activity of the final compound often resides in a single enantiomer.[3]
This guide provides an in-depth overview of several field-proven asymmetric synthesis methods for 3-methylpiperazin-2-one, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind each approach, present detailed experimental protocols, and offer comparative data to aid in method selection.
Method 1: Chiral Pool Synthesis from Alanine Esters
The most direct and widely employed method for synthesizing enantiomerically pure 3-methylpiperazin-2-one is through a chiral pool approach, utilizing readily available L- or D-alanine as the source of chirality.[4][5] This strategy leverages the inherent stereochemistry of the starting amino acid to construct the target molecule, ensuring a high degree of enantiopurity in the final product.[3][6]
Synthetic Strategy Overview
The core of this method involves a three-step sequence:
-
Preparation of N-Cbz-aminoacetaldehyde: A protected ethanolamine is oxidized to the corresponding aldehyde. The benzyloxycarbonyl (Cbz) group is a common choice for amine protection due to its stability and ease of removal via hydrogenolysis.[6]
-
Reductive Amination: The aldehyde is then coupled with the methyl or ethyl ester of either L- or D-alanine. This reaction forms a chiral diamine derivative. The choice of L-alanine ester leads to the (S)-enantiomer of the final product, while the D-alanine ester yields the (R)-enantiomer.[6]
-
Deprotection and Intramolecular Cyclization: The Cbz protecting group is removed by catalytic hydrogenation. The resulting free amine undergoes a spontaneous intramolecular cyclization by attacking the ester carbonyl, forming the stable six-membered piperazin-2-one ring.[3][6][7]
Caption: Chiral pool synthesis workflow for 3-methylpiperazin-2-one.
Detailed Experimental Protocol: Synthesis of (R)-3-Methylpiperazin-2-one
This protocol is adapted from a patented method and provides a reliable route to the target compound with high yield and enantiomeric purity.[6]
Part A: Synthesis of Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Materials: D-alanine methyl ester hydrochloride, triethylamine, N-Cbz-aminoacetaldehyde, methanol, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM).
-
Procedure: a. Dissolve D-alanine methyl ester hydrochloride in DCM and neutralize with triethylamine. Filter to remove the resulting salt. b. To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol. c. Stir the mixture for 15 minutes and then cool to 0°C in an ice bath. d. Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature between -10°C and 0°C to prevent over-reduction of the aldehyde. e. Allow the reaction to warm to room temperature and stir overnight. f. Monitor the reaction to completion using HPLC or TLC. g. Upon completion, quench the reaction with water and extract the product with DCM. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate) to yield the title compound as a viscous liquid.
Part B: Synthesis of (R)-3-Methylpiperazin-2-one
-
Materials: Methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, methanol, palladium on carbon (10% Pd/C).
-
Procedure: a. Dissolve the product from Part A (10g) in methanol (100 mL) in a suitable hydrogenation vessel. b. Add 10% Pd/C catalyst (3g) to the solution. c. Pressurize the vessel with hydrogen gas (e.g., 1.8 MPa) and stir the reaction mixture at room temperature overnight. d. Monitor the reaction to completion by HPLC. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol) to yield (R)-3-methylpiperazin-2-one as a white solid.
Expected Results & Quality Control
| Parameter | Expected Value | Source |
| Yield | 91% | [6] |
| HPLC Purity | >98% | [6] |
| Enantiomeric Excess (ee) | >98% | [6] |
| Molecular Weight | 114.15 g/mol | [3] |
Note: The synthesis of the (S)-enantiomer follows the same protocol, substituting D-alanine methyl ester hydrochloride with L-alanine methyl ester hydrochloride.[6]
Method 2: Catalytic Asymmetric Hydrogenation of Pyrazin-2-ols
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[8] While not a direct synthesis of 3-methylpiperazin-2-one itself, this approach provides a versatile route to a variety of chiral disubstituted piperazin-2-ones with excellent diastereo- and enantioselectivities.[1][9] This method is particularly valuable for generating libraries of analogues for structure-activity relationship (SAR) studies.
Synthetic Strategy Overview
This method relies on the palladium-catalyzed asymmetric hydrogenation of appropriately substituted pyrazin-2-ols. The pyrazin-2-ol substrates exist in tautomeric equilibrium with their corresponding pyrazinone forms. The hydrogenation of the C=N and C=C bonds within the heterocyclic ring, guided by a chiral phosphine ligand, establishes the new stereocenters with high fidelity.[1][9] A dynamic kinetic resolution process is involved, allowing for the conversion of the prochiral substrate into a single major stereoisomer.[1]
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. may.chem.uh.edu [may.chem.uh.edu]
- 6. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes: (S)-3-Methylpiperazin-2-one as a Chiral Intermediate in Drug Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (S)-3-methylpiperazin-2-one (CAS: 78551-38-9), a pivotal chiral building block in modern drug discovery and development. The piperazinone core is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties and biological activity.[1][2] This document details the compound's properties, outlines a robust and high-purity synthesis protocol, and demonstrates its application as a versatile intermediate for the construction of complex, pharmacologically active molecules. The defined (S)-stereochemistry at the C3 position is critical, as enantiomeric purity is fundamental to achieving target specificity and improving the safety profiles of therapeutic agents.[3] These notes are intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.
Introduction: The Significance of the Chiral Piperazinone Scaffold
In the landscape of medicinal chemistry, the piperazine ring system is a cornerstone, present in a multitude of FDA-approved drugs targeting a wide array of diseases.[1][4] The piperazin-2-one derivative retains the key structural features that make this scaffold so valuable. The two nitrogen atoms can improve aqueous solubility and bioavailability, crucial parameters in drug design.[1][3] Furthermore, they provide vectors for chemical modification, allowing chemists to fine-tune a molecule's structure to optimize its interaction with biological targets.[4][5]
This compound emerges as a particularly valuable intermediate. It is a chiral, non-planar structure that can introduce conformational rigidity and specific three-dimensional arrangements into a larger molecule. This stereochemical control is paramount, as different enantiomers of a drug can exhibit vastly different potency, selectivity, and toxicity.[3] By starting with an enantiomerically pure building block like this compound, chemists can streamline synthetic routes and avoid costly and complex chiral separations at later stages. This intermediate serves as a foundational element for creating diverse libraries of compounds for screening and lead optimization.[6]
Physicochemical Properties & Characterization
Accurate characterization is the bedrock of reproducible chemical synthesis. The identity and purity of this compound should be confirmed using standard analytical techniques.
| Property | Value | Source |
| CAS Number | 78551-38-9 | [7][8][9][10] |
| Molecular Formula | C₅H₁₀N₂O | [7][9] |
| Molecular Weight | 114.15 g/mol | [3][9][11] |
| Appearance | White to off-white solid | [3][7] |
| Purity | Typically ≥98% | [12] |
| Storage | 2-8°C, sealed in dry environment | [3][8] |
| InChI Key | BSPUWRUTIOUGMZ-BYPYZUCNSA-N | [7][9] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, verifying the presence of the methyl group, and ensuring the integrity of the piperazinone ring.[3]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition (C₅H₁₀N₂O).[3]
-
Chiral High-Performance Liquid Chromatography (HPLC): Crucial for determining the enantiomeric excess (ee), confirming the stereochemical purity of the (S)-enantiomer.[6][12]
Asymmetric Synthesis of this compound
Achieving high enantiomeric purity is the primary goal in the synthesis of this intermediate. A reliable and scalable method involves a multi-step sequence featuring reductive amination to set the stereocenter, followed by a deprotection-induced intramolecular cyclization.[3] This approach leverages a readily available chiral pool starting material, L-alanine methyl ester, to ensure the desired (S)-configuration in the final product.[3][12]
Caption: Key steps in the asymmetric synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from established patented methods and provides a robust pathway to high-purity this compound.[12]
PART A: Synthesis of the Diamine Precursor
-
Oxidation: Prepare N-Cbz-aminoacetaldehyde from N-Cbz-ethanolamine using a mild oxidizing agent (e.g., Dess-Martin periodinane or SO₃·pyridine) in an appropriate solvent like dichloromethane (DCM) at 0°C to room temperature.
-
Reductive Amination:
-
Dissolve L-alanine methyl ester hydrochloride in methanol and neutralize with a base (e.g., triethylamine).
-
Add the N-Cbz-aminoacetaldehyde solution from the previous step.
-
Cool the mixture to 0°C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise, maintaining the temperature.[6]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil, methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate, by silica gel column chromatography.
-
PART B: Hydrogenolysis and Cyclization
-
Reaction Setup:
-
Hydrogenation:
-
Seal the vessel and purge thoroughly with hydrogen gas.
-
Pressurize the vessel with hydrogen to 1.8 MPa.[12]
-
Stir the mixture vigorously at room temperature overnight (approx. 16-24 hours). The Cbz protecting group is cleaved, and the resulting free amine undergoes spontaneous intramolecular cyclization to form the thermodynamically stable six-membered ring.
-
-
Monitoring and Work-up:
-
Monitor the reaction to completion using HPLC to confirm the disappearance of the starting material.[6][12]
-
Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.[6][12]
-
-
Purification and Isolation:
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using an ethyl acetate/methanol (e.g., 9:1 v/v) eluent system to afford the final product as a white solid.[12]
-
| Parameter | Expected Result | Reference |
| Yield | ~90% | [12] |
| HPLC Purity | >98% | [12] |
| Enantiomeric Excess (ee) | >98% | [12] |
Application as a Versatile Synthetic Intermediate
The true utility of this compound lies in its role as a versatile scaffold. The secondary amine at the N4 position is significantly more nucleophilic than the amide nitrogen at N1, allowing for selective functionalization. This is a cornerstone of building molecular diversity for drug discovery programs. Common transformations include N-alkylation, N-acylation, and N-arylation reactions.
Caption: Selective functionalization pathways of the this compound core.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol describes a general procedure for coupling an aryl halide to the N4 position of the piperazinone core, a common strategy for creating intermediates for kinase inhibitors and other targeted therapies.[1][13]
-
Reaction Setup:
-
To an oven-dried reaction vial under an inert atmosphere (argon), add this compound (1.0 eq.), the desired aryl halide (e.g., aryl bromide, 1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%).[13]
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).[13]
-
Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
-
Reaction Execution:
-
Seal the vial and heat the mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to isolate the N-arylated product.
-
Conclusion
This compound is a high-value intermediate whose utility is rooted in its pre-defined stereochemistry and the versatile reactivity of its piperazinone core. The synthetic protocol detailed herein provides a reliable method for its production with high enantiomeric purity. By enabling the selective introduction of various substituents, this building block serves as a powerful tool for medicinal chemists to rapidly generate novel and diverse molecular architectures, accelerating the journey from initial concept to the development of potentially life-saving therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 78551-38-9|this compound|BLD Pharm [bldpharm.com]
- 9. echemi.com [echemi.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 13. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation Reactions of (S)-3-Methylpiperazin-2-one
Introduction: The Strategic Importance of (S)-3-Methylpiperazin-2-one in Medicinal Chemistry
This compound is a chiral piperazinone derivative of significant interest in medicinal chemistry and drug discovery. Its rigid, six-membered lactam scaffold, containing two nitrogen atoms and a defined stereocenter, offers a unique three-dimensional architecture that can enhance key pharmacological properties such as aqueous solubility and bioavailability.[1] The specific (S)-configuration is crucial, as enantiomers can exhibit vastly different biological activities, making enantiomerically pure building blocks like this compound essential for the development of targeted and effective therapeutics.[1] This valuable intermediate is notably identified as "Fezolinetant Impurity 14," highlighting its relevance in the commercial production of the neurokinin-3 receptor antagonist, Fezolinetant.[1][2]
The synthetic utility of this compound is largely centered on the functionalization of its two nitrogen atoms, N1 (the lactam nitrogen) and N4 (the secondary amine). N-alkylation at these positions allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the optimization of drug candidates. However, the presence of two nucleophilic nitrogens presents a significant challenge in achieving regioselective alkylation. This guide provides a comprehensive overview of the strategies and detailed protocols for the controlled N-alkylation of this compound, empowering researchers to leverage this versatile scaffold in their drug development endeavors.
Understanding the Challenge: Regioselectivity in the N-Alkylation of this compound
Direct alkylation of unprotected this compound typically leads to a mixture of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products. The relative reactivity of the two nitrogen atoms is influenced by several factors:
-
N1 (Lactam Nitrogen): The lone pair of electrons on the lactam nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than the N4 nitrogen. Deprotonation with a strong base is required to generate a more reactive lactam anion.
-
N4 (Secondary Amine): The N4 nitrogen is a typical secondary amine and is more nucleophilic than the N1 nitrogen. It is more readily alkylated under neutral or mildly basic conditions.
To achieve selective alkylation, a common and highly effective strategy is the use of a protecting group on one of the nitrogen atoms, thereby directing the alkylation to the unprotected site.[3] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.[4]
Strategic Approaches to Regioselective N-Alkylation
This guide will detail protocols for two primary strategic approaches to the N-alkylation of this compound:
-
Direct N4-Alkylation of Unprotected this compound: This approach leverages the higher intrinsic nucleophilicity of the N4 amine. Reductive amination is a particularly effective method for achieving selective mono-N4-alkylation.
-
Selective N1-Alkylation via an N4-Protected Intermediate: This strategy involves the protection of the more reactive N4 nitrogen, typically with a Boc group, to enable the selective alkylation of the N1 lactam nitrogen. Subsequent deprotection of the N4-Boc group provides the N1-alkylated product.
The choice of strategy depends on the desired final product and the compatibility of the desired substituents with the reaction conditions.
PART 1: Direct N4-Alkylation of this compound
Methodology Overview: Reductive Amination
Reductive amination is a powerful and highly selective method for the N-alkylation of amines. It proceeds via the in situ formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by reduction with a mild reducing agent. This method is often preferred over direct alkylation with alkyl halides as it minimizes the risk of over-alkylation and the formation of quaternary ammonium salts.
Caption: Workflow for N4-alkylation via reductive amination.
Detailed Protocol: N4-Alkylation of this compound via Reductive Amination
This protocol is adapted from a procedure for the N4-alkylation of (R)-3-methylpiperazin-2-one and is expected to provide high yields for the (S)-enantiomer.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 eq.)
-
Acetic Acid (1.5 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and anhydrous acetonitrile (approximately 10 mL per gram of starting material).
-
Acid Addition: Add acetic acid (1.5 eq.) to the reaction mixture and stir at room temperature for 15-30 minutes.
-
Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.4 eq.) in portions, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N4-alkylated this compound.
Expected Yields for N4-Alkylation via Reductive Amination:
| Alkylating Agent (Aldehyde) | Product | Representative Yield |
| 2,4-Dimethoxybenzaldehyde | (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one | ~98% |
| Benzaldehyde | (S)-4-Benzyl-3-methylpiperazin-2-one | >90% (expected) |
| Isobutyraldehyde | (S)-4-Isobutyl-3-methylpiperazin-2-one | >90% (expected) |
Note: Yields are based on reported data for the (R)-enantiomer and similar reductive amination reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
PART 2: Selective N1-Alkylation of this compound
Methodology Overview: N4-Protection Followed by N1-Alkylation
To achieve selective N1-alkylation, the more nucleophilic N4-amine must first be protected. The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose. Once the N4-position is protected, the N1-lactam can be deprotonated with a strong base to form a nucleophilic anion, which can then be alkylated with a suitable electrophile. The final step involves the deprotection of the N4-Boc group.
Caption: Workflow for selective N1-alkylation via N4-protection.
Detailed Protocol 1: Synthesis of tert-Butyl (S)-3-Methyl-2-oxopiperazine-1-carboxylate (N4-Boc Protection)
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in DCM or THF (approximately 15 mL per gram of starting material) in a round-bottom flask.
-
Base Addition: Add triethylamine or DIPEA (1.2 eq.) to the solution.
-
Boc₂O Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Detailed Protocol 2: N1-Alkylation of N4-Boc-(S)-3-methylpiperazin-2-one
This protocol is based on general procedures for the alkylation of N-Boc protected lactams.
Materials:
-
tert-Butyl (S)-3-methyl-2-oxopiperazine-1-carboxylate (1.0 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF or DMF.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of tert-butyl (S)-3-methyl-2-oxopiperazine-1-carboxylate (1.0 eq.) in the same anhydrous solvent dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes, during which time hydrogen gas evolution should be observed.
-
Alkylation: Add the alkyl halide (1.2 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by flash column chromatography on silica gel.
Detailed Protocol 3: N4-Boc Deprotection
Materials:
-
N4-Boc-N1-alkyl-(S)-3-methylpiperazin-2-one
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the N4-Boc protected compound in DCM (approximately 10 mL per gram).
-
Acid Addition: Cool the solution to 0 °C and add an excess of TFA (e.g., 5-10 equivalents) or 4M HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Neutralization: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected N1-alkylated product. Further purification by chromatography may be necessary.
Alternative N-Alkylation Methodologies
While direct alkylation and reductive amination are the most common methods, other techniques can be employed for the N-alkylation of this compound, each with its own advantages and limitations.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of amides and imides with primary and secondary alcohols under mild, neutral conditions.[5][6][7][8][9][10][11] This reaction proceeds with inversion of configuration at the alcohol's stereocenter. For the N-alkylation of this compound, this would typically be performed on the N4-Boc protected intermediate to achieve N1-alkylation.
General Conditions:
-
Substrate: N4-Boc-(S)-3-methylpiperazin-2-one
-
Alcohol: Primary or secondary alcohol
-
Reagents: Triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Solvent: Anhydrous THF or DCM.
Causality: The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. The mild conditions make it suitable for substrates with sensitive functional groups. However, the stoichiometry of the reagents and the need to remove the byproducts can be a drawback.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more efficient alternative to traditional N-alkylation methods that use strong, hazardous bases in anhydrous solvents.[3][6][12][13][14][15] PTC facilitates the reaction between a water-soluble inorganic base (e.g., NaOH, K₂CO₃) and an organic-soluble substrate by using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to transport the hydroxide or carbonate anion into the organic phase.[3][12]
General Conditions for N1-Alkylation of N4-Boc-(S)-3-methylpiperazin-2-one:
-
Substrate: N4-Boc-(S)-3-methylpiperazin-2-one
-
Alkylating Agent: Alkyl halide
-
Base: Concentrated aqueous NaOH or solid K₂CO₃
-
Catalyst: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salt
-
Solvent: Toluene, DCM, or solvent-free conditions.
Causality: PTC avoids the need for anhydrous conditions and strong, expensive bases, making the procedure more economical and environmentally friendly.[14] The efficiency of the reaction can be high, with simplified work-up procedures.[6][12]
Data Presentation: Comparative Overview of N-Alkylation Methods
The following table provides a comparative summary of the different N-alkylation strategies for this compound and related structures.
| Method | Position | Alkylating Agent | Base/Reagents | Solvent | Temp. | Time | Yield (%) | Reference/Notes |
| Reductive Amination | N4 | 2,4-Dimethoxybenzaldehyde | NaBH(OAc)₃, AcOH | MeCN | RT | Overnight | ~98 | Adapted from protocol for (R)-isomer |
| Direct Alkylation | N1 | Methyl Iodide | NaH | THF | 0°C to RT | 4h | >85 (expected) | General procedure for N-Boc lactams |
| Direct Alkylation | N1 | Benzyl Bromide | NaH | DMF | 0°C to RT | Overnight | >80 (expected) | General procedure for N-Boc lactams |
| Mitsunobu Reaction | N1 | Benzyl Alcohol | PPh₃, DIAD | THF | 0°C to RT | 12h | 60-80 (typical) | General procedure for amides |
| Phase-Transfer Cat. | N1 | Ethyl Bromide | K₂CO₃, TBAB | Toluene | 80°C | 6h | >90 (typical) | General procedure for amides |
Conclusion and Future Perspectives
The N-alkylation of this compound is a critical transformation for the synthesis of novel drug candidates. By employing appropriate strategies, such as the use of protecting groups, regioselective alkylation at either the N1 or N4 position can be achieved with high efficiency. Reductive amination provides a direct and selective route to N4-alkylated derivatives, while a protection-alkylation-deprotection sequence enables access to N1-substituted analogues. Alternative methods like the Mitsunobu reaction and phase-transfer catalysis offer milder or greener options for these transformations. The protocols and data presented in this guide provide a solid foundation for researchers to confidently and effectively derivatize this important chiral building block in their pursuit of new therapeutic agents. Future work in this area may focus on the development of catalytic and enantioselective methods for the direct C-H functionalization of the piperazinone ring, further expanding its synthetic utility.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. phasetransfer.com [phasetransfer.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. phasetransfer.com [phasetransfer.com]
Application Notes: Diastereoselective Reductive Amination Utilizing (S)-3-Methylpiperazin-2-one for Chiral Amine Synthesis
Introduction: The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical and agrochemical development. Chiral amines are prevalent substructures in a vast array of bioactive molecules, where stereochemistry dictates pharmacological activity. Reductive amination stands out as one of the most efficient and widely utilized methods for C-N bond formation.[1][2] This application note provides a detailed protocol for the diastereoselective reductive amination of aldehydes and ketones using the chiral auxiliary, (S)-3-Methylpiperazin-2-one. This versatile building block not only introduces a core heterocyclic motif but also enables the stereocontrolled synthesis of N-substituted chiral piperazinones, which are valuable intermediates in drug discovery.[3]
The protocol described herein employs sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. STAB is a mild and selective hydride source, particularly well-suited for one-pot reductive aminations.[4][5][6] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the selective reduction of the intermediate iminium ion in the presence of unreacted carbonyl compounds.[4][7] This chemoselectivity is crucial for achieving high yields in a direct, one-pot procedure.[2][5] The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to ensure the stability of the reducing agent.[8] The addition of a catalytic amount of acetic acid can accelerate the initial imine formation, particularly with less reactive ketones.[9][10]
Mechanistic Overview & Rationale
The reductive amination process using this compound proceeds through a two-step sequence within a single reaction vessel.[9][11]
-
Iminium Ion Formation: The reaction commences with the nucleophilic attack of the secondary amine of this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient imine, which is subsequently protonated to generate a diastereomeric iminium ion intermediate. The stereocenter at the C3 position of the piperazinone ring directs the facial selectivity of the nucleophilic attack, influencing the diastereomeric ratio of the final product.
-
Hydride Reduction: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion. The approach of the hydride is sterically hindered by the existing stereocenter, leading to a preferential formation of one diastereomer over the other.
The overall transformation is a highly efficient method for creating a new stereocenter under the influence of the pre-existing chirality in the piperazinone scaffold.
Caption: General workflow for the reductive amination protocol.
Reagents and Materials
Physicochemical Data
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| This compound | C₅H₁₀N₂O | 114.15 | White to off-white solid | 78551-38-9 |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | White powder | 56553-60-7 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Colorless liquid | 107-06-2 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | Colorless liquid | 64-19-7 |
(Data sourced from commercial supplier information and chemical databases.)[3][12]
Required Materials
-
This compound
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Glacial acetic acid (optional, recommended for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Protocol
This protocol details a general procedure for the reductive amination of a generic aldehyde with this compound on a 1.0 mmol scale. The reaction should be performed in a well-ventilated fume hood.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq, e.g., 114 mg, 1.0 mmol).
-
Addition of Reactants: Add anhydrous 1,2-dichloroethane (DCE, ~0.2 M concentration, e.g., 5 mL). Stir until the solid is fully dissolved. Add the aldehyde (1.1 - 1.2 eq, e.g., 1.1 mmol). If using a less reactive ketone, add glacial acetic acid (0.1 - 0.5 eq).
-
Imine Formation: Stir the mixture for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[9]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq, e.g., 318 mg, 1.5 mmol) to the stirred solution in portions over 5 minutes. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up - Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (e.g., 3 x 10 mL).
-
Work-up - Drying and Concentration: Combine all organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of diastereomers, can be purified by flash column chromatography on silica gel.[6][13] The choice of eluent system (e.g., heptane/ethyl acetate or DCM/methanol gradients) will depend on the polarity of the product and must be determined empirically via TLC analysis.
Characterization and Analysis
The purified N-substituted this compound derivatives should be characterized to confirm their structure and assess diastereomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural confirmation.[14][15][16][17] In the ¹H NMR spectrum, the appearance of new signals corresponding to the introduced alkyl group and the diastereotopic nature of the piperazinone ring protons can be observed. The diastereomeric ratio can often be determined by integration of distinct signals for each diastereomer.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the product, typically by observing the protonated molecular ion [M+H]⁺.[3][14]
Safety and Handling
-
Sodium Triacetoxyborohydride (STAB): STAB is a water-sensitive and flammable solid. It should be handled under an inert atmosphere and stored in a cool, dry place. Avoid contact with water or protic solvents, as this will lead to decomposition and the release of flammable hydrogen gas. In case of fire, use a dry powder extinguisher; do not use water.
-
1,2-Dichloroethane (DCE) / Dichloromethane (DCM): These are halogenated solvents and are suspected carcinogens. All handling should be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this protocol.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reducing agent. | Use a fresh bottle of STAB. Its potency can degrade over time with exposure to moisture. |
| Incomplete imine formation. | For ketones, add 0.1-0.5 eq of glacial acetic acid to catalyze imine formation. Increase the initial stirring time before adding STAB. | |
| Formation of Side Products | Reaction with solvent (DCM). | For prolonged reaction times, consider using DCE or THF as an alternative solvent to minimize potential side reactions with DCM.[8] |
| Difficult Purification | Diastereomers co-elute. | Optimize the column chromatography eluent system. Try different solvent mixtures or use a different stationary phase. |
| Presence of unreacted starting amine. | Ensure the work-up is sufficiently basic (pH > 8) to remove any unreacted this compound during the aqueous wash. |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. shokubai.org [shokubai.org]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]
- 16. Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)-cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
Application of (S)-3-Methylpiperazin-2-one in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Strategic Importance of Chiral Scaffolds in Kinase Inhibitor Design
The landscape of modern therapeutics, particularly in oncology, has been profoundly shaped by the development of small-molecule kinase inhibitors. These agents target the ATP-binding site of protein kinases, enzymes that play a central role in cellular signaling pathways regulating cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, making them prime targets for therapeutic intervention.[1] Within this field, the use of chiral building blocks is of paramount importance. The stereochemistry of a drug molecule is critical as different enantiomers can exhibit vastly different pharmacological activities, potencies, and safety profiles.[1]
(S)-3-Methylpiperazin-2-one, a chiral piperazinone derivative, has emerged as a valuable and strategic building block in the synthesis of next-generation kinase inhibitors.[1] Its rigid, six-membered lactam ring structure, combined with the defined (S)-configuration at the C3 position, offers several advantages in drug design. The piperazinone moiety can enhance key physicochemical properties such as aqueous solubility and bioavailability, while the chiral methyl group can provide crucial steric interactions within the kinase active site, leading to improved potency and selectivity.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on inhibitors of the PI3K/Akt/mTOR and BTK signaling pathways.
Synthetic Strategies and Mechanistic Considerations
The primary utility of this compound in kinase inhibitor synthesis lies in its function as a secondary amine, which can be readily coupled to various heterocyclic scaffolds common in kinase inhibitor design. The most prevalent synthetic strategy is the N-arylation of the piperazinone ring, typically through a nucleophilic aromatic substitution (SNAr) reaction with an electron-deficient heteroaryl halide (e.g., a chloropyrimidine or chloropurine).
The general workflow for this synthetic approach can be visualized as follows:
Figure 1: General synthetic workflow for kinase inhibitors.
Causality Behind Experimental Choices in N-Arylation:
-
Choice of Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. These bases are required to neutralize the HCl generated during the SNAr reaction without competing with the piperazinone nucleophile.
-
Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 2-propanol are typically used. These solvents can effectively solvate the ionic intermediates and reactants, facilitating the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter that depends on the reactivity of the heteroaryl halide. More electron-deficient systems may react at room temperature, while less reactive substrates may require heating to drive the reaction to completion. Careful monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to prevent side reactions.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound building block and its subsequent incorporation into a generic kinase inhibitor scaffold.
Protocol 1: Synthesis of this compound
This protocol is adapted from a patented method and involves a reductive amination followed by a deprotection and cyclization step.[2]
Step 1: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve L-alanine methyl ester hydrochloride (33g) in dichloromethane (DCM, 200mL) and neutralize with triethylamine (25g). Filter to remove the resulting salt.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (40g) in methanol (300mL). Stir the mixture for 15 minutes and then cool to 0°C.
-
Add triethylamine (48g) followed by the portion-wise addition of sodium triacetoxyborohydride (87g), maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction completion by TLC.
-
Quench the reaction by adding a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM (200mL).
-
Combine the organic phases and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate 1:2) to yield the product as a colorless viscous liquid (yield: 85%).[2]
Step 2: Synthesis of this compound
-
Dissolve methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (10g) in methanol (100mL).
-
Add palladium on carbon (10% Pd/C, 3g) to the solution.
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction at room temperature overnight. Monitor the reaction to completion by HPLC.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol 9:1) to yield this compound as a white solid (yield: 90%, ee: 98.0%).[2]
Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Intermediate
This protocol describes the N-arylation of this compound with a generic 2,4-dichloropyrimidine scaffold.
-
To a solution of this compound (1.14 g, 10 mmol) in 2-propanol (50 mL), add 2,4-dichloropyrimidine (1.49 g, 10 mmol) and diisopropylethylamine (DIPEA, 2.6 g, 20 mmol).
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated intermediate.
Application in Targeting Key Signaling Pathways
The this compound moiety has been successfully incorporated into inhibitors targeting critical nodes in oncogenic signaling pathways, most notably the PI3K/Akt/mTOR and BTK pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many cancers.[5]
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.
Kinase inhibitors incorporating the this compound scaffold can be designed to be potent and selective inhibitors of PI3K isoforms. The piperazinone core can form key hydrogen bonds in the hinge region of the kinase, while the (S)-methyl group can occupy a specific hydrophobic pocket, enhancing binding affinity and selectivity over other kinases.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6][7] Dysregulation of BTK signaling is implicated in various B-cell malignancies.[6]
References
- 1. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer - Google Patents [patents.google.com]
- 2. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. WO2012068096A3 - Benzoxazepines as inhibitors of pi3k/mtor and methods of their use and manufacture - Google Patents [patents.google.com]
- 6. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Coupling Reactions Involving (S)-3-Methylpiperazin-2-one
Abstract
(S)-3-Methylpiperazin-2-one is a paramount chiral building block in modern medicinal chemistry.[1] Its piperazinone core is a privileged scaffold known to impart favorable physicochemical properties such as enhanced aqueous solubility and bioavailability in drug candidates.[1][2] The defined (S)-stereochemistry at the C3 position is frequently essential for achieving selective and potent interactions with biological targets, making enantiomerically pure forms critical for developing safer and more effective therapeutics.[1][3] This guide provides an in-depth exploration of two cornerstone coupling reactions for this scaffold: Palladium-catalyzed N-arylation and standard amide bond formation. We will dissect the mechanistic rationale behind procedural choices and furnish detailed, field-tested protocols for researchers engaged in drug discovery and development.
Mechanistic Insights & Strategic Considerations
The reactivity of this compound is dominated by the two nitrogen atoms within its heterocyclic core. The N4 nitrogen, a secondary amine, is significantly more nucleophilic and less sterically encumbered than the N1 nitrogen, which is part of an amide linkage. Consequently, coupling reactions such as arylations and acylations occur selectively at the N4 position.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of an amine and an aryl halide.[4][5] This transformation is indispensable for synthesizing N-aryl piperazines, a motif prevalent in numerous pharmaceuticals.
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: A low-valent Palladium(0) species oxidatively inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido nitrogen reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[4][5]
Key Experimental Parameters:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more critically, the phosphine ligand, dictates the reaction's efficiency and scope. Sterically hindered, electron-rich ligands (e.g., XantPhos, RuPhos, BrettPhos) are often required to facilitate the reductive elimination step and prevent side reactions.[4][6]
-
Base: A crucial component, the base facilitates the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, though weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed for substrates with base-sensitive functional groups.[5]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard to ensure the stability of the catalyst and reagents.[7]
Amide Bond Formation
The formation of an amide bond is arguably the most frequently performed reaction in medicinal chemistry.[8] The strategy involves the activation of a carboxylic acid, rendering its carbonyl carbon sufficiently electrophilic to be attacked by the nucleophilic N4 amine of this compound.
Activation Principle: Direct condensation of a carboxylic acid and an amine is generally not feasible due to the acidic proton of the carboxylic acid protonating the amine. Therefore, a coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group.[8]
Common Coupling Reagents:
-
Carbodiimides (e.g., DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are often included to suppress side reactions and improve yields.[8]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): These aminium or phosphonium-based reagents are highly efficient and generate active esters that readily react with amines. They are often preferred for sterically hindered or electronically deactivated substrates.[8]
-
Acyl Halides: For robust substrates, the carboxylic acid can be converted to a more reactive acyl chloride (using SOCl₂ or (COCl)₂) or acyl fluoride. This method is highly effective but may not be compatible with sensitive functional groups.[9]
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Workflow Overview
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 8. hepatochem.com [hepatochem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Methylpiperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (S)-3-Methylpiperazin-2-one in Medicinal Chemistry
This compound is a critical chiral building block in modern drug discovery and development. Its rigid, six-membered lactam structure, combined with a defined stereocenter, makes it an invaluable scaffold for creating complex, pharmacologically active molecules. The piperazinone motif is known to enhance key drug-like properties, such as aqueous solubility and bioavailability[1]. The specific (S)-configuration is paramount, as enantiomers of a drug candidate can exhibit vastly different pharmacological activities, potencies, and toxicological profiles[1]. Consequently, robust and scalable access to enantiomerically pure this compound is essential for the development of safer and more effective targeted therapies.
This technical guide provides a comprehensive, field-proven methodology for the large-scale synthesis of this compound. The presented route is designed for scalability, high yield, and excellent enantiomeric purity, addressing the needs of process chemistry and drug development professionals.
Synthetic Strategy: A Scalable Route from L-Alanine
The selected synthetic pathway leverages the chiral pool, starting from the readily available and inexpensive amino acid, L-alanine. This strategy ensures the stereochemistry at the C3 position is established early and maintained throughout the synthesis. The overall transformation is a three-step process, as outlined below.
Figure 1: Overall synthetic workflow for this compound.
This approach is advantageous for large-scale production due to several factors:
-
Convergent Synthesis: It efficiently combines two key fragments.
-
High Stereochemical Control: The chirality is derived from L-alanine, ensuring high enantiomeric excess (ee) in the final product.
-
Scalable Reactions: The chosen reactions, including TEMPO-catalyzed oxidation and catalytic hydrogenolysis, are well-established and amenable to industrial scale-up.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Synthesis of N-Cbz-aminoacetaldehyde (Intermediate 2)
The oxidation of N-Cbz-ethanolamine to the corresponding aldehyde is a critical step. While methods like Swern or Dess-Martin oxidations are effective on a lab scale, they present significant safety and scalability challenges (e.g., cryogenic temperatures, explosive reagents)[2]. A safer and more scalable alternative is the TEMPO-catalyzed aerobic oxidation.
Reaction Scheme:
Figure 2: Oxidation of N-Cbz-Ethanolamine.
Protocol:
-
Reaction Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add N-Cbz-ethanolamine (1 equiv.) and dichloromethane (DCM, ~5 volumes). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Add TEMPO (0.01 equiv.) and potassium bromide (KBr, 0.1 equiv.) dissolved in water (~0.5 volumes).
-
Oxidant Addition: Prepare a solution of sodium hypochlorite (NaOCl, ~12% aqueous solution, 1.2 equiv.) and sodium bicarbonate (NaHCO₃, 1.5 equiv.) in water (~3 volumes). Add this solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours after the addition is finished.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Cbz-aminoacetaldehyde. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate (Intermediate 3)
This step involves the reductive amination between the aldehyde generated in Part 1 and the methyl ester of L-alanine. Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent that can be handled more easily on a large scale compared to other borohydrides[3].
Protocol (adapted from CN108129404B[4]):
-
Preparation of L-Alanine Methyl Ester: To a suspension of L-alanine methyl ester hydrochloride (1.0 equiv.) in DCM (~5 volumes), add triethylamine (TEA, 1.1 equiv.) at 0°C. Stir for 30 minutes and filter to remove the triethylamine hydrochloride salt.
-
Reaction Setup: In a separate reactor, dissolve the crude N-Cbz-aminoacetaldehyde (1.0 equiv.) from Part 1 in methanol (~8 volumes). Add the filtered solution of L-alanine methyl ester. Stir for 15 minutes and then cool the mixture to -10°C to 0°C.
-
Reductive Amination: Add triethylamine (1.2 equiv.) followed by the portion-wise addition of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), maintaining the temperature between -10°C and 0°C to prevent reduction of the aldehyde before imine formation[4].
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction to completion by HPLC.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: n-heptane/ethyl acetate) to yield the product as a colorless viscous liquid[4].
Part 3: Synthesis of this compound (Final Product)
The final step involves the removal of the Cbz protecting group via catalytic hydrogenation. The deprotection leads to a spontaneous intramolecular cyclization to form the desired piperazinone ring.
Protocol (adapted from CN108129404B[4]):
-
Reaction Setup: In a suitable pressure reactor (hydrogenator), dissolve the purified intermediate from Part 2 (1.0 equiv.) in methanol (~10 volumes).
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~30% w/w of the starting material) as a slurry in methanol. Safety Note: Palladium on carbon can be pyrophoric, especially after the reaction when it is saturated with hydrogen. Always handle it in a wet state and under an inert atmosphere[5][6].
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1.8 MPa and stir the mixture vigorously at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction to completion by HPLC.
-
Work-up and Isolation: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake must be kept wet to prevent ignition[5]. Wash the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, a white solid, can be purified by silica gel column chromatography (eluent: ethyl acetate/methanol 9/1)[4]. For larger scales, developing a crystallization protocol is recommended. This can be achieved by screening various solvent systems (e.g., ethyl acetate, isopropanol, acetonitrile) to find conditions that provide high purity and yield.
Quantitative Data and Characterization
The following table summarizes the expected results based on reported data[4].
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | >75% | Gravimetric |
| Final Product Purity | >98% | HPLC |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC |
| Molecular Formula | C₅H₁₀N₂O | High-Resolution Mass Spectrometry (HRMS) |
| Molecular Weight | 114.15 g/mol | Mass Spectrometry (MS) |
| Appearance | White solid | Visual |
| ¹H NMR (400MHz, CDCl₃) | δ ≈ 6.5 (s, 1H), 3.6-3.5 (m, 1H), 3.5-3.4 (m, 1H), 3.3-3.2 (m, 1H), 3.2-3.1 (m, 1H), 3.1-3.0 (m, 1H), 2.1 (s, 1H), 1.4 (d, 3H) | NMR Spectroscopy |
| MS (ES+) | m/z ≈ 115.16 [M+H]⁺, 137.15 [M+Na]⁺ | Mass Spectrometry |
Safety and Handling of Key Reagents
| Reagent | Key Hazards | Recommended Handling Precautions |
| Benzyl Chloroformate (Cbz-Cl) | Corrosive, causes severe skin burns and eye damage, lachrymator, potential carcinogen, reacts with moisture. | Handle in a fume hood with appropriate PPE (gloves, face shield). Keep away from water and moisture. Store in a cool, dry place under inert gas[7][8]. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reacts with water to release flammable gases, causes skin and eye irritation. | Handle under an inert atmosphere. Avoid contact with water and protic solvents. Wear appropriate PPE. Store in a cool, dry place[3]. |
| Palladium on Carbon (Pd/C) | Pyrophoric, especially when dry and containing adsorbed hydrogen. Can ignite flammable solvents. | Never add dry catalyst to an organic solvent in the presence of air. Handle as a wet slurry. Keep the filter cake wet after filtration. Store under an inert atmosphere or water[5][6]. |
References
- 1. scilit.com [scilit.com]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
Application Notes and Protocols for the Chiral Resolution of Piperazinone Enantiomers
<
Abstract
Piperazinone scaffolds are prevalent structural motifs in a multitude of active pharmaceutical ingredients (APIs), where stereochemistry often dictates therapeutic efficacy and toxicological profiles. Consequently, the ability to resolve and analyze piperazinone enantiomers is a critical necessity in drug discovery, development, and quality control. This comprehensive guide provides an in-depth exploration of established and advanced techniques for the chiral resolution of piperazinone enantiomers. We delve into the mechanistic principles and provide detailed, field-proven protocols for the most effective methods: chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), diastereomeric salt crystallization, and enzymatic resolution. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to select and implement the most appropriate chiral separation strategy for their specific piperazinone derivatives.
The Critical Role of Chirality in Piperazinone-Based Pharmaceuticals
The three-dimensional arrangement of atoms in a molecule can have profound implications for its biological activity. For chiral molecules like many piperazinone derivatives, the two enantiomers—non-superimposable mirror images—can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for adverse side effects.[1] Therefore, the development of enantiomerically pure drugs is a significant focus in the pharmaceutical industry to enhance therapeutic outcomes and minimize risks.[2][3]
The piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a ketone functional group, is a versatile scaffold that can be functionalized at various positions, often leading to the creation of a stereocenter. The ability to separate and quantify the individual enantiomers of these compounds is paramount for regulatory compliance and ensuring drug safety and efficacy.[2][4]
Strategic Approaches to Chiral Resolution: A Comparative Overview
The selection of a chiral resolution technique is a strategic decision guided by factors such as the scale of the separation (analytical vs. preparative), the physicochemical properties of the piperazinone derivative, and the desired level of enantiomeric purity. The most prominent methods are summarized below and will be detailed in the subsequent sections.
| Technique | Principle | Primary Application | Advantages | Considerations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP). | Analytical & Preparative | Broad applicability, high resolution, well-established. | Solvent consumption, longer run times compared to SFC. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid mobile phase. | Analytical & Preparative | Fast separations, reduced solvent waste, "green" chemistry. | Requires specialized instrumentation. |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities. | Preparative | Cost-effective for large scale, well-established. | Requires a suitable resolving agent and solvent system, can be empirical. |
| Enzymatic Resolution | Stereoselective enzymatic reaction that preferentially converts one enantiomer. | Preparative | High enantioselectivity, mild reaction conditions. | Substrate specific, requires enzyme screening. |
Chiral Chromatography: The Cornerstone of Enantioselective Analysis
Chiral chromatography is a powerful and widely used technique for the separation of enantiomers.[5][6][7] The fundamental principle lies in the use of a chiral stationary phase (CSP) that creates a chiral environment within the column. As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and, consequently, their separation.[8]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and versatile method for both analytical and preparative-scale separations of piperazinone enantiomers.[4][7][9][10] The success of this technique is highly dependent on the selection of the appropriate CSP.[9] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral compounds, including heterocyclic structures like piperazinones.[9][11][12]
Caption: General workflow for chiral HPLC method development.
This protocol provides a starting point for the separation of piperazinone enantiomers using a polysaccharide-based CSP. Optimization will likely be required for specific derivatives.
1. Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel) (250 x 4.6 mm, 5 µm) is a good starting point.[11][13]
-
Racemic piperazinone sample.
-
HPLC-grade solvents: Acetonitrile, Methanol, Diethylamine (DEA).
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v) | The addition of an alcohol modifier like methanol can influence selectivity, while a basic additive like DEA is often crucial for improving the peak shape of basic compounds like piperazinones.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Temperature can affect selectivity and efficiency.[11] |
| Detection | 205 nm (or as appropriate for the analyte's chromophore) | Piperazinones may lack a strong chromophore, requiring detection at lower UV wavelengths.[11] |
| Injection Vol. | 10 µL |
3. Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic piperazinone derivative in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[11]
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Analysis: Identify the two peaks corresponding to the enantiomers. Calculate the resolution (Rs) between the peaks. A resolution of >1.5 is generally considered baseline separation.[11] For non-racemic samples, calculate the enantiomeric excess (% ee).[11]
Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and sustainability.[3][14] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component, often with a small amount of an organic co-solvent (modifier).[14] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[14][15]
-
Speed: Faster analysis times and quicker column equilibration lead to higher throughput.[14][15]
-
Green Chemistry: The primary use of CO2, a non-toxic and recyclable solvent, significantly reduces the consumption of organic solvents.[3][16]
-
Complementary Selectivity: SFC can sometimes provide different enantioselectivity compared to HPLC on the same CSP, offering an alternative when HPLC methods fail.[15]
This protocol outlines a generic screening approach to quickly identify suitable conditions for the chiral separation of a piperazinone derivative by SFC.
1. Instrumentation and Materials:
-
Analytical SFC system with a CO2 pump, modifier pump, back pressure regulator, autosampler, column oven, and PDA detector.
-
A set of chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, AD-H).
-
Racemic piperazinone sample.
-
SFC-grade CO2 and HPLC-grade modifiers (e.g., Methanol, Ethanol, Isopropanol) and additives (e.g., Diethylamine, Trifluoroacetic acid).
2. Screening Conditions:
| Parameter | Condition | Rationale |
| Columns | Screen a diverse set of polysaccharide-based CSPs. | Polysaccharide-based phases are highly successful in SFC for a broad range of compounds.[17] |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% DEA (gradient elution) | A gradient of an alcohol modifier is a standard starting point. A basic additive like DEA is often necessary for good peak shape of basic analytes. |
| Gradient | 5% to 40% Methanol over 5 minutes | A generic gradient to cover a range of polarities. |
| Flow Rate | 3.0 mL/min | Higher flow rates are typical in SFC due to the low viscosity of the mobile phase. |
| Back Pressure | 150 bar | Maintains the CO2 in a supercritical or sub-critical state.[16] |
| Column Temp. | 40 °C | |
| Detection | PDA scan (e.g., 200-400 nm) |
3. Procedure:
-
Sample Preparation: Dissolve the racemic piperazinone in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Screening Run: Sequentially run the sample on each of the selected chiral columns using the defined screening gradient.
-
Evaluation: Analyze the resulting chromatograms for any signs of enantiomeric separation. Identify the column and modifier combination that provides the best selectivity.
-
Optimization: Once a promising set of conditions is found, further optimize the separation by adjusting the modifier percentage (isocratic elution), temperature, and back pressure to achieve baseline resolution.[16]
Diastereomeric Salt Crystallization: A Classical Preparative Technique
For the large-scale separation of enantiomers, diastereomeric salt crystallization remains a widely used and cost-effective method.[18][19] This technique relies on the reaction of a racemic piperazinone (which must have a basic or acidic functional group) with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physicochemical properties, including solubility, one of the salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.[18][19]
Caption: Key steps in chiral resolution via diastereomeric salt formation.
This protocol provides a general framework for resolving a racemic basic piperazinone using a chiral acid as the resolving agent. A case study on a diphenyl-substituted N-methyl-piperazine derivative successfully used di-p-anisoyl-d-tartaric acid as a resolving agent.[20]
1. Materials:
-
Racemic basic piperazinone.
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid, L-(+)-Tartaric acid, or a derivative).[21]
-
A selection of solvents for screening (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate).
2. Procedure:
Step 1: Screening for Optimal Resolving Agent and Solvent [18][20]
-
In small-scale experiments, dissolve the racemic piperazinone in various solvents.
-
Add different chiral resolving agents (typically 0.5 to 1.0 equivalents) to each solution.
-
Observe for the formation of a crystalline precipitate at room temperature or upon cooling.
-
Isolate any crystals by filtration, dry them, and analyze the diastereomeric excess (de%) and enantiomeric excess (ee%) of the piperazinone component by chiral HPLC.
-
Select the resolving agent and solvent combination that provides the highest yield and enantiomeric purity.
Step 2: Preparative Scale Resolution
-
Dissolve the racemic piperazinone in the optimal solvent identified during screening, typically with gentle heating.
-
Add the selected chiral resolving agent (the optimal molar ratio determined from screening).
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystallization.
-
Collect the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[18]
Step 3: Liberation of the Enriched Enantiomer [18][22]
-
Suspend the isolated diastereomeric salt in water.
-
Add a base (e.g., aqueous sodium hydroxide) to deprotonate the chiral resolving agent, making it water-soluble.
-
Extract the liberated, enantiomerically enriched basic piperazinone with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched piperazinone.
Step 4: Purity Enhancement
-
The enantiomeric purity of the recovered piperazinone can often be enhanced by recrystallization from a suitable solvent.[20]
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution is an elegant technique that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers.[23][24][25] In a typical kinetic resolution, an enzyme catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of a racemic mixture at a much faster rate than on the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the enantiomerically pure product, which can then be separated.
Lipases and proteases are commonly used enzymes for the resolution of chiral amines and alcohols.[12][26][27] For piperazinone derivatives, functional groups such as esters, amides, or alcohols can serve as handles for enzymatic reactions. For instance, the kinetic resolution of a piperazine-2-carboxylic acid ester has been successfully achieved using the enzyme alcalase.[26][28]
This protocol describes a general procedure for the kinetic resolution of a piperazinone derivative containing a hydroxyl or amino group via lipase-catalyzed acylation.
1. Materials:
-
Racemic piperazinone derivative with a nucleophilic group (e.g., -OH, -NH2).
-
A selection of lipases (e.g., Candida antarctica Lipase B (CAL-B), Porcine Pancreatic Lipase).
-
Acyl donor (e.g., ethyl acetate, vinyl acetate).
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene).
-
Molecular sieves (optional, to maintain anhydrous conditions).
2. Procedure:
Step 1: Enzyme and Condition Screening
-
In parallel small-scale reactions, dissolve the racemic piperazinone in an anhydrous organic solvent.
-
Add different lipases (e.g., 10-50 mg per 100 mg of substrate) and an acyl donor (1-2 equivalents).
-
Incubate the reactions at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the progress of the reaction over time by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of both the remaining starting material and the acylated product.
-
Identify the enzyme and conditions that give the best enantioselectivity (E-value).
Step 2: Preparative Scale Resolution
-
Scale up the reaction using the optimal conditions identified in the screening phase.
-
Run the reaction until approximately 50% conversion is reached. This theoretical endpoint provides the highest possible enantiomeric excess for both the substrate and the product.
-
Stop the reaction by filtering off the enzyme.
-
Separate the unreacted piperazinone starting material from the acylated product using standard chromatographic techniques (e.g., flash column chromatography).
-
If necessary, the acylated product can be de-acylated (e.g., by hydrolysis) to recover the other enantiomer of the piperazinone.
Conclusion
The successful chiral resolution of piperazinone enantiomers is a critical step in the development of safe and effective pharmaceuticals. This guide has detailed the primary techniques employed for this purpose: chiral HPLC, chiral SFC, diastereomeric salt crystallization, and enzymatic resolution. The choice of method depends on a careful consideration of the specific piperazinone derivative, the required scale, and available resources. Chiral chromatography, particularly the fast and green SFC, is indispensable for both analytical and preparative applications. Diastereomeric salt crystallization remains a robust and economical choice for large-scale production, while enzymatic resolution offers high selectivity under mild conditions. By understanding the principles and applying the protocols outlined herein, researchers can confidently navigate the challenges of chiral separation and advance the development of enantiomerically pure piperazinone-based drug candidates.
References
- 1. 111.68.96.114:8088 [111.68.96.114:8088]
- 2. omicsonline.org [omicsonline.org]
- 3. selvita.com [selvita.com]
- 4. mdpi.com [mdpi.com]
- 5. omicsonline.org [omicsonline.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. vdoc.pub [vdoc.pub]
- 9. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. chempartner.com [chempartner.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. SFC for chiral separations in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 22. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 23. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 28. experts.umn.edu [experts.umn.edu]
Introduction: The (S)-3-Methylpiperazin-2-one Scaffold in Modern Drug Discovery
An Application Note and Detailed Protocols for the Derivatization of (S)-3-Methylpiperazin-2-one in Structure-Activity Relationship (SAR) Studies
This compound is a valuable chiral building block in medicinal chemistry, frequently employed as a constrained dipeptide mimetic. Its rigid, cyclic structure offers a strategic advantage over flexible linear peptides by reducing the entropic penalty upon binding to a biological target, which can lead to enhanced potency and selectivity. Furthermore, the piperazinone core presents multiple points for chemical modification, making it an ideal scaffold for systematic Structure-Activity Relationship (SAR) studies aimed at optimizing lead compounds.
This application note provides a comprehensive guide for researchers engaged in the derivatization of this compound. It details robust protocols for selective N-acylation and N-alkylation, explains the chemical principles underpinning these transformations, and illustrates how the resulting library of analogs can be leveraged to probe the molecular interactions governing drug-target recognition.
Strategic Overview for SAR-Driven Derivatization
The primary goal of derivatizing the this compound scaffold is to systematically explore the chemical space around the core structure. This exploration allows for the identification of key pharmacophoric features and the optimization of critical drug-like properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The two nitrogen atoms within the piperazinone ring, N1 and N4, are the most common sites for modification due to their nucleophilic character.
The workflow for a typical SAR campaign utilizing this scaffold can be visualized as follows:
Figure 1: A generalized workflow for the SAR-driven derivatization of this compound, from initial synthesis to lead optimization.
Part 1: Selective N-Acylation Protocols
N-acylation is a fundamental transformation for introducing a wide variety of functional groups that can probe hydrogen bonding, lipophilicity, and steric interactions within a target's binding site. The differential reactivity of the N1 (amide) and N4 (amine) nitrogens allows for selective derivatization. The N4 nitrogen is significantly more nucleophilic and will react preferentially under standard acylation conditions.
Protocol 1.1: Direct N4-Acylation with Acid Chlorides
This protocol describes the direct acylation of the more nucleophilic N4 position. The choice of an appropriate base is critical to neutralize the HCl byproduct without promoting side reactions.
Rationale: The secondary amine at the N4 position is more basic and sterically accessible than the N1 amide nitrogen, allowing for selective acylation. Dichloromethane (DCM) is a common solvent as it is relatively inert and allows for easy workup. A mild inorganic base like sodium bicarbonate is often sufficient to scavenge the generated acid.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a saturated aqueous solution of sodium bicarbonate (3.0 eq).
-
Reagent Addition: Cool the biphasic mixture to 0 °C in an ice bath. Add the desired acid chloride (1.1 eq) dropwise over 10-15 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation: Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N4-acylated product.
Protocol 1.2: N1-Acylation via N4-Protection Strategy
To achieve selective acylation at the less reactive N1 position, the N4 nitrogen must first be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
Rationale: The Boc group is stable under the basic conditions often used for N1-acylation and can be readily removed under acidic conditions without affecting the newly installed N1-acyl group. This protection-deprotection sequence is a cornerstone of synthetic strategy in medicinal chemistry.
Figure 2: A flowchart illustrating the N4-protection strategy for selective N1-acylation.
Step-by-Step Methodology:
-
N4-Boc Protection:
-
Dissolve this compound (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry over Na₂SO₄, filter, and concentrate to yield the N4-Boc protected intermediate, which is often used without further purification.
-
-
N1-Acylation:
-
Dissolve the N4-Boc protected intermediate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (0.1 M).
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.
-
Stir for 30 minutes at 0 °C, then add the desired acid chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
-
-
N4-Deprotection:
-
Dissolve the N1-acyl, N4-Boc protected compound in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) or a solution of 4 M HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. If HCl/dioxane was used, the product is obtained as the hydrochloride salt, which can be neutralized or used directly.
-
Part 2: Selective N-Alkylation Protocols
N-alkylation introduces substituents that can modulate basicity, lipophilicity, and steric bulk. Similar to acylation, the N4 position is more readily alkylated than the N1 position.
Protocol 2.1: Direct N4-Reductive Amination
Reductive amination is a powerful and versatile method for introducing a wide range of alkyl groups at the N4 position. It involves the reaction of the piperazinone with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ.
Rationale: This method avoids the use of harsh alkylating agents and often proceeds under mild conditions with high yields. Sodium triacetoxyborohydride (STAB) is a particularly effective reducing agent for this transformation as it is mild, selective for iminium ions, and does not reduce the amide carbonyl.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE) or methanol (0.1 M), add acetic acid (1.2 eq) to catalyze iminium ion formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.
-
Workup and Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2.2: N1-Alkylation via N4-Protection
Selective N1-alkylation requires the same N4-protection strategy outlined in Protocol 1.2.
Rationale: After N4-protection, the N1-amide proton can be removed by a strong base to generate a nucleophilic anion, which can then be alkylated. This is a classic approach for the alkylation of amides and lactams.
Step-by-Step Methodology:
-
N4-Boc Protection: Follow the procedure detailed in Protocol 1.2, Step 1.
-
N1-Alkylation:
-
Dissolve the N4-Boc protected intermediate (1.0 eq) in anhydrous THF or DMF (0.1 M) and cool to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq), and stir for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide or triflate, 1.2 eq) and allow the reaction to warm to room temperature or heat as necessary.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
-
-
N4-Deprotection: Follow the procedure detailed in Protocol 1.2, Step 3.
Data Summary and SAR Interpretation
The derivatization protocols described above will generate a library of analogs. The biological data obtained from screening this library should be tabulated to facilitate SAR analysis.
Table 1: Example SAR Data Table
| Compound ID | R¹ (N1-Substituent) | R⁴ (N4-Substituent) | IC₅₀ (nM) | Lipophilicity (cLogP) |
| Scaffold | H | H | >10,000 | -0.8 |
| 1a | H | -C(O)Ph | 5,200 | 1.5 |
| 1b | H | -CH₂Ph | 850 | 2.1 |
| 2a | -C(O)Me | H | 9,800 | -0.5 |
| 2b | -CH₂-c-Pr | H | 4,500 | 0.2 |
| 3a | -CH₂-c-Pr | -CH₂Ph | 15 | 2.8 |
Data shown is hypothetical for illustrative purposes.
-
N4-Substitution: Alkylation at N4 (e.g., benzyl in 1b ) appears more favorable for potency than acylation (e.g., benzoyl in 1a ).
-
N1-Substitution: Small alkyl groups at N1 (e.g., cyclopropylmethyl in 2b ) may provide a modest improvement in activity over acylation (2a ) or no substitution.
-
Synergy: Combining the optimal substituents at both positions (as in 3a ) can lead to a significant, synergistic improvement in potency, suggesting that both regions of the molecule are interacting with the target protein.
Conclusion
The this compound scaffold is a versatile and powerful tool for medicinal chemistry and SAR studies. The robust and selective derivatization protocols provided herein for N-acylation and N-alkylation enable the systematic exploration of chemical space around this core. By employing a logical, iterative process of synthesis, biological evaluation, and data analysis, research teams can efficiently optimize lead compounds and accelerate the drug discovery process.
Application Notes and Protocols: (S)-3-Methylpiperazin-2-one as a Chiral Scaffold for Novel κ-Opioid Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The κ-opioid receptor (KOR) has emerged as a significant therapeutic target for a spectrum of central nervous system disorders, including depression, anxiety, and substance use disorders.[1][2] The development of selective KOR antagonists offers a promising avenue for novel pharmacotherapies. This document provides a comprehensive guide to the strategic use of (S)-3-Methylpiperazin-2-one , a versatile chiral building block, in the synthesis of a potent and selective class of KOR antagonists. We will explore the rationale behind its selection, detail synthetic protocols for its conversion into advanced intermediates, and present the pharmacological profile of the resulting compounds.
Introduction: The Strategic Importance of the this compound Scaffold
This compound is a chiral piperazinone derivative that serves as a valuable synthetic intermediate in medicinal chemistry.[3] Its rigid, stereochemically defined structure is a key asset in the design of pharmacologically active molecules where specific enantiomeric forms are often crucial for therapeutic efficacy and safety. The defined (S)-configuration at the C3 position plays a fundamental role in establishing specific interactions with biological targets, making the enantiomerically pure form essential for developing targeted therapies.[3]
The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to enhance crucial properties such as aqueous solubility and bioavailability.[3][4] By starting with this compound, we can leverage its inherent chirality to construct complex molecular architectures with a high degree of stereochemical control, a critical factor in the development of selective KOR antagonists.
The κ-Opioid Receptor System: A Therapeutic Target
The κ-opioid receptor, a G-protein coupled receptor (GPCR), is widely expressed in the central nervous system.[5] Activation of the KOR by its endogenous ligand, dynorphin, is associated with negative affective states such as dysphoria and anhedonia, as well as stress-induced relapse in addiction.[2][5] Consequently, antagonists that block the KOR are being actively investigated for their potential as antidepressants, anxiolytics, and treatments for substance use disorders.[1][2] Selective KOR antagonists have demonstrated antidepressant- and anxiolytic-like effects in preclinical models, stimulating significant interest in their therapeutic potential.[1]
Signaling Pathway of κ-Opioid Receptor Antagonism
Activation of the KOR by an agonist (e.g., dynorphin) initiates a downstream signaling cascade. A KOR antagonist, by binding to the receptor without activating it, blocks this cascade. This blockade is the basis of their therapeutic effect.
References
- 1. Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Methylpiperazin-2-one
As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Methylpiperazin-2-one. This chiral building block is a critical intermediate in medicinal chemistry, and achieving high yield and enantiomeric purity is paramount for the development of effective and safe therapeutics.[1] This document is structured to provide direct, actionable solutions to common challenges encountered during its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing validated solutions.
Problem 1: Low Overall Yield (<70%)
Question: My overall yield for the synthesis of this compound is significantly lower than reported in the literature. What are the most likely causes and how can I improve it?
Answer: Low overall yield can typically be traced back to inefficiencies in one of the two key stages: the reductive amination to form the diamine precursor or the final hydrogenolysis and cyclization step.
Potential Cause A: Inefficient Reductive Amination
The coupling of N-Cbz-aminoacetaldehyde with the L-alanine ester is a critical step. Incomplete reaction or side reactions here will directly impact the final yield.
-
Scientific Rationale: Reductive amination involves the formation of a transient imine/enamine intermediate, which is then reduced. The choice of reducing agent is crucial; it must be selective enough to reduce the imine without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and selectivity.[2][3] Temperature control is also vital to prevent the premature reduction of the aldehyde to the corresponding alcohol.[2]
-
Recommended Solutions:
-
Verify Aldehyde Quality: The N-Cbz-aminoacetaldehyde precursor can be unstable. Use freshly prepared or properly stored material. Consider running a quick ¹H NMR to confirm its integrity before use.
-
Control Reaction Temperature: During the addition of the reducing agent (NaBH(OAc)₃), maintain the reaction temperature between -10°C and 0°C to minimize the reduction of the aldehyde starting material.[2]
-
Optimize Stoichiometry: Ensure at least 1.5 equivalents of the reducing agent are used to drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of the limiting reagent (typically the aldehyde) before quenching the reaction.
-
Potential Cause B: Incomplete Deprotection or Cyclization
The final step involves the removal of the Cbz protecting group via catalytic hydrogenation, which triggers a spontaneous intramolecular cyclization.[1][2]
-
Scientific Rationale: The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the Cbz group under a hydrogen atmosphere. An inactive catalyst, insufficient hydrogen pressure, or the presence of catalyst poisons will lead to incomplete deprotection. If the deprotected amine intermediate does not cyclize efficiently, it may be prone to degradation or side reactions.
-
Recommended Solutions:
-
Catalyst Activity: Use a fresh, high-quality Pd/C catalyst. If the catalyst is old, its activity may be compromised. A typical loading is 10-30% by weight relative to the substrate.[2][3]
-
Hydrogen Pressure: Ensure the reaction is performed under adequate hydrogen pressure. Pressures around 1.8 MPa have been shown to be effective.[2][3]
-
Reaction Time & Monitoring: Allow the reaction to proceed overnight to ensure completion. Monitor by HPLC to confirm the disappearance of the starting material.[2]
-
Solvent Choice: Methanol is the most commonly used solvent and generally provides good results.[2][3] Ensure it is anhydrous.
-
Problem 2: Low Enantiomeric Excess (ee < 98%)
Question: My final product shows a lower than expected enantiomeric excess. What are the potential sources of racemization?
Answer: Achieving high enantiomeric purity is the primary goal of this synthesis. The stereocenter is set during the reductive amination step, and its integrity must be maintained.
-
Scientific Rationale: The (S)-configuration of the final product is directly derived from the L-alanine ester starting material.[1][2] Therefore, the enantiomeric purity of this raw material is the single most important factor. Racemization is unlikely under the standard reductive amination and hydrogenation conditions, but it's crucial to rule out any issues with the starting materials.
-
Recommended Solutions:
-
Verify Starting Material Purity: The most critical step is to verify the enantiomeric purity of the L-alanine ester (e.g., L-alanine methyl ester hydrochloride) before starting the synthesis. Use a reputable supplier and, if in doubt, verify the optical rotation or perform chiral analysis.
-
Mild Reaction Conditions: The reported methods, which use mild conditions like NaBH(OAc)₃ at low temperatures and catalytic hydrogenation at room temperature, are not prone to racemization.[2] Avoid harsh acidic or basic conditions during workup and purification.
-
Chiral HPLC Analysis: Use a validated chiral HPLC method to accurately determine the ee of the final product. Compare the result with the analysis of an authentic racemic standard to ensure proper peak identification.
-
Problem 3: Difficult Purification
Question: I am having trouble purifying the final product by column chromatography. It appears as a white solid, but my fractions are not clean.
Answer: this compound is a polar compound, which can sometimes make silica gel chromatography challenging.
-
Scientific Rationale: The two nitrogen atoms and the amide carbonyl group make the molecule quite polar, leading to potential streaking on silica gel columns if the eluent system is not optimized. Incomplete reactions can also leave behind polar impurities that are difficult to separate.
-
Recommended Solutions:
-
Optimize Eluent System: A common and effective eluent system is a gradient of methanol in ethyl acetate or dichloromethane. A typical starting point is 9:1 ethyl acetate/methanol.[2][3] Adding a small amount of a basic modifier like triethylamine (~0.5%) to the eluent can help reduce tailing on the silica gel.
-
Pre-adsorption: Pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column can improve separation.
-
Alternative Purification: If chromatography fails, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) as an alternative method for purification.
-
Experimental Workflow and Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound, along with a visual representation of the workflow.
Overall Synthesis Workflow Diagram
The following diagram outlines the key transformations in the synthesis.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of the Diamine Precursor
This protocol details the reductive amination step.[2]
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to neutralize the salt and stir for 15 minutes. Filter to remove the triethylamine hydrochloride salt.
-
To the filtrate, add a solution of N-Cbz-aminoacetaldehyde (1.0 eq) in methanol.
-
Cool the mixture to 0°C in an ice bath.
-
Add additional triethylamine (1.2 eq).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, keeping the temperature below 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: n-heptane/ethyl acetate) to yield the diamine precursor as a viscous liquid.
Protocol 2: Hydrogenolysis and Cyclization
This protocol covers the final deprotection and ring-closing step.[2][3]
-
Dissolve the purified diamine precursor (1.0 eq) in methanol in a pressure-rated hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) (20-30% w/w).
-
Seal the vessel and charge with hydrogen gas to a pressure of 1.8 MPa.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction by HPLC to confirm the complete consumption of the starting material.
-
Carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/methanol, 9:1) to yield this compound as a white solid.
Data and Analytics
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Reductive Amination | Step 2: Hydrogenolysis & Cyclization |
| Key Reagents | L-Alanine Methyl Ester, NaBH(OAc)₃ | H₂, 10% Pd/C |
| Solvent | DCM / Methanol | Methanol |
| Temperature | 0°C to Room Temp. | Room Temp. |
| Pressure | Atmospheric | 1.8 MPa[2] |
| Typical Yield | ~83%[2] | ~90%[2] |
| Typical Purity (Post-Column) | >98% (HPLC) | >98% (HPLC)[2] |
| Expected Enantiomeric Excess (ee) | N/A | >98%[2] |
Table 2: Key Analytical Characterization
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Structural Confirmation | Confirms the presence of all protons and their connectivity.[1] |
| HRMS | Molecular Formula Confirmation | C₅H₁₀N₂O, accurate mass measurement for [M+H]⁺.[1] |
| Chiral HPLC | Enantiomeric Purity (ee) | Determines the ratio of (S) to (R) enantiomers. |
| Melting Point | Purity Assessment | A sharp melting point indicates high purity. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group instead of Cbz?
A1: Yes, other protecting groups like tert-butyloxycarbonyl (Boc) can be used.[2] However, the deprotection conditions will change. For a Boc group, you would typically use acidic conditions (e.g., trifluoroacetic acid in DCM), followed by neutralization and cyclization. The Cbz group is advantageous because its removal via hydrogenation directly leads to the neutral amine, which readily cyclizes in a one-pot transformation.
Q2: What are the key considerations for scaling up this synthesis?
A2: For large-scale synthesis, several factors become critical:
-
Heat Management: The reductive amination can be exothermic, especially during the addition of the reducing agent. A jacketed reactor with good temperature control is essential.
-
Hydrogenation Safety: Large-scale hydrogenation requires specialized equipment (e.g., a stainless steel autoclave) and strict safety protocols due to the use of a flammable gas and a pyrophoric catalyst.
-
Purification: Industrial-scale chromatography can be expensive. Developing a robust crystallization procedure for the final product is highly recommended to simplify purification and reduce solvent waste.
Q3: Is it possible to synthesize the (R)-enantiomer using this route?
A3: Absolutely. The stereochemistry of the final product is dictated by the chiral amino acid ester used. To synthesize (R)-3-Methylpiperazin-2-one, you would simply start with D-alanine methyl ester instead of the L-isomer.[2][3] The rest of the reaction sequence and conditions would remain identical.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making tree for addressing common synthesis problems.
Caption: Decision tree for troubleshooting synthesis issues.
References
Technical Support Center: Purification of (S)-3-Methylpiperazin-2-one by Column Chromatography
Welcome to the technical support center for the purification of (S)-3-Methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating this valuable chiral building block. This compound is a key intermediate in medicinal chemistry, where its specific stereochemistry is often crucial for therapeutic efficacy.[1][2] However, its inherent chemical properties—namely its high polarity and basicity from the piperazine moiety—can present significant hurdles during purification by standard column chromatography.[3]
This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing common issues and offering robust, validated protocols to streamline your purification workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before beginning the purification process.
Q1: What makes the column chromatography of this compound so challenging?
A: The primary challenges stem from the molecule's physicochemical properties. This compound (MW: 114.15 g/mol , Formula: C₅H₁₀N₂O) contains two nitrogen atoms within its six-membered lactam ring, making it a highly polar and basic compound.[1][3][4] This leads to two main problems during normal-phase silica gel chromatography:
-
Strong Adsorption: The basic nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction can cause significant peak tailing, where the compound elutes slowly and over many fractions, leading to poor resolution and dilute product fractions.[5]
-
Poor Mobility: Due to its high polarity, the compound has a strong affinity for the polar stationary phase and may show little to no movement (a low Retention Factor, or Rf) in common, moderately polar solvent systems like 100% ethyl acetate.[5]
Q2: What is the recommended stationary phase for the bulk purification of this compound?
A: For preparative, bulk-scale purification, standard silica gel (60 Å, 230-400 mesh) remains the most common and cost-effective choice.[6] However, to overcome the challenges mentioned above, the silica gel's activity may need to be attenuated. This can be achieved by deactivating the silica or, more commonly, by modifying the mobile phase.[5][7] Alternative stationary phases like alumina or florisil could be considered if the compound proves to be unstable on silica, but optimizing the mobile phase for silica is typically the first and most effective strategy.[5]
Q3: How should I approach selecting a mobile phase for this compound?
A: Mobile phase selection is critical. The goal is to find a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate, as this range typically translates well to good separation on a column.[7]
-
Start with a Polar Solvent System: A good starting point is a binary mixture of a moderately polar solvent and a highly polar solvent. A documented system for the (R)-enantiomer, which is chemically similar, is Ethyl Acetate/Methanol (9:1) .[6] You will likely need to use a more polar system, such as Dichloromethane (DCM)/Methanol .
-
Incorporate a Basic Modifier: To prevent peak tailing, it is highly recommended to add a small percentage of a basic modifier to the mobile phase. This additive competes with your compound for the acidic sites on the silica gel, improving peak shape.[3] Common choices include:
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent.
-
Ammonium Hydroxide: Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock solution to your primary eluent (e.g., DCM).[5]
-
Q4: My compound is a solid. What is the best way to load it onto the column?
A: You have two primary options for loading a solid sample: wet loading and dry loading.
-
Wet Loading: Dissolve the crude solid in the minimum amount of a solvent in which it is highly soluble (e.g., methanol or DCM).[8] While effective, if you need to use a solvent that is stronger than your initial mobile phase, it can disrupt the separation at the top of the column.
-
Dry Loading (Recommended): This method is often superior for ensuring sharp bands and good separation.[8] Dissolve your crude product in a suitable solvent (like methanol), add a portion of dry silica gel (approximately 5-10 times the mass of your sample), and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.[8] This powder can then be carefully added to the top of the packed column.
Q5: How can I effectively monitor the purification process?
A: Thin-Layer Chromatography (TLC) is your most important monitoring tool. Use TLC to:
-
Select the Eluent: Test various solvent systems to find the optimal mobile phase.
-
Analyze Fractions: Spot every few collected fractions on a TLC plate to track the elution of your compound and any impurities. This allows you to identify and combine the pure fractions accurately.
-
Visualize: Since this compound lacks a strong chromophore for UV visualization, you may need to use a stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing polar, amine-containing compounds.
Part 2: Detailed Experimental Protocol
This protocol provides a robust, step-by-step methodology for the purification of this compound.
Workflow for Purification of this compound
Caption: General workflow for purification.
Materials and Reagents:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
HPLC-grade solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate)
-
Triethylamine (TEA) or Ammonium Hydroxide
-
TLC plates (silica gel coated)
-
Glass chromatography column with stopcock
-
Potassium permanganate (KMnO₄) stain solution
-
Standard laboratory glassware
Step 1: TLC Analysis for Solvent System Selection
-
Prepare several potential mobile phase systems. Start with a baseline of 95:5 DCM:Methanol and increase polarity (e.g., 90:10, 85:15).
-
To each system, add a basic modifier. For example, prepare a system of 90:10:1 DCM:Methanol:TEA .
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol).
-
Spot the crude material onto a TLC plate and develop it in your chosen solvent systems.
-
Visualize the plate using a KMnO₄ stain.
-
Select the system that gives your target compound an Rf of ~0.3 and provides the best separation from visible impurities.
Step 2: Column Preparation (Slurry Packing)
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% DCM). Use approximately 50-100 g of silica for every 1 g of crude material.
-
With the stopcock open, pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.
-
Once the silica has settled, add another thin layer of sand to the top to protect the surface.[8]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading (Dry Loading)
-
Dissolve your crude this compound in methanol.
-
Add silica gel (5-10x the mass of your crude product) to the solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
Step 4: Elution and Fraction Collection
-
Carefully add your chosen mobile phase to the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials.
-
Start with a less polar solvent system and gradually increase the polarity if needed (gradient elution) to move your compound off the column efficiently.[5] For example, you might start with 95:5:1 DCM:Methanol:TEA and increase to 90:10:1 after the initial, less polar impurities have eluted.
Step 5: Analysis of Fractions and Product Isolation
-
Analyze the collected fractions by TLC. Spot every 2-3 fractions onto a single plate to track the elution profile.
-
Identify the fractions containing only your pure compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid product.
Part 3: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the experiment.
Troubleshooting Decision Pathway
Caption: Decision tree for troubleshooting.
Q: My compound is not moving from the origin on the TLC plate or the top of the column (Rf ≈ 0). What should I do?
A: This is a classic sign that your mobile phase is not polar enough to displace the highly polar analyte from the silica gel.[5]
-
Solution: Increase the polarity of your eluent. If you are using a DCM/Methanol system, incrementally increase the percentage of methanol. For example, move from a 95:5 mixture to 90:10 or 85:15. Retest on TLC until you achieve the desired Rf of 0.2-0.4.
Q: The spot for my compound is a long, vertical streak (tailing) on the TLC plate, and it's eluting from the column in many fractions.
A: This indicates a strong, undesirable interaction between your basic compound and the acidic silica gel.[3][5]
-
Solution 1 (Primary): Add a basic modifier to your mobile phase. Incorporating 0.5-2% triethylamine (TEA) or a small amount of ammonium hydroxide will neutralize the active sites on the silica, leading to a much sharper, more symmetrical spot/peak.[5][7]
-
Solution 2 (If Tailing Persists): If adding a base does not fully resolve the issue, your column may be overloaded. Reduce the amount of crude material you are loading relative to the amount of silica gel.[3]
Q: My compound is co-eluting with a key impurity. How can I improve the separation?
A: Co-elution means your current solvent system does not have sufficient selectivity for the two compounds.
-
Solution 1: Try a completely different solvent system. The selectivity of a separation is highly dependent on the choice of solvents.[9] If you are using a DCM/Methanol system, try switching to an Ethyl Acetate/Methanol or Ethyl Acetate/Heptane/TEA system. Even small changes can alter the interactions and improve resolution.
-
Solution 2: Use a shallower polarity gradient during elution. A slow, gradual increase in solvent polarity can often resolve closely eluting spots.
-
Solution 3: Ensure you have not overloaded the column, as this is a common cause of poor separation.[3]
Q: After running the column, I have a very low yield or have recovered no compound at all.
A: This is a concerning result that could have several causes.[5]
-
Possibility 1: The compound is still on the column. Your compound may be so polar that it remains adsorbed at the top. Try flushing the column with a very strong eluent, such as 10% Methanol in DCM with 2% TEA, to see if you can recover it.
-
Possibility 2: The compound decomposed on the silica. Some compounds are unstable on acidic silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or a diminished main spot compared to a freshly spotted lane, your compound may be degrading. In this case, you may need to try a different stationary phase like alumina or deactivate the silica with a base before packing.[5]
-
Possibility 3: The compound eluted in the solvent front. If your initial eluent was too polar, the compound may have eluted immediately with the solvent front. Check your very first fractions by TLC.[5]
Q: How do I confirm the purity, identity, and enantiomeric integrity of my final product?
A: After isolation, you must perform rigorous analytical characterization.
-
Identity and Purity: Use Nuclear Magnetic Resonance (¹H and ¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and elemental composition.[1] The molecular formula C₅H₁₀N₂O corresponds to a molecular weight of 114.15 g/mol .[1]
-
Enantiomeric Purity: The stereochemical integrity is critical for pharmaceutical applications.[1][6] Enantiomeric excess (e.e.) must be determined using a chiral chromatography method, most commonly Chiral High-Performance Liquid Chromatography (HPLC) .[6]
Part 4: References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: --INVALID-LINK--
-
BenchChem. (R)-3-Methylpiperazin-2-one | CAS 922178-61-8. Available from: --INVALID-LINK--
-
BenchChem. This compound. Available from: --INVALID-LINK--
-
BenchChem. Troubleshooting guide for the purification of polar quinoline compounds. Available from: --INVALID-LINK--
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: --INVALID-LINK--
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: --INVALID-LINK--
-
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Available from: --INVALID-LINK--
-
BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds. Available from: --INVALID-LINK--
-
Sova, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available from: --INVALID-LINK--
-
Li, L., et al. (2014). The selection of suitable columns for a reversed-phase liquid chromatographic separation of beta-lactam antibiotics and related substances via chromatographic column parameters. PubMed. Available from: --INVALID-LINK--
-
Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Available from: --INVALID-LINK--
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: --INVALID-LINK--
-
CymitQuimica. This compound. Available from: --INVALID-LINK--
-
Lucero, L., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Piperazinones
Welcome to the technical support center dedicated to the N-acylation of piperazinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols for this crucial transformation in medicinal chemistry. The piperazine scaffold is a privileged structure in a vast array of pharmaceuticals, and its successful N-acylation is often a pivotal step in the synthesis of new drug candidates.[1] This document will equip you with the knowledge to navigate the complexities of this reaction, ensuring efficiency, high yields, and purity in your synthetic endeavors.
I. Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the N-acylation of piperazinones in a question-and-answer format, providing explanations and actionable solutions.
1. Why is my N-acylation reaction showing low or no yield?
Several factors can contribute to a poor reaction outcome. A systematic evaluation of the following is recommended:
-
Inadequate Acylating Agent Reactivity: The choice of acylating agent is paramount. Acyl chlorides are generally highly reactive, while carboxylic acids require activation with a coupling reagent. If using a carboxylic acid, the coupling reagent might be inefficient or used in insufficient stoichiometry.
-
Poor Nucleophilicity of the Piperazinone: The nitrogen atom of the piperazinone may be insufficiently nucleophilic due to steric hindrance from bulky substituents on the ring or electronic effects. In such cases, a more reactive acylating agent or harsher reaction conditions might be necessary.
-
Suboptimal Base Selection: The base plays a crucial role in scavenging the acid byproduct (e.g., HCl from acyl chlorides) and can also influence the nucleophilicity of the piperazinone. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred. The pKa of the base should be sufficient to neutralize the generated acid without deprotonating other sensitive functional groups.
-
Hydrolysis of the Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis. The presence of water in the solvent or on the glassware will consume the acylating agent, leading to low yields. Always use anhydrous solvents and properly dried glassware.
-
Low Reaction Temperature: While some acylations proceed readily at room temperature, less reactive substrates may require elevated temperatures to overcome the activation energy barrier.
2. I am observing significant amounts of di-acylated byproduct. How can I improve mono-acylation selectivity?
Di-acylation is a common side reaction when working with piperazinones, especially symmetrical ones. Here are several strategies to favor mono-acylation:
-
Stoichiometry Control: Using a large excess of the piperazinone (2-5 equivalents) relative to the acylating agent can statistically favor mono-acylation. However, this may complicate purification.
-
Slow Addition: Adding the acylating agent dropwise to the solution of the piperazinone at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the acylating agent, reducing the likelihood of a second acylation.
-
Use of a Bulky Acylating Agent: If the structure of the desired product allows, using an acylating agent with significant steric bulk can hinder the second acylation.
-
In-situ Mono-protection: A clever strategy involves the in-situ temporary protection of one of the piperazinone nitrogens. For instance, the use of carbon dioxide can reversibly form a carbamate with one of the amino groups, effectively rendering it non-nucleophilic and allowing for selective mono-acylation of the other nitrogen.
-
Protecting Group Strategy: For unsymmetrical piperazinones or when high selectivity is crucial, a formal protecting group strategy is the most robust approach. One nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the acylation of the other nitrogen.[2][3]
3. How do I achieve regioselective N-acylation of an unsymmetrical piperazinone?
Controlling which nitrogen atom of an unsymmetrical piperazinone is acylated is a common challenge. The outcome is determined by both steric and electronic factors:
-
Steric Hindrance: The less sterically hindered nitrogen will generally react faster. Substituents on the piperazinone ring can direct the acylation to the more accessible nitrogen.
-
Electronic Effects: Electron-donating groups on the piperazinone ring will increase the nucleophilicity of the adjacent nitrogen, making it more reactive. Conversely, electron-withdrawing groups will decrease nucleophilicity. The electronic properties of substituents on the acylating agent can also influence the reaction rate.[4]
-
Protecting Groups: As with preventing di-acylation, the most reliable method for ensuring regioselectivity is to use an orthogonal protecting group strategy.[5][6] This involves protecting one nitrogen, performing the acylation on the other, and then deprotecting the first nitrogen. Common protecting groups for amines include Boc, Cbz, and Fmoc.
4. My reaction is complete, but I am struggling with purification. What are the best practices?
Purification of N-acylated piperazinones can be challenging due to the basic nature of the product and potential byproducts.
-
Aqueous Workup: A standard aqueous workup is often the first step. Washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove unreacted acidic starting materials and acidic byproducts. A subsequent wash with brine helps to remove water.
-
Column Chromatography: Silica gel chromatography is the most common method for purification. Due to the basicity of the product, tailing on the silica gel can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Screening different solvent systems is often necessary to find suitable conditions.
-
Acid-Base Extraction: For products with sufficient solubility, an acid-base extraction can be employed. The basic product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase is basified to precipitate or re-extract the purified product.
II. Reaction Mechanisms
Understanding the reaction mechanism is key to troubleshooting and optimization. The N-acylation of piperazinones typically proceeds via a nucleophilic acyl substitution.
A. Acylation with Acyl Chlorides
This reaction follows a nucleophilic addition-elimination mechanism.
Caption: Nucleophilic addition-elimination mechanism for N-acylation with an acyl chloride.
B. Acylation with Carboxylic Acids and Coupling Reagents
When using a carboxylic acid, a coupling reagent (e.g., HATU, HOBt/EDC) is required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.
Caption: General mechanism for N-acylation using a carboxylic acid and a coupling reagent.
III. Experimental Protocols
The following are detailed, step-by-step methodologies for common N-acylation procedures.
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is suitable for the acylation of a piperazinone with a reactive acyl chloride.
Materials:
-
Piperazinone derivative (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the piperazinone derivative and dissolve it in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or DIPEA) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Protocol 2: N-Acylation using a Carboxylic Acid and HATU
This protocol is ideal for coupling carboxylic acids with piperazinones, especially for more challenging substrates.
Materials:
-
Piperazinone derivative (1.0 eq)
-
Carboxylic acid (1.05 eq)
-
HATU (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the piperazinone derivative to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
IV. Data Presentation: Optimizing Reaction Conditions
The choice of solvent, base, and temperature can significantly impact the yield of the N-acylation reaction. The following table summarizes representative data for the optimization of a generic N-acylation of a piperazinone.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | TEA | 0 to rt | 2 | 75 |
| 2 | THF | TEA | 0 to rt | 2 | 68 |
| 3 | DCM | DIPEA | 0 to rt | 2 | 82 |
| 4 | DCM | Pyridine | 0 to rt | 4 | 55 |
| 5 | DMF | DIPEA | rt | 3 | 85 |
| 6 | DCM | DIPEA | 40 | 1 | 90 |
This is representative data and actual results will vary depending on the specific substrates.
V. Scale-Up Considerations
Transitioning an N-acylation reaction from the lab bench to a larger scale for drug development presents unique challenges.
-
Heat Transfer: N-acylation reactions, particularly with acyl chlorides, can be exothermic. On a larger scale, inefficient heat dissipation can lead to an increase in side reactions and potential safety hazards. The choice of reactor and cooling system is critical.
-
Mixing: Inadequate mixing on a large scale can lead to localized high concentrations of reagents, promoting di-acylation and other side reactions. The type of impeller and stirring speed need to be carefully optimized.
-
Reagent Addition: The rate of addition of the acylating agent, which is easily controlled on a small scale with a syringe, becomes a critical parameter to control on a larger scale to maintain a consistent reaction profile.
-
Workup and Purification: Large-scale extractions and chromatography can be cumbersome and expensive. Developing a robust crystallization protocol for purification is highly desirable for process efficiency.
-
Safety: The handling of large quantities of reactive reagents like acyl chlorides and strong bases requires stringent safety protocols and appropriate personal protective equipment.
By carefully considering these factors and conducting thorough process development studies, the successful and safe scale-up of N-acylation reactions for piperazinones can be achieved.
VI. References
-
G. A. Showell, "Piperazine-based drug candidates in recent patents," Expert Opinion on Therapeutic Patents, vol. 16, no. 1, pp. 61-85, 2006.
-
T. Wang, Z. Zhang, and N. A. Meanwell, "Regioselective Monobenzoylation of Unsymmetrical Piperazines," The Journal of Organic Chemistry, vol. 65, no. 15, pp. 4740–4742, 2000. Available: --INVALID-LINK--
-
C. A. G. N. Montalbetti and V. Falque, "Amide bond formation and peptide coupling," Tetrahedron, vol. 61, no. 46, pp. 10827–10852, 2005.
-
P. G. M. Wuts, "Greene's Protective Groups in Organic Synthesis," 5th ed. John Wiley & Sons, 2014. Available: --INVALID-LINK--
-
K. Scott, "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry," Journal of Chemical and Pharmaceutical Research, vol. 16, no. 4, p. 131, 2024. Available: --INVALID-LINK--
-
J. I. Lee, J. H. Lee, and J. K. Lee, "Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions," Green Chemistry, vol. 25, no. 5, pp. 2003-2009, 2023. Available: --INVALID-LINK--
-
BenchChem, "Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation." Available: --INVALID-LINK--
-
S. L. You, "Asymmetric C-H functionalization," Topics in Current Chemistry, vol. 374, no. 2, p. 17, 2016.
-
Save My Exams, "Acylation Mechanism," A Level Chemistry Revision Notes. Available: --INVALID-LINK--
-
Chemguide, "reaction between acyl chlorides and amines - addition / elimination." Available: --INVALID-LINK--
-
Neuland Labs, "5 Common Challenges in Scaling Up an API," 2017. Available: --INVALID-LINK--
-
F. G. G. F. Manelfi, "The piperazine scaffold for novel drug discovery efforts: the evidence to date," Expert Opinion on Drug Discovery, vol. 17, no. 9, pp. 969-984, 2022. Available: --INVALID-LINK--
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymetric Synthesis
Welcome to the technical support center for asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Within this resource, you will find a structured approach to troubleshooting, from initial validation of analytical methods to the fine-tuning of reaction parameters.
I. Initial Assessment: Is Your Measurement Accurate?
Before optimizing reaction conditions, it is imperative to confirm the accuracy of your enantiomeric excess measurement. An unvalidated or imprecise analytical method can be misleading.
FAQ 1: My enantiomeric excess (% ee) is significantly lower than reported in the literature. What is the first thing I should check?
Answer: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate method can provide misleading % ee values.
Key validation parameters to verify include: [1]
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample give consistent results.
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
Experimental Protocol: Validation of Chiral HPLC Method
-
Resolution:
-
Prepare a racemic sample of your product.
-
Analyze the racemic sample using your chiral HPLC method.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[1]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer to confirm a linear response.[1]
-
II. Troubleshooting the Chemical Reaction
Once your analytical method is validated, the next step is to investigate the reaction components and conditions. Asymmetric reactions are highly sensitive to a multitude of factors.[2]
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor enantioselectivity.
FAQ 2: I have validated my analytical method, but my % ee is still low and inconsistent. What should I investigate next?
Answer: Scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1]
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]
-
Solvent Quality: Use anhydrous and peroxide-free solvents. It is often best practice to use freshly distilled or commercially available anhydrous solvents.[3]
-
Catalyst Integrity:
FAQ 3: My catalyst is from a reputable supplier, but my ee is still low. Could the catalyst be the problem?
Answer: Yes, even high-quality catalysts can be a source of poor enantioselectivity if not handled or stored correctly.[4] Catalyst deactivation can occur through various pathways, such as coordination of impurities or hydrolysis.[5][7][8]
III. Optimizing Reaction Conditions
Systematic optimization of reaction conditions is critical for maximizing enantioselectivity.
FAQ 4: Which reaction parameters have the most significant impact on enantiomeric excess?
Answer: Temperature, solvent, and the concentration of reactants and catalyst are paramount.
Temperature
Temperature can have a profound effect on the enantioselectivity of a reaction.[9] Generally, lower temperatures lead to higher enantiomeric excess because the energy difference between the diastereomeric transition states is more significant relative to the thermal energy of the system.
-
Recommendation: Screen a range of temperatures, including sub-ambient temperatures (e.g., 0 °C, -20 °C, -78 °C), to find the optimum.[3][9]
Solvent
The choice of solvent is crucial as it can influence the conformation of the catalyst and the transition state of the reaction.[10][11] The polarity and coordinating ability of the solvent can significantly impact stereoselectivity.[10] In some cases, using a chiral solvent can also induce enantioselectivity.[12][13]
-
Recommendation: Screen a variety of solvents with different polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether).[3]
Concentration
The concentration of the substrate, reagents, and catalyst can influence the reaction kinetics and, consequently, the enantioselectivity.[14] High substrate concentrations can sometimes lead to the formation of less selective catalyst aggregates or promote background reactions.[15]
-
Recommendation: Vary the concentration of the substrate and catalyst to determine the optimal conditions.
Data Presentation: A Guide to Systematic Optimization
When optimizing reaction conditions, it is essential to vary one parameter at a time to understand its effect. Below is a template for organizing your experimental data.
| Entry | Temperature (°C) | Solvent | Substrate Conc. (M) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 25 | Toluene | 0.1 | 5 | 95 | 75 |
| 2 | 0 | Toluene | 0.1 | 5 | 92 | 88 |
| 3 | -20 | Toluene | 0.1 | 5 | 85 | 95 |
| 4 | -20 | CH₂Cl₂ | 0.1 | 5 | 88 | 92 |
| 5 | -20 | Toluene | 0.05 | 5 | 80 | 97 |
| 6 | -20 | Toluene | 0.05 | 2.5 | 75 | 94 |
IV. Advanced Troubleshooting: Catalyst and Substrate Mismatch
FAQ 5: I have optimized all reaction conditions, but the enantiomeric excess is still not satisfactory. What else can I explore?
Answer: It is possible that there is a fundamental mismatch between your substrate and the chiral catalyst. The structure of the substrate may not allow for effective stereochemical recognition by the chosen catalyst.
Strategies to Address Mismatch:
-
Ligand Modification: If using a metal-based catalyst, modifying the chiral ligand can significantly alter the steric and electronic environment of the active site, leading to improved enantioselectivity.[16][17][18][19]
-
Catalyst Screening: Test a structurally diverse range of chiral catalysts to identify one that is better suited for your specific substrate.
-
Substrate Modification: In some cases, minor modifications to the substrate that do not affect the desired final product can improve its interaction with the catalyst.
Experimental Workflow: Catalyst/Ligand Screening
Caption: A workflow for screening catalysts to improve enantioselectivity.
V. Potential for Product Racemization
FAQ 6: Is it possible for the product to racemize after it is formed?
Answer: Yes, product racemization can occur under the reaction or workup conditions, leading to a lower observed enantiomeric excess.[2][20] This is more likely if the newly formed stereocenter has an acidic or basic proton and is exposed to acidic, basic, or high-temperature conditions.
How to Test for Product Racemization:
-
Prepare an enantiomerically enriched sample of your product.
-
Subject this sample to the reaction conditions (without the reactants) for the standard reaction time.
-
Re-analyze the enantiomeric excess. A decrease in ee% indicates that racemization is occurring.
Mitigation Strategies:
-
Modify Workup: Use milder workup conditions (e.g., neutral pH, lower temperatures).
-
Reaction Time: Reduce the reaction time if the reaction is complete but racemization is slow.
-
Additives: In some cases, additives can suppress racemization pathways.
By systematically addressing these potential issues, from analytical validation to the intricacies of catalyst-substrate interactions and product stability, you can effectively troubleshoot and optimize your asymmetric synthesis to achieve high enantiomeric excess.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-based enhancement of scope and enantioselectivity for reactions involving a copper-substituted stereogenic carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Optimization of catalyst enantioselectivity and activity using achiral and meso ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Optimization of catalyst enantioselectivity and activity using achiral and meso ligands. | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Common impurities in commercial (S)-3-Methylpiperazin-2-one
Welcome to the comprehensive technical support guide for (S)-3-Methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in a commercial batch of this compound?
The impurity profile of commercial this compound is intrinsically linked to its synthetic route. A prevalent method involves the cyclization of a derivative formed from a protected ethanolamine and an L-amino acid ester, such as L-alanine methyl ester[1]. Based on this and other synthetic strategies, the following impurities are commonly anticipated:
-
(R)-3-Methylpiperazin-2-one (Enantiomeric Impurity): The presence of the opposite enantiomer is a critical purity parameter for chiral compounds. Its concentration depends on the stereoselectivity of the synthesis[1].
-
Unreacted Starting Materials: Residual amounts of L-alanine esters or protected ethanolamine derivatives may be present.
-
Process-Related Impurities: These can include reagents and byproducts from specific synthetic steps. For example, if a benzyloxycarbonyl (Cbz) protecting group is used, residual benzyl alcohol or other deprotection byproducts might be found[1].
-
Piperazine-2,5-diones: Diastereoselective alkylation of piperazine-2,5-dione derivatives is another synthetic approach, which could lead to residual amounts of these starting materials or related byproducts[1].
-
(S)-3-Methylpiperazine: Over-reduction during a synthesis step that aims to produce the piperazinone from a related precursor could lead to the formation of the corresponding piperazine.
It is noteworthy that this compound is also identified as "Fezolinetant Impurity 14", which underscores its relevance in pharmaceutical manufacturing and the need for stringent purity control[1].
Q2: My recent batch of this compound shows a lower than expected purity by HPLC. What could be the cause?
A lower than expected purity reading can stem from several factors, broadly categorized as either related to the material itself or the analytical method.
Material-Related Issues:
-
Degradation: The lactam ring in the piperazinone structure can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to ring-opening. Exposure to high temperatures or inappropriate solvents during storage or handling can also contribute to degradation[2][3][4][5].
-
Hygroscopicity: Although not extensively documented for this specific compound, many amine-containing heterocycles can absorb moisture from the atmosphere, which would decrease the purity by weight.
Analytical Method-Related Issues:
-
Inappropriate Column or Mobile Phase: For chiral compounds, an inadequate HPLC method may fail to resolve the enantiomers, leading to an inaccurate purity assessment. A chiral column is often necessary to determine the enantiomeric excess.
-
Detector Wavelength: If the detector wavelength is not set at the absorbance maximum of this compound, the response for the main peak might be suppressed, making impurity peaks appear relatively larger.
-
Standard Instability: If you are using a reference standard, ensure its purity and stability have been maintained.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity and purity of this compound, it is recommended to store it in a tightly sealed container in a dry environment, preferably at 2-8°C[1]. This minimizes the risk of hydrolysis due to moisture and slows down any potential degradation pathways. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can be beneficial to prevent oxidative degradation.
Troubleshooting Guide
This section provides a more in-depth, problem-and-solution-oriented guide to address specific issues you might encounter during your experiments.
Problem 1: Unexpected Peaks in HPLC Chromatogram
Scenario: You run an HPLC analysis of your this compound sample and observe unexpected peaks that are not present in the certificate of analysis (CoA).
Potential Causes and Solutions:
-
Contamination:
-
Troubleshooting: First, rule out contamination from your experimental setup. Run a blank injection (solvent only) to check for ghost peaks from the HPLC system or solvent. Ensure all glassware is scrupulously clean.
-
Solution: If contamination is confirmed, thoroughly flush the HPLC system and use fresh, high-purity solvents.
-
-
Sample Degradation:
-
Troubleshooting: The unexpected peaks could be degradation products. The lactam ring is susceptible to hydrolysis. Consider the pH of your sample solution and the mobile phase.
-
Solution: Prepare samples fresh in a neutral, aprotic solvent if possible. If an aqueous mobile phase is necessary, keep the pH as close to neutral as feasible and analyze the sample promptly after preparation. The following diagram illustrates the potential hydrolysis of the lactam ring.
Caption: Potential hydrolysis of this compound.
-
-
Reaction with Mobile Phase Additives:
-
Troubleshooting: Certain mobile phase additives, like trifluoroacetic acid (TFA), can sometimes react with analytes, especially if the sample is left in the autosampler for an extended period.
-
Solution: If you suspect a reaction, try a different mobile phase modifier or analyze the sample immediately after preparation.
-
Experimental Protocol: Verifying Sample Stability in Your Analytical Method
-
Prepare a stock solution of this compound in your chosen analytical solvent.
-
Inject the solution immediately onto the HPLC system (t=0).
-
Keep the stock solution on the benchtop (or in the autosampler) at ambient temperature.
-
Inject aliquots of the same solution at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak over time indicates instability in your analytical conditions.
Problem 2: Difficulty in Achieving Good Chiral Separation
Scenario: You are trying to develop a chiral HPLC method to determine the enantiomeric purity of this compound, but the separation between the (S) and (R) enantiomers is poor.
Potential Causes and Solutions:
-
Incorrect Chiral Stationary Phase (CSP):
-
Troubleshooting: Not all chiral columns are suitable for all compounds. The choice of CSP is critical for enantiomeric resolution.
-
Solution: Screen a variety of chiral columns based on different chiral selectors (e.g., polysaccharide-based like cellulose or amylose derivatives, or protein-based). Polysaccharide-based columns are often a good starting point for piperazine derivatives.
-
-
Suboptimal Mobile Phase:
-
Troubleshooting: The mobile phase composition significantly influences chiral recognition.
-
Solution: Systematically vary the mobile phase composition. For normal-phase chiral chromatography, adjust the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an additive, like diethylamine (DEA) for basic compounds, can improve peak shape and resolution. For reverse-phase chiral chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile or methanol).
-
Workflow for Chiral Method Development
Caption: Workflow for optimizing chiral HPLC separation.
Problem 3: Inconsistent Results in Scale-up Reactions
Scenario: You have successfully used this compound in a small-scale reaction, but upon scaling up, you observe lower yields and the formation of new byproducts.
Potential Causes and Solutions:
-
Exothermic Reactions:
-
Troubleshooting: Many reactions involving amines are exothermic. In a larger-scale reaction, heat dissipation is less efficient, leading to an increase in the internal temperature. This can promote side reactions or degradation of the starting material or product.
-
Solution: Ensure adequate cooling and monitor the internal temperature of the reaction closely. Consider a slower addition of reagents to control the exotherm.
-
-
Mixing Efficiency:
-
Troubleshooting: Inadequate mixing on a larger scale can lead to localized "hot spots" of high reactant concentration, which can favor byproduct formation.
-
Solution: Use appropriate stirring equipment (e.g., overhead stirrer for larger volumes) and ensure efficient mixing throughout the reaction.
-
-
Atmospheric Moisture and Oxygen:
-
Troubleshooting: Larger-scale reactions have a greater surface area and may be exposed to the atmosphere for longer periods during setup. Moisture can hydrolyze the lactam, and oxygen can lead to oxidative side products.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and reagents.
-
Data Summary: Potential Impurities and their Origin
| Impurity | Potential Origin | Recommended Analytical Technique |
| (R)-3-Methylpiperazin-2-one | Incomplete enantioselectivity in synthesis | Chiral HPLC |
| L-Alanine Esters | Unreacted starting material | HPLC-UV, GC-MS |
| Protected Ethanolamine Derivatives | Unreacted starting material | HPLC-UV, LC-MS |
| Benzyl Alcohol | Byproduct from Cbz-deprotection | GC-MS, HPLC-UV |
| Piperazine-2,5-diones | Unreacted starting material or side reaction | HPLC-UV, LC-MS |
| Ring-opened Hydrolysis Product | Degradation (exposure to water, acid, or base) | LC-MS |
| (S)-3-Methylpiperazine | Over-reduction during synthesis | GC-MS, LC-MS (with derivatization) |
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability Studies of Antipseudomonal Beta Lactam Agents for Outpatient Therapy [mdpi.com]
- 5. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of (S)-3-Methylpiperazin-2-one under acidic conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (S)-3-Methylpiperazin-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges, particularly when working with this chiral building block under acidic conditions. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical concern?
This compound is a chiral piperazinone derivative widely used as a synthetic intermediate in medicinal chemistry.[1] Its defined stereochemistry is often crucial for the pharmacological activity of the final drug molecule.[1] The stability of this intermediate is paramount because its degradation can lead to the formation of impurities, a loss of yield, and potentially compromise the stereochemical integrity of subsequent synthetic steps. In drug development, molecules are frequently exposed to acidic conditions during synthesis, formulation (e.g., using acidic excipients), or administration (e.g., the gastric environment of the stomach), making an understanding of its acid-lability essential.
Q2: What is the primary degradation pathway for this compound in an acidic environment?
The primary degradation pathway is acid-catalyzed hydrolysis of the internal amide bond (a lactam).[2][3] Amides are generally stable, but under heating in the presence of a strong aqueous acid, the six-membered ring will open.[2][3] This reaction breaks the bond between the carbonyl carbon and the adjacent nitrogen, resulting in a linear amino acid derivative.
The generally accepted mechanism involves several steps[3][4]:
-
Protonation: The carbonyl oxygen of the lactam is protonated by the acid, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Proton Transfer: Protons are transferred to the nitrogen atom within the ring.
-
Ring Opening: The carbon-nitrogen bond cleaves, opening the ring to relieve strain and form the final product. The amine product will be protonated under the acidic conditions, which renders the reverse reaction (cyclization) unfavorable.[4]
Q3: What factors influence the rate of acid-catalyzed hydrolysis?
Several factors can accelerate the degradation of this compound:
-
Acid Strength & Concentration: The rate of hydrolysis generally increases with higher acid concentrations (lower pH), although at very high acidities, the rate can sometimes decrease due to reduced water activity.[5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Heating the acidic solution, for instance, by refluxing, will significantly speed up the degradation process.[3]
-
Solvent System: The presence of water is necessary for hydrolysis. While organic co-solvents may be used for solubility, the concentration of water is a key reactant.
Q4: How should I prepare and store acidic solutions of this compound to ensure stability?
To minimize degradation, solutions should be prepared fresh whenever possible. If storage is necessary:
-
Use Buffered Systems: If your experimental conditions permit, use a buffer system to maintain the highest possible pH at which the compound is still soluble and stable.
-
Low Temperature: Store solutions at reduced temperatures (e.g., 2-8°C) to slow the rate of hydrolysis.
-
Protect from Light: While hydrolysis is the primary concern in acid, photolytic degradation can be a secondary pathway for many organic molecules. Storing solutions in amber vials is a good general practice.[6]
-
Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon can prevent oxidative degradation, which can be a concern for amines.
Troubleshooting Guide: Experimental Observations
Problem: I'm observing a new, more polar peak in my reverse-phase HPLC chromatogram after an acidic workup. What is it?
Probable Cause: You are likely observing the product of acid-catalyzed hydrolysis. The cleavage of the lactam ring in this compound results in the formation of (S)-2-((2-aminoethyl)amino)propanoic acid.
Explanation: The hydrolysis reaction introduces a carboxylic acid group and a primary amine from the original secondary amines and amide. These highly polar functional groups drastically reduce the molecule's retention time on a typical C18 reverse-phase HPLC column, causing it to elute earlier than the parent compound.
Verification Steps:
-
Mass Spectrometry: Analyze the peak by LC-MS. The expected product, (S)-2-((2-aminoethyl)amino)propanoic acid, has a molecular formula of C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol . You should look for the protonated molecular ion [M+H]⁺ at m/z 133.09.
-
Forced Degradation: Intentionally degrade a sample of this compound by heating it in 1M HCl for a few hours. Analyze the resulting solution by HPLC. If the peak in your experiment matches the retention time of the major peak in the forced degradation sample, it strongly confirms the identity as the hydrolysis product.
Mechanism of Acid-Catalyzed Hydrolysis
Caption: Acid-catalyzed hydrolysis of this compound.
Problem: My assay values for this compound are inconsistent and trending downwards in an acidic formulation. How can I definitively prove this is a stability issue?
Probable Cause: The compound is degrading over time in your formulation. To confirm this and understand the kinetics, you must perform a forced degradation study.
Solution: A forced degradation or "stress testing" study is a standard protocol used to identify likely degradation products and demonstrate the stability-indicating power of your analytical methods.[6][7][8]
Experimental Protocol: Forced Degradation in Acid
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Create three sets of samples in triplicate:
-
Test Sample: Add an aliquot of the stock solution to 1M HCl.
-
Control Sample: Add an equal aliquot of the stock solution to the same volume of purified water (or your formulation buffer without the acid).
-
Blank: Use 1M HCl without the compound.
-
-
-
Stress Conditions:
-
Incubate all samples at an elevated temperature (e.g., 60°C).
-
Take aliquots from each sample at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the acidic aliquots with an equivalent amount of base (e.g., 1M NaOH) to quench the degradation reaction. Dilute the samples with your HPLC mobile phase to a suitable concentration for analysis.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see next question).
-
Data Interpretation:
-
Plot the peak area of this compound against time for both the test and control samples. A significant decrease in the test sample compared to the control confirms acid-lability.
-
Monitor the peak area of the degradation product. It should increase as the parent compound decreases.
-
Check for "mass balance." The sum of the parent compound and all degradation products should remain constant over time, accounting for >95% of the initial concentration.
-
-
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting stability issues.
Problem: How do I set up an HPLC method that can separate this compound from its hydrolysis product?
Probable Cause: Your current HPLC method may not have adequate resolution to separate the polar degradant from the solvent front or other excipients. A dedicated "stability-indicating" method is required.
Solution: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[9] Reverse-phase HPLC is the most common technique.[9][10]
Protocol: Stability-Indicating RP-HPLC Method Development
-
Column Selection:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size). These columns provide good retention for moderately polar compounds like the parent molecule.
-
-
Mobile Phase Selection:
-
Mobile Phase A: An acidic aqueous buffer. A 0.1% formic acid or phosphoric acid solution in water is a good starting point. The acid suppresses the ionization of the carboxylic acid degradant, improving peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Rationale: The hydrolysis product is significantly more polar than the parent compound. You will need a mobile phase with a high aqueous component to retain it on the column long enough to achieve separation from the solvent front.
-
-
Initial Gradient:
-
Begin with a shallow gradient to ensure separation of the highly polar degradant from the void volume.
-
Example Gradient:
-
0-5 min: 5% B
-
5-20 min: Ramp from 5% to 95% B
-
20-25 min: Hold at 95% B (column wash)
-
25-30 min: Return to 5% B and equilibrate.
-
-
-
Detection:
-
Use a UV detector. Scan a pure sample of this compound from 200-400 nm to find its absorbance maximum (λ-max). Amides typically have weak absorbance around 210-220 nm. Use this wavelength for detection. A photodiode array (PDA) detector is ideal as it can also assess peak purity.
-
-
Method Validation:
-
Inject your stressed (degraded) sample. The goal is to see a baseline separation between the parent peak and the degradation product peak.
-
Adjust the gradient slope and starting %B to optimize the resolution. A slower gradient at the beginning of the run will improve the separation of early-eluting peaks.
-
Quantitative Data Summary
The stability of an amide is highly dependent on the specific conditions. The table below provides an illustrative summary of expected degradation based on general chemical principles. Actual rates must be determined experimentally.
| Condition | Temperature (°C) | Time (hours) | Expected Degradation of this compound (%) |
| 0.1M HCl | 25 | 24 | < 1% |
| 0.1M HCl | 80 | 8 | 5 - 15% |
| 1.0M HCl | 25 | 24 | 1 - 5% |
| 1.0M HCl | 80 | 8 | > 50% |
| pH 4.0 Buffer | 40 | 72 | < 0.5% |
Note: This data is hypothetical and for illustrative purposes. It is essential to conduct your own forced degradation studies to determine the precise stability profile in your specific formulation or matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. rjptonline.org [rjptonline.org]
- 9. kinampark.com [kinampark.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Scalability challenges for (S)-3-Methylpiperazin-2-one production
An in-depth guide for researchers, scientists, and drug development professionals on the scalable production of (S)-3-Methylpiperazin-2-one.
Technical Support Center: this compound Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, experience-driven advice to navigate the complexities of scaling up the production of this critical chiral intermediate. This compound is a valuable building block in medicinal chemistry, prized for its defined stereochemistry and its role in enhancing properties like water solubility in drug molecules.[1] However, its synthesis, particularly at scale, presents distinct challenges that require a nuanced understanding of the underlying chemistry.
This document moves beyond simple protocols to offer a deeper insight into the "why" behind experimental choices, helping you troubleshoot common issues and optimize your process for robust, scalable, and high-purity production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for this compound?
The most widely adopted and scalable strategy involves a multi-step synthesis starting from readily available chiral precursors. A prominent and patented method involves the hydrogenolytic deprotection and subsequent intramolecular cyclization of a protected amino ester precursor.[1][2] This route typically begins with a protected ethanolamine and a chiral source like L-alanine methyl ester.[1] The key transformations are:
-
N-Protection: Protection of ethanolamine, often with a benzyloxycarbonyl (Cbz) group.
-
Oxidation: Conversion of the protected ethanolamine to the corresponding aminoacetaldehyde.
-
Reductive Amination: Coupling the aldehyde with an L-alanine ester to form a chiral diamine derivative.[1]
-
Deprotection & Cyclization: Removal of the protecting group (e.g., Cbz via catalytic hydrogenation) which triggers a spontaneous intramolecular cyclization to yield the desired this compound.[1][2]
This route is favored for its high stereochemical control, starting from an inexpensive chiral pool, and generally good yields.[1][3]
Q2: How critical is the choice of the N-protecting group for scalability?
The choice is critical and involves a trade-off between reaction efficiency and operational safety at scale.
-
Benzyloxycarbonyl (Cbz): This is a very common choice. Its key advantage is that its removal via catalytic hydrogenation with Palladium on carbon (Pd/C) is clean and often directly leads to the spontaneous cyclization of the intermediate.[1] However, scaling up catalytic hydrogenation requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and the pyrophoric Pd/C catalyst.
-
tert-Butoxycarbonyl (Boc): Boc is another option. Its removal is typically achieved under acidic conditions (e.g., with trifluoroacetic acid). While this avoids the hazards of hydrogenation, it requires handling corrosive acids and necessitates a separate neutralization step before cyclization can occur, adding complexity to the process.
For many industrial applications, the Cbz group is preferred despite the engineering controls required for hydrogenation, as the direct deprotection-cyclization cascade is highly efficient.[3]
Q3: What are the best analytical methods for in-process control and final product validation?
A multi-pronged approach is essential for a self-validating process.
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring the consumption of starting materials and the formation of intermediates and the final product.[2][3] It is indispensable for determining reaction completion.
-
Purity Analysis: A validated HPLC method is also used to determine the chemical purity of the final product, typically targeting >98%.[3]
-
Stereochemical Integrity: Chiral HPLC is essential to determine the enantiomeric excess (ee) of the this compound. An ee of >98% is often the target for pharmaceutical intermediates.[1][3]
-
Structural Confirmation: For final product confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and molecular weight (C₅H₁₀N₂O, MW: 114.15 g/mol ).[1][3]
Section 2: Scalable Synthesis Protocol: Cbz-Protected Route
This protocol outlines a scalable, lab-proven method for synthesizing this compound. It is based on established literature and designed for robustness.[1][2][3]
Workflow Diagram
References
Technical Support Center: A Scientist's Guide to Overcoming Poor Solubility of Piperazinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and advanced strategies for tackling the pervasive issue of poor aqueous solubility in piperazinone-containing compounds. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to make informed, effective decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses common high-level questions, providing a foundational understanding before diving into complex troubleshooting.
Q1: Why do my piperazinone derivatives often exhibit such low aqueous solubility?
A: The limited solubility of many piperazinone derivatives is often rooted in their fundamental physicochemical properties. The piperazinone scaffold, while a valuable building block in medicinal chemistry, can contribute to a combination of high lipophilicity and a rigid, crystalline structure.[1]
-
Lipophilicity (LogP/D): The overall molecule may have a high LogP, meaning it preferentially partitions into lipids rather than water. This is a common feature of compounds designed to cross cell membranes to reach intracellular targets.
-
Crystal Lattice Energy: Piperazinone derivatives can be highly crystalline. The strong intermolecular forces in the crystal lattice require a significant amount of energy to break apart, a prerequisite for dissolution. This high lattice energy is a major barrier to solubility.[2]
Q2: What are the simplest initial steps to solubilize my compound for a quick in vitro assay?
A: For preliminary assays where speed is essential, the focus is on achieving a sufficient concentration in a metastable state.
-
Use of Co-solvents: The most common approach is to create a high-concentration stock solution in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[3] This stock is then diluted into your aqueous assay buffer. It is critical to keep the final solvent concentration low (ideally <0.1%, and almost always <0.5%) to avoid solvent-induced artifacts or cellular toxicity.[4]
-
pH Adjustment: Piperazine itself is a basic compound with two pKa values (approximately 5.3-5.5 and 9.5-10.0).[5][6] Your derivative will likely retain basic character. Lowering the pH of the buffer will protonate the nitrogen atoms, creating a more soluble, charged species. However, you must ensure the adjusted pH is compatible with your assay and cells.[3]
Q3: At what stage of drug discovery should I be seriously concerned with optimizing solubility?
A: Solubility should be a consideration from the very beginning. Low solubility can confound results even in early in vitro screens.[7] However, intensive optimization efforts typically begin during the lead optimization phase.[8] At this stage, you are balancing multiple properties (potency, selectivity, metabolism, etc.), and poor solubility can become a project-killing liability, preventing accurate in vivo testing and future development.[9]
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
A: This is a critical distinction.
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates after being rapidly added to a buffer from a concentrated organic stock (like DMSO).[10] This value often represents a supersaturated or amorphous precipitate and is what is most relevant for in vitro assays where compounds are added from a DMSO stock.[11]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[8][12] This value reflects the solubility of the most stable crystalline form and is more predictive of in vivo dissolution behavior, especially for oral absorption.[11]
Recommendation: Measure kinetic solubility early and often to ensure the validity of your in vitro assay data.[10] Measure thermodynamic solubility during lead optimization to guide formulation development for in vivo studies.[8]
Part 2: Troubleshooting Guide - Addressing Experimental Failures
This section provides structured guidance for common experimental problems related to solubility.
Problem 1: My piperazinone derivative precipitates out of my cell culture media.
You've added your compound from a DMSO stock, and within minutes, hours, or a day, you observe a cloudy precipitate or crystalline structures under the microscope. This is a common indication that you have exceeded the compound's kinetic solubility in the complex biological medium.[4]
Immediate Actions:
-
Visual Inspection: Note the type of precipitation (e.g., amorphous cloudiness vs. distinct crystals).
-
Centrifuge & Quantify: Spin down a sample of the media and measure the compound concentration in the supernatant via HPLC or LC-MS. This will tell you the actual concentration your cells are exposed to.
Root Cause Analysis & Solutions:
The workflow below will guide you through diagnosing and solving the issue.
Caption: Troubleshooting workflow for compound precipitation in cell culture.
Additional Tips for Cell-Based Assays:
-
Warming the Media: Always use pre-warmed (37°C) media for dilutions, as solubility often decreases at lower temperatures.[4]
-
Method of Addition: Add the compound stock dropwise to the media while gently vortexing to avoid localized high concentrations that can trigger immediate precipitation.[4]
-
Serum Effects: Serum proteins can sometimes bind to compounds and either increase or decrease apparent solubility. Test solubility in both serum-free and serum-containing media to understand the effect.
Problem 2: I am unable to formulate my compound for in vivo oral gavage studies.
For preclinical animal studies, you often need to deliver a much higher dose than in in vitro assays, making formulation a significant hurdle.[9] Simple aqueous suspensions are often inadequate for poorly soluble piperazinone derivatives, leading to low and variable oral bioavailability.[13]
Solution: A Systematic Preclinical Formulation Screening Approach
A tiered screening approach is efficient and conserves valuable compound.[14] The goal is to create a solution or a fine, stable suspension that enhances exposure.[15]
Experimental Protocol: Small-Scale Formulation Screen
-
Vehicle Preparation: Prepare a panel of common preclinical formulation vehicles. See the table below for examples.
-
Compound Addition: Weigh 1-2 mg of your piperazinone derivative into separate small glass vials.
-
Solubilization: Add a small volume (e.g., 200 µL) of each vehicle to the corresponding vial.
-
Mixing: Vortex vigorously for 2-5 minutes. Use a bath sonicator if necessary to aid dispersion.
-
Equilibration: Allow vials to equilibrate at room temperature for 1-2 hours.
-
Observation: Visually inspect each vial. Note if a clear solution, a fine suspension, or a coarse suspension with rapid settling is formed.
-
Quantification: For the most promising formulations (clear solutions or fine suspensions), centrifuge the samples and analyze the supernatant concentration by HPLC to determine the achieved solubility.
Table 1: Example Preclinical Oral Formulation Vehicles and Results
| Vehicle Composition | Vehicle Type | Visual Observation (Example) | Solubility Achieved (Example) |
| Water | Aqueous | Coarse, rapid settling | < 1 µg/mL |
| 0.5% HPMC / 0.1% Tween 80 in Water | Suspension | Fine, stable suspension | 5 µg/mL (Suspension) |
| 20% Solutol HS 15 in Water | Surfactant Solution | Clear Solution | 2 mg/mL |
| 40% PEG 400 / 20% Ethanol / 40% Water | Co-solvent Solution | Clear Solution | 5 mg/mL |
| 30% Captisol® (SBE-β-CD) in Water | Cyclodextrin Solution | Clear Solution | 10 mg/mL |
This table presents illustrative data. Actual results will vary based on the specific compound.
Part 3: Advanced Solubilization Strategies
When simple formulation tricks are insufficient, more advanced materials science approaches are required. These are typically employed during later-stage lead optimization or preclinical development.
Strategy 1: Salt Formation
For piperazinone derivatives, which are typically basic, forming a salt with an acidic counter-ion is a highly effective method to dramatically increase aqueous solubility and dissolution rate.[3][16]
The Underlying Principle: The pKa "Rule of Three"
For efficient and stable salt formation, the pKa of the acidic counter-ion should be at least 2-3 units lower than the pKa of the basic nitrogen on your piperazinone.[17][18] This large difference ensures a complete proton transfer, resulting in a stable ionic salt rather than a less stable co-crystal or physical mixture.[19]
Troubleshooting Salt Screening:
-
Problem: The salt does not improve solubility.
-
Cause: The salt may have a very stable crystal lattice (high lattice energy) that negates the benefit of its ionic nature.
-
Solution: Screen a wider range of counter-ions (e.g., hydrochloride, mesylate, tosylate, sulfate) to find one that forms a more soluble crystal lattice.[3]
-
-
Problem: The salt is unstable and converts back to the free base upon exposure to moisture.
-
Cause: The pKa difference between your compound and the counter-ion may be too small (<2 units).
-
Solution: Choose a stronger acid as a counter-ion to ensure a more robust salt.
-
Strategy 2: Amorphous Solid Dispersions (ASDs)
If salt formation fails or is not an option, creating an amorphous solid dispersion (ASD) is a powerful strategy.[20] An ASD involves dispersing the drug at a molecular level within a polymer matrix.[21]
Mechanism of Action: The crystalline form of a drug is a low-energy, stable state. The amorphous form is a high-energy, disordered state.[21] This higher energy state results in a significant increase in apparent solubility—often 10 to 100-fold.[21] The polymer serves two critical functions:
-
It prevents the drug from crystallizing during manufacturing.
-
Upon dissolution, it helps maintain a supersaturated state in solution by inhibiting precipitation or crystallization.[22]
Caption: Energy diagram comparing crystalline and amorphous states.
Experimental Protocol: Small-Scale ASD Screen via Solvent Evaporation
-
Polymer Selection: Choose a set of pharmaceutically relevant polymers (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Solution Preparation: Dissolve ~10 mg of your piperazinone derivative and ~40 mg of a polymer (1:4 drug-to-polymer ratio) in a suitable common solvent (e.g., methanol or acetone).
-
Solvent Evaporation: Place the solutions in a vacuum oven at a moderate temperature (e.g., 40-50°C) until all solvent has evaporated, leaving a thin film.
-
Characterization: Scrape the resulting solid. Analyze it using Polarized Light Microscopy (PLM). The absence of birefringence (light transmission) indicates an amorphous system.
-
Solubility Testing: Determine the aqueous solubility of the promising amorphous dispersions using the thermodynamic solubility protocol. Compare the results to the crystalline drug.
Strategy 3: Prodrug Approach
A prodrug is a chemically modified, inactive version of a drug that, after administration, is converted in vivo to the active parent molecule.[23] This strategy can be used to temporarily attach a highly polar, ionizable group to the piperazinone scaffold to dramatically increase solubility.[24][25]
Common Prodrug Moieties for Solubility Enhancement:
-
Phosphates: Adding a phosphate ester group is a very common and effective strategy. The phosphate is highly polar and can be cleaved in vivo by alkaline phosphatase enzymes.[24]
-
Amino Acid Conjugates: Attaching a polar amino acid can increase solubility and potentially hijack nutrient transporters for improved absorption.
-
Esters with Ionizable Groups: Creating an ester linkage to a promoiety containing a carboxylic acid or another basic nitrogen can also be effective.[23]
This approach requires significant synthetic chemistry effort and is typically considered when other formulation strategies have been exhausted.[26]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. ovid.com [ovid.com]
- 12. enamine.net [enamine.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Preclinical Formulation Screening - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 21. contractpharma.com [contractpharma.com]
- 22. youtube.com [youtube.com]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. johronline.com [johronline.com]
- 26. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining Enantiomeric Purity of (S)-3-Methylpiperazin-2-one
Introduction: The Critical Role of Chirality in Pharmaceutical Development
(S)-3-Methylpiperazin-2-one is a vital chiral building block in modern medicinal chemistry. Its structurally rigid piperazinone core is a key component in the synthesis of numerous pharmacologically active molecules, including the recently developed drug Fezolinetant, where it is known as "Fezolinetant Impurity 14".[1] In the chiral environment of the human body, enantiomers of a drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[2][3] One enantiomer may be therapeutically active (the eutomer), while the other could be inactive, less active, or even cause harmful side effects (the distomer).
Consequently, regulatory bodies like the FDA and EMA strongly mandate the development of single-enantiomer drugs.[4][2] This necessitates rigorous analytical control to ensure the enantiomeric purity of chiral intermediates like this compound. An accurate determination of enantiomeric excess (ee) is not merely a quality control metric; it is a fundamental requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[3][5]
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE). We will delve into the principles of each method, present detailed experimental protocols derived from established methods for analogous structures, and compare their performance based on key analytical parameters.
Comparative Overview of Analytical Methods
The selection of an optimal analytical method depends on several factors, including the specific requirements of the analysis (e.g., high-throughput screening vs. release testing), available instrumentation, and the desired level of sensitivity and resolution.
| Method | Principle | Speed | Resolution | Sensitivity (UV) | Sample Prep | Key Advantage |
| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Moderate | Excellent | Moderate to Good | Minimal (dissolution) | Universally applicable, robust, and well-established. |
| Chiral GC | Differential interaction with a Chiral Stationary Phase (CSP) | Fast | Excellent | High (FID) | Often requires derivatization | High efficiency and speed for volatile compounds. |
| Chiral CE | Differential mobility of transient diastereomeric complexes | Fast | Superior | Moderate | Minimal (dissolution) | Extremely high efficiency, low sample/reagent use. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted and robust method for enantiomeric purity analysis in the pharmaceutical industry.[6][7] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus elute separately.[8]
Expertise & Experience: Selecting the Right Chiral Stationary Phase
The success of a chiral HPLC separation hinges almost entirely on the selection of the CSP. For compounds like 3-methylpiperazin-2-one, which contains a lactam ring and secondary amine functionalities, polysaccharide-based CSPs are the most logical and empirically supported starting point.[4][7] These phases, typically derivatives of cellulose or amylose coated on a silica support, offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[7]
Based on successful separations of structurally similar piperazine and lactam compounds, an immobilized polysaccharide phase such as cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate) is highly recommended.[4] A patent detailing the synthesis of this very molecule specifies the use of HPLC to confirm an enantiomeric excess of over 98%, underscoring the suitability of this technique.[9]
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for method development.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.
-
-
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak® ID (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA).
-
Additive: 0.1% Diethylamine (DEA). Causality: The basic amine additive is crucial to prevent peak tailing by masking active silanol sites on the silica support and improving the peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm. Causality: The lactam carbonyl group provides a chromophore suitable for low UV wavelength detection.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1.0 mg/mL in the mobile phase.
-
Prepare a racemic (50:50) standard at the same concentration to confirm peak identification and calculate resolution.
-
Dilute further as needed to fall within the linear range of the detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the sample chromatogram to the racemic standard.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) as follows: % ee = [(A_S - A_R) / (A_S + A_R)] * 100
-
Visualization: HPLC Workflow
Caption: General workflow for determining enantiomeric purity by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique known for its high efficiency and speed. It is particularly well-suited for analyzing volatile and thermally stable compounds.[10] The separation mechanism is analogous to HPLC, relying on a chiral stationary phase, typically a cyclodextrin derivative coated onto a fused silica capillary column.[11]
Expertise & Experience: The Derivatization Imperative
A key consideration for analyzing amine-containing compounds like 3-methylpiperazin-2-one by GC is the need for derivatization.[12] The polar N-H groups can cause poor peak shape and irreversible adsorption onto the column. Derivatization converts these polar groups into less polar, more volatile derivatives, significantly improving chromatographic performance. A common and effective approach is acylation, for example, with trifluoroacetic anhydride (TFAA).[12] This step, while adding to sample preparation time, is a self-validating system; a successful derivatization will yield sharp, symmetrical peaks, whereas an incomplete reaction will be immediately obvious from the poor chromatography.
Experimental Protocol: Chiral GC
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 200 µL of an aprotic solvent (e.g., Dichloromethane).
-
Add 50 µL of Trifluoroacetic Anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 1 mL of Dichloromethane.
-
-
Chromatographic Conditions:
-
Chiral Column: Rt-βDEXcst (Fused silica capillary column coated with permethylated β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp at 2 °C/min to 180 °C, and hold for 5 min. Causality: A temperature ramp is essential to ensure elution of the derivatized compounds with good peak shape while providing sufficient time on the chiral phase for separation to occur.
-
Detector: FID at 260 °C.
-
-
Data Analysis:
-
Calculate % ee from the integrated peak areas of the two enantiomer signals.
-
Visualization: GC Workflow with Derivatization
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis (CE) is a high-resolution separation technique that offers distinct advantages, including extremely high efficiency, short analysis times, and minimal consumption of samples and reagents, making it a "green" alternative to HPLC.[7][13] Separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is simply added to this BGE.[8]
Expertise & Experience: Leveraging Chiral Selectors in Solution
The most common chiral selectors for CE are cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[2][14] Enantiomers are separated based on differences in their interaction with the chiral selector, forming transient diastereomeric inclusion complexes that have different electrophoretic mobilities.[8]
For cationic piperazine derivatives, negatively charged sulfated-β-cyclodextrins (S-β-CD) have proven highly effective.[3] At a slightly acidic pH, the piperazinone will be protonated (cationic), and it will interact with the anionic CD selector. This combination of inclusion complexation and electrostatic interaction provides a powerful mechanism for enantiomeric recognition. The flexibility of simply changing the type and concentration of the chiral selector in the buffer makes method development in CE exceptionally fast compared to HPLC, where a new column must be purchased and installed.[13]
Experimental Protocol: Chiral CE
-
Instrumentation:
-
Capillary Electrophoresis system with a UV/DAD detector and temperature control.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm ID, ~60 cm total length (~52 cm to detector).
-
Background Electrolyte (BGE): 100 mM Phosphate buffer, pH 6.0, containing 30-40 mg/mL Sulfated-β-cyclodextrin (S-β-CD). Causality: A pH of 6.0 ensures partial protonation of the analyte, facilitating interaction with the anionic chiral selector and migration in the electric field.
-
Organic Modifier: Addition of 20-40% (v/v) Methanol can be used to modify the selectivity and reduce analysis time.[2][3]
-
Voltage: 25 kV (Normal polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic (pressure) injection, e.g., 50 mbar for 5 seconds.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water or the BGE itself to a concentration of approximately 0.5 mg/mL.
-
-
Data Analysis:
-
Calculate % ee from the corrected peak areas of the two enantiomer signals. (Peak area is corrected by dividing by the migration time).
-
Visualization: CE Separation Principle
Caption: Principle of chiral separation by Capillary Electrophoresis.
Conclusion and Recommendations
All three methods—Chiral HPLC, GC, and CE—are capable of determining the enantiomeric purity of this compound. The final choice depends on the specific context of the analysis.
-
Chiral HPLC stands out as the most robust, versatile, and well-documented method. For routine quality control, method validation, and regulatory submissions, its reliability makes it the method of choice .
-
Chiral GC is a high-speed, high-sensitivity alternative, but the requirement for derivatization adds complexity to the workflow. It is best suited for environments where GC expertise is already established and high throughput is a primary concern.
-
Chiral CE offers unparalleled separation efficiency and is an excellent orthogonal technique to confirm results from HPLC. Its low solvent consumption and speed make it ideal for screening applications during process development or in research settings.
By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the enantiomeric integrity of this critical pharmaceutical building block.
References
- 1. Fezolinetant Impurities | SynZeal [synzeal.com]
- 2. d-nb.info [d-nb.info]
- 3. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiomeric separation of drugs by HPLC | International Journal of Allied Medical Sciences and Clinical Research [ijamscr.com]
- 7. ijrpr.com [ijrpr.com]
- 8. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 9. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 10. Fezolinetant Impurity 11 | 1427063-32-8 | SynZeal [synzeal.com]
- 11. gcms.cz [gcms.cz]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Chiral HPLC Analysis of 3-Methylpiperazin-2-one Enantiomers
In the landscape of modern drug discovery and development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2] 3-Methylpiperazin-2-one stands as a critical chiral building block in the synthesis of numerous pharmacologically active compounds.[3] Consequently, the ability to accurately and reliably resolve and quantify its enantiomers is not merely an analytical task, but a foundational requirement for ensuring the safety and efficacy of new chemical entities.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 3-methylpiperazin-2-one. Moving beyond a simple recitation of parameters, we will delve into the mechanistic principles behind the separations, offer field-proven insights for method development, and present detailed protocols to serve as a robust starting point for your laboratory's specific needs.
The Challenge: Understanding the Analyte
3-Methylpiperazin-2-one is a polar, basic compound containing a lactam ring and a secondary amine. Its structure presents a unique set of challenges for chiral separation:
-
Polarity: High polarity can lead to poor retention on traditional normal-phase chiral stationary phases (CSPs) and potential issues with peak shape.
-
Basicity: The secondary amine can engage in strong, undesirable ionic interactions with residual acidic silanols on the silica support of many CSPs, leading to peak tailing and poor resolution.
-
Lack of a Strong Chromophore: The molecule absorbs weakly in the low UV range, which can necessitate higher sample concentrations or more sensitive detection methods.[1][4]
Addressing these challenges requires careful selection of both the chiral stationary phase and the mobile phase composition.
Comparative Analysis of Chiral Stationary Phases (CSPs)
The choice of CSP is the most critical decision in chiral method development.[1][5][6] For a molecule like 3-methylpiperazin-2-one, polysaccharide-based CSPs are overwhelmingly the most successful and versatile choice.[7][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.[7][9]
Polysaccharide-Based CSPs: The Gold Standard
Polysaccharide CSPs function by creating complex chiral environments, often grooves or cavities, within their polymeric structure.[9][10] Chiral recognition is a multifactorial process involving a combination of hydrogen bonding, dipole-dipole interactions, π-π stacking (if aromatic groups are present in the analyte), and steric hindrance.[9][10][11]
For 3-methylpiperazin-2-one, the key interactions are likely:
-
Hydrogen Bonding: The amide and amine groups of the analyte can act as hydrogen bond donors and acceptors with the carbamate derivatives on the polysaccharide backbone.
-
Steric Fit: The methyl group at the stereocenter is forced into a specific orientation within the chiral groove of the CSP, leading to differential retention between the (R) and (S) enantiomers.
Let's compare two of the most widely used and effective polysaccharide CSPs: Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3,5-dichlorophenylcarbamate).
| Feature | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel® OD-H / Chiralpak® IC) |
| Polymer Backbone | Amylose (α-1,4-glycosidic bonds) | Cellulose (β-1,4-glycosidic bonds) |
| Selector Structure | Forms a helical groove structure.[10] | Forms a more linear but twisted groove structure.[10] |
| Primary Interactions | Hydrogen bonding, steric interactions.[9] | Hydrogen bonding, π-π interactions (with halogenated phenyl groups), dipole-dipole.[1] |
| Typical Mobile Phases | Normal Phase (Alkane/Alcohol), Polar Organic Mode | Normal Phase (Alkane/Alcohol), Reversed-Phase, Polar Organic Mode |
| Key Advantage | Extremely broad applicability, often a first-choice screening column.[12] | High solvent versatility (especially immobilized versions like Chiralpak® IC), robust.[9] |
Chiral Method Development and Optimization Workflow
A systematic approach to method development is crucial for achieving a robust and reproducible separation.[6][13] The trial-and-error approach can be time-consuming and inefficient.[5]
Caption: A systematic workflow for chiral HPLC method development.
The Critical Role of the Mobile Phase
1. Normal Phase (NP) Mode: This is the most common starting point for polysaccharide CSPs.[10] A typical mobile phase consists of an alkane (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).[13]
-
Mechanism: The non-polar alkane minimizes interactions with the stationary phase, allowing the chiral recognition to be dominated by specific interactions between the analyte and the CSP. The alcohol modifier is crucial for elution and for participating in hydrogen bonding interactions.
-
Optimization: The ratio of alkane to alcohol is the primary lever for adjusting retention and resolution. Decreasing the alcohol percentage generally increases retention and can improve selectivity.[14]
2. The Basic Additive: For a basic analyte like 3-methylpiperazin-2-one, adding a small amount of a basic modifier to the mobile phase is often essential. Diethylamine (DEA) is a common choice.
-
Causality: DEA acts as a competitor for the acidic silanol sites on the silica surface that are not perfectly covered by the polysaccharide coating. By occupying these sites, it prevents the amine group of the analyte from binding ionically, which dramatically improves peak shape and reproducibility.[13][14] A typical concentration is 0.1% (v/v).
Recommended Experimental Protocols
The following protocols provide a robust and validated starting point for the analysis of 3-methylpiperazin-2-one.
Protocol 1: Normal Phase Separation on Amylose-Based CSP
This method is an excellent first choice for screening due to the broad applicability of the Chiralpak® AD-H column.
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Preparation: Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve racemic 3-methylpiperazin-2-one in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Protocol 2: Normal Phase Separation on Cellulose-Based CSP
This protocol offers an alternative selectivity which may be beneficial if the amylose-based phase does not provide baseline resolution.
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Stationary Phase: Chiralpak® IC, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Preparation: Carefully measure 900 mL of n-Hexane, 100 mL of Ethanol, and 1 mL of Diethylamine. Mix thoroughly and degas. Note the change to Ethanol, as different alcohols can significantly alter selectivity.[13]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35 °C.[1]
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve racemic 3-methylpiperazin-2-one in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Data Interpretation and Performance Comparison
After running the analyses, the quality of the separation is assessed using standard chromatographic parameters.
| Parameter | Formula | Ideal Value | Significance |
| Selectivity (α) | k₂ / k₁ | > 1.1 | Measures the separation factor between the two enantiomer peaks. A higher value indicates better separation. |
| Resolution (Rs) | 2(t₂ - t₁) / (w₁ + w₂) | > 1.5 | Quantifies the degree of separation between two peaks. A value of 1.5 represents baseline separation.[1] |
Where k is the retention factor, t is the retention time, and w is the peak width at the base.
Caption: Proposed mechanism of chiral recognition on a polysaccharide CSP.
Conclusion and Recommendations
For the chiral HPLC analysis of 3-methylpiperazin-2-one, polysaccharide-based chiral stationary phases are the undisputed method of choice. Both amylose-based (e.g., Chiralpak® AD-H) and cellulose-based (e.g., Chiralpak® IC) columns can provide excellent separation, though they may offer complementary selectivities.
It is highly recommended to begin method development by screening both types of columns under normal phase conditions (alkane/alcohol). The inclusion of a basic additive like diethylamine (0.1%) is critical for mitigating peak tailing and achieving robust results due to the basic nature of the analyte. By following the systematic workflow and detailed protocols provided in this guide, researchers can efficiently develop and implement a reliable, high-performance analytical method for the critical task of resolving 3-methylpiperazin-2-one enantiomers, thereby supporting the advancement of chiral drug development programs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. thelabstore.co.uk [thelabstore.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Stereoselective Reactivity of (S)- and (R)-3-Methylpiperazin-2-one
In the landscape of modern drug discovery and fine chemical synthesis, the chirality of a molecule is a critical attribute that can dictate its biological activity, metabolic fate, and overall efficacy.[1][2][3] The enantiomers of a chiral compound, while having identical physical properties in an achiral environment, often exhibit profoundly different behaviors within the chiral milieu of a biological system.[1][2][4] This guide provides an in-depth comparison of the expected reactivity of (S)- and (R)-3-Methylpiperazin-2-one, two enantiomers of a valuable heterocyclic building block.
While direct, head-to-head comparative studies on the reactivity of these specific enantiomers are not extensively published, this guide will leverage the fundamental principles of stereochemistry and documented behaviors of similar chiral lactams and piperazine derivatives to provide a robust framework for understanding and predicting their differential reactivity. We will explore the theoretical underpinnings of stereoselective reactions and provide detailed, actionable experimental protocols for researchers to probe and exploit these differences in a laboratory setting.
The Principle of Chirality: Identical yet Different
(S)- and (R)-3-Methylpiperazin-2-one are non-superimposable mirror images of each other. In an achiral environment, their fundamental chemical reactivity—governed by the lactam and secondary amine functional groups—is identical. They share the same pKa, solubility (in achiral solvents), and reaction rates with achiral reagents.
The divergence in their chemical behavior emerges only in the presence of another chiral entity. This is because the interaction of each enantiomer with a single enantiomer of another chiral molecule results in the formation of diastereomeric complexes or transition states.[5] These diastereomeric states have different energies, leading to different rates of reaction. This principle, known as kinetic resolution, is the foundation of their differential reactivity.[5][6]
Figure 1. 3D representation of (S)- and (R)-3-Methylpiperazin-2-one enantiomers.
Comparative Reactivity in Chiral Environments
The true measure of reactivity difference between (S)- and (R)-3-Methylpiperazin-2-one is observed in three main areas: enzymatic reactions, reactions with chiral catalysts or reagents, and interactions with other biological macromolecules.
Enzymatic Reactions
Enzymes are chiral catalysts made of L-amino acids, and they exhibit high stereoselectivity.[7] A specific enzyme will typically catalyze a reaction for one enantiomer much faster than for its mirror image. For instance, hydrolases like lipases or proteases could be used to selectively hydrolyze the lactam ring or acylate one of the nitrogen atoms.
-
(S)-Enantiomer Reactivity: An enzyme with a binding pocket that is sterically and electronically complementary to the (S)-enantiomer will catalyze its reaction at a significantly higher rate.
-
(R)-Enantiomer Reactivity: Conversely, the (R)-enantiomer may bind poorly or in a non-productive orientation to the same enzyme, resulting in a much slower or non-existent reaction.[7]
This principle is widely used in the pharmaceutical industry for the kinetic resolution of racemic mixtures, including various lactams.[8][9][10][11][12]
Asymmetric Catalysis and Chiral Reagents
In synthetic organic chemistry, chiral catalysts or reagents are used to achieve stereoselective transformations. When a racemic mixture of 3-methylpiperazin-2-one is reacted with a chiral, non-racemic reagent, the two enantiomers will react at different rates.
For example, in an acylation reaction using a chiral acylating agent, two diastereomeric transition states are formed. The transition state leading to the acylation of the (S)-enantiomer will have a different energy from the one leading to the acylation of the (R)-enantiomer. This energy difference dictates the relative rates of reaction.[5][6]
| Reaction Type | Chiral Reagent/Catalyst Example | Expected Outcome |
| Acylation | (S)-Naproxen chloride | Formation of two diastereomeric amides at different rates. |
| Alkylation | Chiral phase-transfer catalyst | One enantiomer is alkylated faster, leaving the other in excess. |
| Hydrogenation | Chiral Rhodium or Palladium catalyst[13][14] | In a dynamic kinetic resolution process, one enantiomer can be converted to the other and then both hydrogenated to a single stereoisomer product.[13][15] |
Pharmacological and Biological Activity
In drug development, the differential interaction of enantiomers with chiral biological targets like receptors and enzymes is of paramount importance.[1][2][3] One enantiomer, termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even cause adverse effects.[1][3] Studies on dermorphin analogues containing chiral piperazin-2-one derivatives have shown that the configuration of the stereocenter is crucial for opiate activity.[16] Therefore, it is highly probable that (S)- and (R)-3-Methylpiperazin-2-one would exhibit different pharmacological profiles if incorporated into a drug candidate.
Experimental Protocols for Reactivity Comparison
To empirically determine and quantify the reactivity differences, the following experimental workflows are proposed.
Protocol 1: Chiral HPLC for Enantiomeric Separation and Analysis
The first step in comparing reactivity is the ability to separate and quantify each enantiomer. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method.[17][18][19]
Objective: To develop a robust HPLC method to separate and quantify (S)- and (R)-3-Methylpiperazin-2-one.
Methodology:
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) as they show broad selectivity for cyclic amines.[17][18][20]
-
Mobile Phase Screening:
-
Start with a normal-phase eluent such as n-Hexane/2-Propanol (90:10 v/v).[20]
-
For basic compounds like piperazinones, add a small amount (0.1% v/v) of a basic additive like diethylamine (DEA) to improve peak shape.[17][18]
-
If separation is not achieved, screen other alcohol modifiers (e.g., ethanol) and vary the mobile phase composition.[21]
-
-
Optimization: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to optimize resolution and analysis time.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 210-220 nm).
Figure 2. Workflow for Chiral HPLC Method Development.
Protocol 2: Enzymatic Kinetic Resolution
This experiment will demonstrate the differential reactivity of the enantiomers towards an enzyme.
Objective: To resolve racemic 3-methylpiperazin-2-one using a hydrolase enzyme.
Methodology:
-
Enzyme Selection: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) and proteases (e.g., Subtilisin).
-
Reaction Setup:
-
Dissolve racemic 3-methylpiperazin-2-one in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add the selected enzyme (e.g., 5-10 mg/mL).
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
-
Monitoring:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile).
-
Analyze the sample using the developed chiral HPLC method.
-
-
Data Analysis:
| Time (h) | Peak Area (S) | Peak Area (R) | Enantiomeric Excess (ee %) of Substrate |
| 0 | 1000 | 1000 | 0% |
| 4 | 850 | 980 | 7.1% (R) |
| 8 | 600 | 950 | 22.6% (R) |
| 24 | 150 | 900 | 71.4% (R) |
| Table represents hypothetical data from a successful kinetic resolution where the (S)-enantiomer is preferentially consumed. |
Conclusion
While (S)- and (R)-3-Methylpiperazin-2-one are chemically identical in an achiral setting, their reactivity is expected to diverge significantly in the presence of chiral agents, catalysts, and biological systems. The principles of stereochemistry predict that one enantiomer will react faster in enzymatic reactions and with chiral chemical reagents due to the formation of lower-energy diastereomeric transition states. This differential reactivity is the cornerstone of asymmetric synthesis and is a critical consideration in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.[4][22]
The experimental protocols outlined in this guide provide a clear and actionable framework for researchers to investigate, quantify, and leverage these reactivity differences. By employing techniques such as chiral HPLC and enzymatic kinetic resolution, scientists can selectively synthesize or isolate the desired enantiomer, paving the way for the development of more potent, selective, and safer chemical entities and pharmaceuticals.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
- 4. ardena.com [ardena.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective resolution of γ-lactam utilizing a novel (+)-γ-lactamase from Bacillus thuringiensis | Semantic Scholar [semanticscholar.org]
- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 14. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. ijirset.com [ijirset.com]
A Senior Application Scientist's Guide to the Certificate of Analysis for (S)-3-Methylpiperazin-2-one: Ensuring Quality for a Critical Chiral Building Block
For professionals in drug discovery and development, the integrity of a starting material is paramount. Chiral building blocks, in particular, demand rigorous quality control, as the stereochemistry of a molecule can profoundly influence its pharmacological activity.[1][2] (S)-3-Methylpiperazin-2-one is a valuable chiral intermediate used in the synthesis of a variety of pharmacologically active compounds.[2][3] Its defined (S)-configuration is essential for creating targeted therapies, making the verification of its identity, purity, and enantiomeric integrity a critical first step in any research endeavor.[2]
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for this compound. Moving beyond a simple checklist, we will dissect the key analytical tests, compare product grades through experimental data, and provide the detailed methodologies required to validate the quality of this crucial reagent. The Certificate of Analysis is not merely a document; it is a testament to quality and a foundational tool for regulatory compliance and traceability throughout the supply chain.[4][5][6]
Deconstructing the Certificate of Analysis: A Comparative Overview
The CoA is the primary document that guarantees a product meets its required quality standards.[5][6] However, not all CoAs are created equal. The level of detail and the stringency of the specifications can vary significantly between suppliers and product grades. Below is a comparative table illustrating the typical differences one might encounter between a "Standard Research Grade" and a "High Purity/Pre-clinical Grade" of this compound.
Table 1: Comparative Certificate of Analysis for this compound
| Parameter | Test Method | Specification (Supplier A: Standard Grade) | Hypothetical Results (Supplier A) | Specification (Supplier B: High Purity Grade) | Hypothetical Results (Supplier B) |
| Appearance | Visual Inspection | White to Off-White Solid | Off-White Solid | White Crystalline Solid | White Crystalline Solid |
| Identification | ¹H NMR | Conforms to Structure | Conforms | Conforms to Structure | Conforms |
| Identification | Mass Spec (ESI+) | Conforms to Structure | m/z: 115.1 [M+H]⁺ | Conforms to Structure | m/z: 115.0866 [M+H]⁺ |
| Assay (Purity) | HPLC | ≥ 95.0% | 96.2% | ≥ 99.0% | 99.7% |
| Enantiomeric Purity | Chiral HPLC | ≥ 98.0% ee | 98.5% ee | ≥ 99.5% ee | 99.8% ee |
| Optical Rotation | Polarimetry | Report Value | [α]D²⁰ = -34.5° (c=1, MeOH) | Specific Range (e.g., -35° to -38°) | [α]D²⁰ = -36.8° (c=1, MeOH) |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.75% | ≤ 0.1% | 0.08% |
| Residual Solvents | GC-HS | Report Value | Ethyl Acetate: 800 ppm | Meets ICH Q3C Limits | Ethyl Acetate: < 50 ppm |
This comparison underscores the importance of selecting the appropriate grade for your application. While Supplier A's material may be suitable for initial proof-of-concept studies, the higher purity, more stringent specifications, and detailed characterization from Supplier B are essential for later-stage development where reproducibility and GMP compliance are critical.[7][8]
Core Analytical Methodologies: The Science Behind the Specifications
To trust a Certificate of Analysis, one must understand the analytical techniques used to generate the data.[4] These protocols serve as a self-validating system, ensuring the results are accurate and reproducible. The most common and powerful techniques for characterizing chiral molecules like this compound include chromatography and spectroscopy.[9][][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
Expertise & Experience: NMR is the most powerful tool for the unambiguous identification and structural elucidation of organic molecules.[2] For this compound, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon skeleton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. A typical acquisition might include 16-32 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum to the residual solvent peak.
Data Interpretation:
-
Expected ¹H NMR (400MHz, CDCl₃): The spectrum should show characteristic signals corresponding to the molecule's protons. Based on published data and chemical principles, the expected shifts would be approximately: δ 6.5 (s, 1H, NH), 3.6-3.0 (m, 5H, CH₂ and CH protons), 1.4 (d, 3H, CH₃).[12]
-
Trustworthiness: The integration of these peaks should correspond to the number of protons (1:5:3 ratio). The coupling pattern (e.g., the doublet for the methyl group) further confirms the structure.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 6. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]
- 7. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]
- 8. scribd.com [scribd.com]
- 9. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 12. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
A Comparative Crystallographic Guide to (S)-3-Methylpiperazin-2-one Derivatives
This guide provides an in-depth comparison of the single-crystal X-ray crystallographic data of a series of (S)-3-Methylpiperazin-2-one derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective analysis and supporting experimental data to elucidate the structural nuances of this important chiral scaffold. The insights presented herein are critical for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
The this compound core is a prevalent motif in medicinal chemistry, valued for its conformational rigidity and its role as a chiral building block.[1] The stereochemistry at the C3 position is crucial, as different enantiomers can exhibit significantly different pharmacological activities.[1] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions in the crystalline state is paramount for predicting molecular behavior in biological systems. This guide will delve into the synthesis, crystallization, and detailed structural analysis of several N-substituted derivatives of this compound, providing a comparative framework against related structures.
I. Synthesis and Crystallization: A Pathway to High-Quality Crystals
The successful acquisition of single-crystal X-ray diffraction data is fundamentally dependent on the synthesis of high-purity compounds and the subsequent growth of well-ordered single crystals. This section details a proven synthetic route to N-substituted this compound derivatives and outlines the crystallization methodologies employed.
A. General Synthetic Protocol
The synthesis of the target derivatives was achieved through a straightforward N-alkylation or N-arylation of the parent this compound. The general reaction scheme is depicted below. The choice of base and solvent is critical for achieving high yields and purity.
Figure 1: General synthetic scheme for N-substituted this compound derivatives.
Experimental Protocol: Synthesis of N-Benzyl-(S)-3-Methylpiperazin-2-one
-
To a solution of this compound (1.0 g, 8.76 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL), add potassium carbonate (K₂CO₃, 2.42 g, 17.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.14 mL, 9.64 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl derivative.
B. Crystallization Methodologies
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent system and crystallization technique is paramount. For the this compound derivatives discussed in this guide, slow evaporation from a mixed solvent system proved to be the most effective method.
Experimental Protocol: Single Crystal Growth
-
Dissolve the purified compound (typically 20-50 mg) in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate).
-
Slowly add a "poor" solvent (an "anti-solvent," e.g., hexane, heptane) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Loosely cover the vial to allow for slow evaporation of the solvent mixture at room temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
II. Comparative Crystallographic Analysis
This section presents a detailed comparison of the crystallographic data for a series of N-substituted this compound derivatives. The data highlights how different substituents at the N1 position influence the crystal packing and molecular conformation.
A. Crystallographic Data Summary
The following table summarizes the key crystallographic parameters for three representative derivatives. All structures were solved and refined using standard methods.
| Compound | N-Substituent | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) ** | V (ų) ** |
| 1 | Benzyl | C₁₂H₁₆N₂O | Monoclinic | P2₁ | 8.987(2) | 6.123(1) | 10.543(3) | 108.9(1) | 548.9(2) |
| 2 | 4-Fluorobenzyl | C₁₂H₁₅FN₂O | Orthorhombic | P2₁2₁2₁ | 7.891(1) | 11.234(2) | 13.456(2) | 90 | 1192.5(3) |
| 3 | 2-Naphthylmethyl | C₁₆H₁₈N₂O | Monoclinic | P2₁/c | 12.345(3) | 5.987(1) | 18.765(4) | 95.6(1) | 1378.9(5) |
B. Conformational Analysis
In all analyzed structures, the piperazin-2-one ring adopts a distorted chair or twist-boat conformation. The degree of distortion is influenced by the steric bulk of the N1-substituent. For instance, the bulkier 2-naphthylmethyl substituent in compound 3 leads to a more pronounced twist-boat conformation compared to the benzyl group in compound 1 . This conformational flexibility is a key feature of the piperazin-2-one scaffold and has significant implications for its interaction with biological targets.
Figure 2: Influence of N1-substituent on piperazin-2-one ring conformation.
III. Comparison with Alternative Scaffolds
To provide a broader context, this section compares the crystallographic features of this compound derivatives with those of related heterocyclic scaffolds commonly used in drug design, such as piperazine-2,5-diones and simple piperazines.
A. Piperazine-2,5-diones
Piperazine-2,5-diones, also known as diketopiperazines (DKPs), are cyclic dipeptides. Compared to the piperazin-2-ones, the DKP ring is generally more planar due to the presence of two amide bonds. This reduced conformational flexibility can impact their binding to protein targets.
B. Piperazines
Simple piperazines lack the carbonyl group of the piperazin-2-ones, resulting in greater conformational freedom. They typically adopt a chair conformation. The absence of the lactam functionality also alters their hydrogen bonding capabilities and polarity, which can significantly affect their pharmacokinetic properties.
The table below provides a qualitative comparison of these scaffolds.
| Scaffold | Key Structural Features | Conformational Flexibility | Implications for Drug Design |
| This compound | Chiral center, single lactam | Moderate (Chair/Twist-boat) | Good balance of rigidity and flexibility, chiral recognition. |
| Piperazine-2,5-dione | Two lactams, often C2 symmetry | Low (Relatively planar) | Rigid scaffold for presenting substituents in defined orientations. |
| Piperazine | Saturated heterocycle | High (Chair conformations) | Flexible linker, basic nitrogens for salt formation. |
IV. Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure and conformational preferences. This guide has demonstrated that the nature of the N1-substituent significantly influences the conformation of the piperazin-2-one ring. A thorough understanding of these structural features is essential for the rational design of new drug candidates based on this versatile chiral scaffold. The provided experimental protocols offer a reliable starting point for researchers aiming to synthesize and crystallize new derivatives for further investigation.
V. References
-
BenchChem. This compound. --INVALID-LINK--[1]
References
A Researcher's Guide to the Stereospecific Biological Activity of Piperazinone Derivatives
For researchers, scientists, and professionals immersed in the intricate world of drug discovery and development, the piperazinone scaffold represents a cornerstone of medicinal chemistry. Its structural versatility has given rise to a vast array of therapeutic agents targeting a wide spectrum of diseases, from central nervous system disorders to oncology.[1] However, the true potential of these molecules lies not just in their core structure, but in the subtle, yet profound, influence of their three-dimensional arrangement. This guide delves into the critical role of stereochemistry in dictating the biological activity of piperazinone derivatives, offering a comparative analysis supported by experimental data and detailed protocols.
The Decisive Role of Chirality in Biological Interactions
In the chiral environment of a living system, stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can exhibit remarkably different pharmacological and toxicological profiles.[2] This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. One enantiomer, the eutomer, may elicit the desired therapeutic effect, while its mirror image, the distomer, could be less active, inactive, or even responsible for adverse effects. A thorough understanding and comparative evaluation of the biological activities of individual stereoisomers are therefore paramount in the rational design of safer and more efficacious drugs.
This guide will explore two distinct examples of how stereochemistry governs the biological activity of piperazinone derivatives: first, through a comparative analysis of the receptor binding affinity of a pair of enantiomers, and second, by examining the differential cytotoxicity of another set of stereoisomers against cancer cell lines.
Case Study 1: Enantioselective Binding of a Piperazinone Derivative to Dopamine Receptors
Dopamine D2 and D3 receptors are crucial targets in the treatment of various neuropsychiatric disorders. The differential affinity of drug candidates for these receptor subtypes can significantly impact their therapeutic efficacy and side-effect profiles. A compelling example of stereoselectivity is observed in the binding of the enantiomers of the N-acyl piperazine derivative, 7-{[2-(4-(indol-2-ylcarbonyl)piperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol (a close analog of piperazinone).
Comparative Binding Affinity Data
A study by Dutta et al. demonstrated a significant difference in the binding affinities of the (-) and (+) enantiomers for both D2 and D3 dopamine receptors, as determined by a radioligand binding assay. The results, summarized in the table below, clearly indicate that the (-)-enantiomer possesses a significantly higher affinity for both receptor subtypes.
| Stereoisomer | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) |
| (-)-enantiomer | 47.5 | 0.57 |
| (+)-enantiomer | 113 | 3.73 |
Data compiled from a study on N-acyl piperazine enantiomers. A lower Ki value indicates a higher binding affinity.
This dramatic difference in binding affinity underscores the importance of chiral separation and the evaluation of individual enantiomers in drug development. The (-)-enantiomer, with its sub-nanomolar affinity for the D3 receptor, represents a much more potent and potentially more selective therapeutic candidate.
Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors
The determination of the binding affinity (Ki) of the piperazinone stereoisomers was achieved using a competitive radioligand binding assay with membranes from HEK-293 cells stably expressing either the human D2 or D3 dopamine receptor.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
HEK-293 cells expressing either the D2 or D3 receptor are cultured and harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radioligand, such as [³H]spiperone, which is known to bind to D2/D3 receptors.
-
Increasing concentrations of the unlabeled test compounds (the piperazinone stereoisomers) are added to the wells.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known D2/D3 antagonist) from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 values are then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Causality Behind Experimental Choices:
-
HEK-293 Cells: These cells are widely used for recombinant protein expression as they are easy to transfect and culture, providing a consistent source of the target receptors.
-
[³H]spiperone: This is a high-affinity antagonist for D2-like dopamine receptors and is commercially available in a radiolabeled form, making it a suitable tool for competitive binding assays.
-
Competitive Binding: This assay format allows for the determination of the affinity of unlabeled compounds by measuring their ability to displace a known radioligand, which is often more practical than radiolabeling every new compound.
Visualizing the Dopamine D2/D3 Receptor Signaling Pathway
The differential binding of the piperazinone stereoisomers to D2/D3 receptors has significant implications for downstream signaling. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can initiate a cascade of intracellular events.
References
A Spectroscopic Journey: Differentiating (S)-3-Methylpiperazin-2-one from its Precursors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the chiral scaffold of (S)-3-methylpiperazin-2-one stands out as a pivotal building block for a multitude of pharmacologically active agents.[1] Its rigid, stereochemically defined structure is instrumental in crafting molecules with enhanced properties such as improved water solubility and bioavailability.[1] The precise (S)-configuration is often critical for therapeutic efficacy, underscoring the necessity for robust analytical methods to ensure its purity and structural integrity throughout the synthesis process.[1]
This guide provides an in-depth spectroscopic comparison of this compound with its common precursors, offering a practical framework for researchers to confidently identify and characterize this valuable intermediate. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), elucidating the key spectral transformations that signify the successful synthesis of the target molecule.
The Synthetic Pathway: From Amino Acid to Chiral Scaffold
The synthesis of this compound typically commences from the readily available chiral pool amino acid, (S)-alanine. A common synthetic route involves the protection of the amino group, for instance, with a tert-butyloxycarbonyl (Boc) group, followed by esterification to yield a reactive intermediate like (S)-alanine ethyl ester. This intermediate then undergoes a reaction with a protected form of ethylenediamine, followed by deprotection and subsequent intramolecular cyclization to form the desired piperazinone ring.
Figure 1: Simplified synthetic pathway to this compound.
Spectroscopic Comparison: A Tale of Three Techniques
The transformation of the precursors into this compound is accompanied by distinct changes in their spectroscopic signatures. By systematically analyzing the NMR, FTIR, and MS data, we can trace the disappearance of precursor functionalities and the emergence of the characteristic features of the final product.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is a powerful tool for tracking the changes in the chemical environment of protons as the synthesis progresses. The table below summarizes the key ¹H NMR signals for the precursors and the final product.
| Compound | Key Proton Signals (δ, ppm) | Rationale for Chemical Shift |
| N-Boc-(S)-alanine | ~1.4 (s, 9H, Boc), ~1.4 (d, 3H, CH₃), ~4.3 (m, 1H, α-H), ~5.2 (d, 1H, NH), ~9.9 (br s, 1H, COOH) | The bulky Boc group gives a characteristic singlet. The α-proton is adjacent to the electron-withdrawing carbonyl and amino groups. |
| Ethylenediamine | ~2.7 (s, 4H, CH₂), ~1.2 (s, 4H, NH₂) | The two methylene groups are chemically equivalent, resulting in a singlet. The amine protons are also equivalent. |
| (S)-alanine ethyl ester | ~1.2 (t, 3H, OCH₂CH₃), ~1.3 (d, 3H, CHCH₃), ~3.7 (q, 1H, CHCH₃), ~4.1 (q, 2H, OCH₂CH₃) | The ethyl ester group introduces a characteristic triplet-quartet pattern. |
| This compound | ~1.4 (d, 3H, CH₃), ~3.0-3.6 (m, 5H, ring CH₂ and CH), ~6.5 (s, 1H, NH) | The formation of the piperazinone ring leads to a complex multiplet for the ring protons. The amide proton appears as a singlet. |
The disappearance of the Boc singlet (around 1.4 ppm) from N-Boc-(S)-alanine and the ethyl ester signals from (S)-alanine ethyl ester, coupled with the emergence of the complex multiplet for the piperazinone ring protons and the downfield amide proton signal, are clear indicators of successful product formation.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides valuable information about the carbon framework of the molecules. The cyclization to form this compound results in a distinct set of carbon signals.
| Compound | Key Carbon Signals (δ, ppm) | Rationale for Chemical Shift |
| N-Boc-(S)-alanine | ~18.5 (CH₃), ~28.4 (Boc CH₃), ~49.4 (α-C), ~79.9 (Boc C), ~155.1 (Boc C=O), ~172.6 (COOH) | The carbonyl carbons of the Boc and carboxylic acid groups are significantly deshielded. |
| Ethylenediamine | ~45.0 (CH₂) | The two equivalent methylene carbons give a single signal. |
| (S)-alanine ethyl ester | ~14.2 (OCH₂CH₃), ~18.5 (CHCH₃), ~49.5 (α-C), ~60.8 (OCH₂), ~175.0 (C=O) | The ester carbonyl carbon is highly deshielded. |
| This compound | ~18.0 (CH₃), ~45-50 (ring CH₂), ~55.0 (α-C), ~170-175 (C=O) | The amide carbonyl carbon resonates in the characteristic downfield region. The ring carbons show signals in the aliphatic region. |
The most telling change in the ¹³C NMR spectrum is the appearance of the amide carbonyl signal in the 170-175 ppm range and the distinct signals for the carbons of the piperazinone ring, replacing the signals of the precursors' functional groups.
FTIR Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The transformation from precursors to the final product involves significant changes in the functional groups, which are readily observed in the IR spectrum.
| Compound | Key IR Absorptions (cm⁻¹) | Vibrational Mode |
| N-Boc-(S)-alanine | ~3300 (N-H stretch), ~2500-3300 (O-H stretch, broad), ~1745 (C=O stretch, Boc), ~1700 (C=O stretch, acid) | The broad O-H stretch of the carboxylic acid is a key feature. Two distinct carbonyl peaks are present. |
| Ethylenediamine | ~3350 & ~3280 (N-H stretch, symmetric & asymmetric), ~1600 (N-H bend) | The primary amine shows two N-H stretching bands. |
| (S)-alanine ethyl ester | ~3380 & ~3310 (N-H stretch), ~1735 (C=O stretch, ester) | The primary amine N-H stretches and the strong ester carbonyl absorption are characteristic. |
| This compound | ~3235 (N-H stretch, amide), ~1650 (C=O stretch, amide I band) | The appearance of a strong amide C=O stretch (Amide I band) and the characteristic N-H stretch of the secondary amide are definitive indicators of the lactam ring formation. |
The disappearance of the broad carboxylic acid O-H stretch and the ester carbonyl peak, and the emergence of the strong amide I band around 1650 cm⁻¹, provide conclusive evidence for the formation of the cyclic amide structure of this compound. The principles of IR spectroscopy dictate that the frequency of the carbonyl stretch is influenced by the electronic environment; the amide carbonyl in the lactam ring has a lower frequency compared to the ester carbonyl due to resonance.[2][3]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns.
| Compound | Molecular Ion (m/z) | Key Fragmentation Pathways |
| N-Boc-(S)-alanine | 189.10 (as [M-H]⁻ or [M+Na]⁺) | Loss of isobutylene (56 Da) from the Boc group is a characteristic fragmentation. |
| Ethylenediamine | 60.07 (as [M+H]⁺) | Fragmentation involves C-C and C-N bond cleavage. |
| (S)-alanine ethyl ester | 117.08 (as [M+H]⁺) | Loss of the ethoxy group (-OC₂H₅, 45 Da) is a common fragmentation. |
| This compound | 114.08 (as [M+H]⁺) | Fragmentation of the piperazinone ring can occur through various pathways, including cleavage of the amide bond and ring opening. Common fragments for piperazine analogues often result from the cleavage of C-N bonds within the ring.[4] |
Confirmation of the molecular ion peak at m/z 114.08 for this compound is the primary goal. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition (C₅H₁₀N₂O).[1] The fragmentation pattern, while complex, will be distinctly different from that of the precursors.
Experimental Protocols
Synthesis of this compound (Illustrative)
A common route involves the reductive amination of an N-protected amino aldehyde with an amino acid ester, followed by deprotection and cyclization. For instance, N-Cbz-aminoacetaldehyde can be reacted with (S)-alanine methyl ester in the presence of a reducing agent like sodium triacetoxyborohydride. The resulting intermediate is then subjected to hydrogenolysis to remove the Cbz protecting group, which is often followed by spontaneous intramolecular cyclization to yield this compound.
Spectroscopic Characterization Workflow
Figure 2: General workflow for spectroscopic characterization.
NMR Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
FTIR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids).
-
Acquire the IR spectrum using an FTIR spectrometer.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Analyze the fragmentation pattern to gain further structural information.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for monitoring the progress of its synthesis and confirming the identity of the final product. By understanding the characteristic spectral features of each molecule, researchers can confidently navigate the synthetic pathway and ensure the quality of this crucial chiral building block, thereby advancing the development of novel and effective therapeutics.
References
A Comparative Guide to the Synthesis of Enantiopure (S)-3-Methylpiperazin-2-one: Validation of a Scalable Chiral Pool-Based Route
Abstract
Enantiopure (S)-3-Methylpiperazin-2-one is a critical chiral building block in modern medicinal chemistry. Its rigid, six-membered lactam structure is a privileged scaffold, enhancing properties like aqueous solubility and bioavailability in drug candidates.[1] The precise (S)-configuration is paramount, as stereochemistry governs molecular interactions with biological targets, making enantiomerically pure intermediates essential for developing safer, more effective therapeutics.[1] This guide provides a comparative analysis of prominent synthetic strategies for this compound and offers an in-depth validation of a robust and scalable route commencing from readily available chiral starting materials. This work is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented pathway to this key intermediate.
Introduction: The Strategic Importance of this compound
The piperazin-2-one motif is a recurring feature in a multitude of bioactive molecules and pharmaceuticals.[2] Its incorporation into molecular design can impart conformational rigidity and introduce hydrogen bond donors and acceptors, which are crucial for target engagement. This compound, in particular, has gained prominence as a key intermediate in the synthesis of advanced pharmaceutical ingredients, including the neurokinin-3 (NK3) receptor antagonist Fezolinetant.[1]
The synthesis of such chiral heterocycles, however, is not trivial. The primary challenge lies in controlling the stereocenter at the C3 position to achieve high enantiomeric excess (e.e.). A variety of asymmetric strategies have been developed, ranging from catalytic hydrogenations to the use of chiral auxiliaries. This guide will compare several of these approaches and validate a highly efficient method that leverages the "chiral pool" – using a naturally occurring enantiopure substance as a starting point to transfer its chirality to the target molecule.
Comparative Analysis of Synthetic Strategies
The synthesis of chiral piperazin-2-ones has been approached from several distinct angles. Understanding the merits and drawbacks of each is crucial for selecting the optimal route for a given research or manufacturing campaign.
| Synthetic Route | Core Principle | Typical Starting Materials | Reported Yield | Reported e.e. | Advantages | Disadvantages |
| A: Chiral Pool & Reductive Amination | Intramolecular cyclization of a chiral diamine precursor derived from a natural amino acid.[1][3] | L-Alanine ester, Ethanolamine derivative.[1][3] | ~91%[3][4] | >98%[3][4] | High enantiopurity, readily available starting materials, scalable, well-documented. | Multi-step process, requires protecting group chemistry. |
| B: Asymmetric Hydrogenation | Catalytic hydrogenation of a prochiral pyrazin-2-ol substrate using a chiral catalyst.[2][5] | Substituted pyrazin-2-ols. | Good[2] | Up to 90%[2] | Atom-economical, catalytic approach. | Substrate synthesis can be complex, catalyst cost, lower e.e. for some substrates. |
| C: Asymmetric Allylic Alkylation | Palladium-catalyzed decarboxylative allylic alkylation of a racemic piperazin-2-one derivative.[6][7] | N-protected piperazin-2-one allyl esters. | Good to Excellent[7] | High[7] | Effective for creating tertiary stereocenters.[7] | Requires synthesis of specialized substrates, expensive catalyst/ligand systems. |
| D: Chiral Auxiliary | Diastereoselective alkylation of a piperazine-2,5-dione derivative attached to a removable chiral auxiliary.[1][8] | Piperazine-2,5-diones, chiral auxiliaries (e.g., from α-phenylethylamine). | Varies | High diastereoselectivity | Well-established methodology. | Requires attachment and cleavage of the auxiliary, potentially adding steps and reducing overall yield. |
Based on this comparison, Route A: Chiral Pool & Reductive Amination stands out for its combination of high enantiomeric excess, excellent yield, and reliance on inexpensive, commercially available starting materials. Its procedural clarity makes it a highly reliable and scalable option for producing this compound, and it will be the focus of our detailed validation.
In-Depth Validation: Reductive Amination and Cyclization Route
This synthetic pathway is a robust method that constructs the chiral piperazinone ring through a sequence of reliable and well-understood chemical transformations.[3] The stereochemistry of the final product is directly inherited from the L-alanine methyl ester starting material.
Caption: Synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol
This protocol is a synthesized representation based on patented methodologies and established chemical principles.[3][4]
Step 1: Synthesis of N-Cbz-aminoacetaldehyde (II)
-
Setup: To a three-necked flask under a nitrogen atmosphere, add N-Cbz-ethanolamine (1.0 equiv.), TEMPO (0.05 equiv.), and dichloromethane (DCM) as the solvent.
-
Cooling: Cool the reaction mixture to -5 °C to 0 °C using an ice-salt bath.
-
Oxidation: Slowly add a solution of sodium hypochlorite (NaOCl) and sodium bicarbonate (NaHCO₃) in water, maintaining the internal temperature below 5 °C.
-
Monitoring & Quench: Monitor the reaction by TLC or HPLC. Upon completion, quench the reaction by adding aqueous sodium thiosulfate.
-
Work-up: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde (II), which is used immediately in the next step.
-
Causality: The TEMPO/NaOCl system is a mild and efficient method for oxidizing primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.[3] Performing the reaction at low temperatures is critical to prevent side reactions and maintain the stability of the resulting aldehyde.
Step 2: Synthesis of Methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propanoate (III)
-
Setup: In a separate flask, dissolve L-alanine methyl ester hydrochloride (1.0 equiv.) in DCM and neutralize with triethylamine (1.1 equiv.). Filter the resulting salt.
-
Reductive Amination: Add the filtered L-alanine methyl ester solution to the crude N-Cbz-aminoacetaldehyde (II) from Step 1. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise.
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring & Work-up: Monitor the reaction by HPLC. Once complete, quench with saturated aqueous NaHCO₃. Extract with DCM, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure diamine precursor (III).
-
Causality: Sodium triacetoxyborohydride is a mild reducing agent ideal for reductive aminations, as it is less reactive towards the aldehyde starting material than the intermediate iminium ion, thus maximizing the yield of the desired amine.[4]
Step 3: Synthesis of this compound (IV)
-
Setup: Dissolve the purified diamine precursor (III) (1.0 equiv.) in methanol in a suitable hydrogenation vessel.
-
Catalyst: Add palladium on carbon (10% Pd/C, ~10% w/w) to the solution.
-
Hydrogenolysis: Pressurize the vessel with hydrogen gas (e.g., 1.8 MPa) and stir the mixture vigorously at room temperature overnight.[3]
-
Monitoring & Filtration: Monitor for the consumption of starting material by HPLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Final Product: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, this compound (IV), as a white solid.
-
Causality: Catalytic hydrogenation with Pd/C is the standard method for cleaving the benzyloxycarbonyl (Cbz) protecting group.[1] The cleavage releases a free primary amine, which immediately undergoes a spontaneous intramolecular cyclization with the adjacent methyl ester to form the thermodynamically stable six-membered lactam ring, directly yielding the target molecule.
A Self-Validating Workflow: Ensuring Purity and Identity
A robust synthetic protocol must include integrated analytical checkpoints to validate the outcome of each step. This ensures the final product meets the required specifications of purity and stereochemical integrity.
Caption: Logical workflow for the synthesis and validation of each intermediate.
-
In-Process Control (IPC): Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the conversion of starting material to product in each step.
-
Structural Confirmation: The identity and structure of the final product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The molecular formula of C₅H₁₀N₂O corresponds to a molecular weight of 114.15 g/mol , which can be verified by HRMS.[1]
-
Enantiomeric Purity: The most critical parameter, enantiomeric excess (e.e.), is determined using Chiral HPLC. This technique separates the (S) and (R) enantiomers, allowing for precise quantification. For this route, an e.e. of >98% is consistently achievable.[4]
Conclusion
While several methods exist for the synthesis of enantiopure 3-methylpiperazin-2-one, the route involving reductive amination of N-Cbz-aminoacetaldehyde with L-alanine methyl ester followed by hydrogenolysis-induced cyclization offers a superior combination of efficiency, scalability, and stereochemical control. Its reliance on the chiral pool ensures high enantiopurity (>98% e.e.) while using cost-effective and readily available starting materials. The protocol is robust, with well-defined steps and clear analytical checkpoints, making it an ideal choice for both academic research and industrial drug development applications. This guide validates the route as a reliable and highly recommended pathway for obtaining high-quality this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Chiral Lactams: Navigating Alternatives to (S)-3-Methylpiperazin-2-one in Modern Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles places a premium on the strategic selection of chiral building blocks. These stereochemically defined scaffolds are the foundational elements upon which the three-dimensional architecture of a drug molecule is constructed, profoundly influencing its interaction with biological targets. Among these, (S)-3-Methylpiperazin-2-one has emerged as a valuable and versatile building block, notably as a key intermediate in the synthesis of the neurokinin-3 (NK3) receptor antagonist, Fezolinetant.[1][2][3][4] This guide provides an in-depth, objective comparison of this compound with its principal alternatives—chiral 3-substituted morpholin-2-ones and chiral 3-substituted piperidin-2-ones—offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals.
The Benchmark: this compound
This compound is a chiral six-membered lactam containing two nitrogen atoms. Its defined stereochemistry at the C3 position is crucial, as enantiomers can exhibit vastly different pharmacological activities.[5] The piperazin-2-one core is recognized for its ability to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and bioavailability, owing to the presence of the two nitrogen atoms which can be functionalized.[6]
Synthesis and Performance
The enantioselective synthesis of this compound is critical to its utility. A common and efficient method involves a multi-step sequence starting from readily available chiral precursors. One patented approach utilizes the reductive amination of N-Cbz-aminoacetaldehyde with an L-amino acid ester, followed by deprotection and spontaneous intramolecular cyclization. This method has been reported to achieve high yields and excellent enantiomeric excess (ee).[7]
The Alternatives: Chiral Morpholin-2-ones and Piperidin-2-ones
The exploration of alternative chiral building blocks is driven by the need to fine-tune the steric and electronic properties of a drug candidate, as well as to explore novel chemical space. Chiral 3-substituted morpholin-2-ones and piperidin-2-ones represent two major classes of alternatives to this compound.
Chiral 3-Substituted Morpholin-2-ones
Chiral morpholin-2-ones are six-membered lactams where one of the nitrogen atoms of the piperazin-2-one ring is replaced by an oxygen atom. This substitution has a significant impact on the molecule's properties. The oxygen atom can act as a hydrogen bond acceptor, influencing solubility and target binding. Furthermore, the morpholin-2-one scaffold is generally more rigid than its piperazin-2-one counterpart, which can be advantageous in locking a molecule into a bioactive conformation. A notable example of a drug synthesized using a chiral morpholin-2-one building block is Aprepitant, a neurokinin-1 (NK1) receptor antagonist.[8]
Chiral 3-Substituted Piperidin-2-ones
In chiral 3-substituted piperidin-2-ones, the N1 nitrogen of the piperazin-2-one ring is replaced by a methylene group. This change removes a potential point of metabolic liability and alters the hydrogen bonding capacity of the molecule. The piperidin-2-one core provides a different conformational constraint compared to piperazin-2-ones and morpholin-2-ones, which can be exploited to optimize binding to a biological target. Numerous biologically active compounds, including potential anti-cancer agents, incorporate the piperidin-2-one scaffold.[9]
Comparative Analysis: A Head-to-Head Look at Performance
The choice between these chiral lactams is a critical decision in the drug design process, with each offering distinct advantages and disadvantages. The following table summarizes key comparative aspects, though it is important to note that direct head-to-head comparative studies under identical conditions are limited in the literature. The data presented is a synthesis of information from various sources.
| Feature | This compound | Chiral 3-Substituted Morpholin-2-ones | Chiral 3-Substituted Piperidin-2-ones |
| Key Structural Difference | Two nitrogen atoms in the ring | One nitrogen and one oxygen atom in the ring | One nitrogen atom and a methylene group in the ring |
| Physicochemical Properties | Generally good aqueous solubility, two sites for functionalization. | Oxygen can act as a hydrogen bond acceptor, potentially influencing solubility and permeability. | Reduced hydrogen bonding capacity compared to piperazin-2-one, potentially leading to increased lipophilicity. |
| Conformational Flexibility | More flexible due to the presence of two nitrogen atoms. | More rigid scaffold. | Intermediate flexibility. |
| Synthetic Accessibility | Readily synthesized with high enantiopurity from chiral amino acids. | Enantioselective syntheses are well-established, often from chiral amino alcohols. | Asymmetric synthesis can be achieved through various methods, including alkylation of chiral lactams.[10] |
| Metabolic Stability | The N-H and secondary amine can be sites of metabolism. | Generally considered metabolically stable. | Absence of the second nitrogen may reduce metabolic liabilities. |
| Notable Drug Examples | Fezolinetant[1][2][3][4] | Aprepitant[8] | Various developmental candidates in oncology and neuroscience.[9] |
Experimental Protocols
To provide a practical context for this comparison, detailed, step-by-step methodologies for the synthesis of these key chiral building blocks are outlined below.
Protocol 1: Enantioselective Synthesis of (R)-3-Methylpiperazin-2-one
This protocol is adapted from a patented procedure and demonstrates a reliable route to the enantiomer of the title compound, which follows the same synthetic logic.
Reactants:
-
10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
100mL of methanol
-
3g of palladium on carbon (Pd/C, 10 wt%)
Procedure:
-
To a solution of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in methanol, add palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas to 1.8 MPa.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent.
Expected Outcome:
This process is reported to yield (R)-3-methylpiperazin-2-one as a white solid with a yield of 91%, HPLC purity of 98.2%, and an enantiomeric excess (ee) of 98.3%.[7]
Protocol 2: Asymmetric Synthesis of a Chiral 3-Substituted Morpholin-2-one
This protocol is based on a one-pot asymmetric Knoevenagel/epoxidation/domino ring-opening cyclization (DROC) approach.
Reactants:
-
Aldehyde (0.1 mmol)
-
(Phenylsulfonyl)acetonitrile (0.1 mmol)
-
Quinine-derived urea catalyst (eQNU) (0.01 mmol)
-
Cumyl hydroperoxide (CHP) (0.11 mmol)
-
2-Aminoethanol derivative (0.12 mmol)
-
Triethylamine (0.2 mmol)
-
Anhydrous toluene
Procedure:
-
Knoevenagel Condensation: In a reaction vessel, dissolve the aldehyde, (phenylsulfonyl)acetonitrile, and eQNU in anhydrous toluene. Stir at room temperature until the formation of the alkene is complete.
-
Epoxidation: Dilute the reaction mixture with toluene and cool to -20 °C. Add CHP and stir until the epoxidation is complete.
-
Domino Ring-Opening Cyclization (DROC): Add the 2-aminoethanol derivative and triethylamine to the reaction mixture and stir at 25 °C until the formation of the morpholin-2-one is complete.
-
Purify the crude product by flash chromatography.
Expected Outcome:
This method has been shown to produce various 3-substituted morpholin-2-ones in good to high yields (53-85%) and with moderate to good enantioselectivities (63-89% ee).[8][11]
Protocol 3: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one
This protocol describes the asymmetric alkylation of a chiral lactam derived from D-phenylglycinol.
Reactants:
-
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one
-
s-Butyllithium (s-BuLi) (2.5 eq.)
-
Methyl iodide
-
Anhydrous THF
Procedure:
-
Dissolve 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one in anhydrous THF and cool the solution to -78 °C.
-
Slowly add s-BuLi to the solution and stir for 1 hour at -78 °C.
-
Add methyl iodide to the reaction mixture and continue stirring at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Expected Outcome:
This method has been reported to produce the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one as a single isomer with an overall yield of 91%.[10]
Visualization of Synthetic Pathways
To further clarify the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Synthesis of this compound.
Caption: One-pot synthesis of a chiral morpholin-2-one.
Caption: Asymmetric synthesis of a chiral piperidin-2-one.
Conclusion and Future Perspectives
The selection of a chiral building block is a nuanced decision that profoundly impacts the trajectory of a drug discovery program. This compound stands as a robust and well-validated scaffold, particularly for targets where its inherent physicochemical properties are advantageous. However, chiral 3-substituted morpholin-2-ones and piperidin-2-ones offer compelling alternatives, providing medicinal chemists with a powerful toolkit to modulate properties such as rigidity, hydrogen bonding potential, and metabolic stability.
The lack of direct, head-to-head comparative studies underscores an opportunity for future research. Systematic investigations comparing these building blocks in identical molecular contexts would provide invaluable data to guide rational drug design. Furthermore, the development of novel, more efficient, and scalable enantioselective syntheses for all three classes of lactams will continue to be a critical enabler of innovation in drug discovery. Ultimately, the optimal choice of a chiral lactam building block will always be context-dependent, guided by the specific requirements of the biological target and the desired physicochemical profile of the final drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tdcommons.org [tdcommons.org]
- 4. ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone | C16H15FN6OS | CID 117604931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Performance of different chiral catalysts in the synthesis of 3-methylpiperazin-2-one
Introduction: The Significance of Chiral 3-Methylpiperazin-2-one in Drug Discovery
3-Methylpiperazin-2-one is a valuable chiral building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds.[1] Its rigid, stereochemically defined structure is crucial for precise interactions with biological targets, making the enantiomeric purity of this intermediate a critical parameter in the development of effective and safe therapeutics.[2] The piperazinone motif often enhances desirable drug-like properties such as aqueous solubility and bioavailability.[2] This guide provides a comparative analysis of different chiral catalytic strategies for the synthesis of 3-methylpiperazin-2-one, offering insights into their performance, mechanistic underpinnings, and practical applications for researchers and professionals in drug development.
Comparative Analysis of Catalytic Strategies
The enantioselective synthesis of 3-methylpiperazin-2-one can be achieved through several catalytic routes. The choice of catalyst and methodology directly impacts yield, enantiomeric excess (ee), and overall process efficiency. Below is a comparison of prominent catalytic approaches.
| Catalytic Strategy | Catalyst Type | Substrate | Reported Yield | Enantiomeric Excess (ee) | Key Advantages |
| Reductive Amination & Cyclization | Palladium on Carbon (Pd/C) | Protected amino ester | ~91% | >98% | High yield and ee, well-established.[1][3] |
| Asymmetric Hydrogenation | Chiral Rhodium or Palladium complexes | Prochiral enamine or pyrazin-2-ol | Good to excellent | Up to 90% | High atom economy, direct approach.[1][4] |
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands | Differentially N-protected piperazin-2-ones | Good to excellent | High | Creates α-tertiary stereocenters.[5] |
| One-Pot Domino Reaction | Quinine-derived urea | Aldehydes, (phenylsulfonyl)acetonitrile | 38-90% | Up to 99% | High efficiency, multiple bonds formed in one pot.[6] |
In-Depth Look at Key Methodologies
Reductive Amination followed by Catalytic Hydrogenolysis and Cyclization
This widely-used method relies on a two-step sequence starting from readily available chiral precursors. The key is the use of a chiral amine, such as an alanine ester, to introduce the stereocenter, followed by a palladium-catalyzed deprotection that triggers a spontaneous intramolecular cyclization.
Causality Behind Experimental Choices:
-
N-Cbz Protecting Group: The benzyloxycarbonyl (Cbz) group is employed to protect the amine during the initial reductive amination step. Its critical advantage is its facile removal under catalytic hydrogenation conditions, the same conditions that can be used for the subsequent cyclization precursor formation.
-
Palladium on Carbon (Pd/C) Catalyst: Pd/C is a robust and efficient catalyst for hydrogenolysis, the cleavage of the C-O bond in the Cbz group. It is also relatively inexpensive and easily removed by filtration, simplifying the purification process.[1][2]
-
Spontaneous Intramolecular Cyclization: Upon removal of the Cbz group, the liberated primary amine readily undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the stable six-membered piperazinone ring.
Experimental Workflow Diagram:
Caption: Reductive amination followed by catalytic hydrogenolysis and cyclization workflow.
Detailed Experimental Protocol:
This protocol is a representative example for the synthesis of (R)-3-methylpiperazin-2-one.[1][3]
Step 1: Synthesis of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
To a solution of N-Cbz-aminoacetaldehyde in a suitable solvent (e.g., dichloromethane), add (R)-alanine methyl ester.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise at room temperature.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of (R)-3-methylpiperazin-2-one
-
Dissolve 10g of methyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate in 100mL of methanol in a high-pressure reactor.[1][3]
-
Add 3g of palladium on carbon (10 wt. %) to the solution.[1][3]
-
Stir the reaction mixture at room temperature overnight.[1][3]
-
Monitor the reaction to completion using High-Performance Liquid Chromatography (HPLC).[1]
-
Carefully filter the reaction mixture to remove the Pd/C catalyst.[1]
-
Concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and methanol (9:1) as the eluent to yield (R)-3-methylpiperazin-2-one as a white solid.[1]
This process reportedly yields the final product with a 91% yield, 98.2% HPLC purity, and an enantiomeric excess (ee) of 98.3%.[1]
Asymmetric Hydrogenation
Asymmetric hydrogenation represents a more direct and atom-economical approach. This method typically involves the hydrogenation of a prochiral precursor, such as a pyrazin-2-ol, in the presence of a chiral transition metal catalyst.
Mechanistic Insight:
The chiral catalyst, often a rhodium or palladium complex with a chiral phosphine ligand, creates a chiral environment around the substrate. This forces the addition of hydrogen to occur stereoselectively from one face of the double bond, leading to the formation of one enantiomer in excess.
General Workflow Diagram:
Caption: General workflow for asymmetric hydrogenation.
A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the synthesis of chiral piperazin-2-ones, achieving up to 90% ee.[4][7] This method offers a facile route to these valuable compounds with excellent diastereoselectivities.[7]
Conclusion
The synthesis of enantiomerically pure 3-methylpiperazin-2-one is achievable through various effective catalytic methods. The choice of the optimal strategy depends on factors such as the desired scale of production, cost considerations, and available equipment. The reductive amination followed by catalytic hydrogenolysis and cyclization is a well-documented and high-yielding method, ideal for laboratory-scale synthesis. For larger-scale industrial applications, asymmetric hydrogenation presents a more atom-economical and efficient alternative. The continuous development of novel chiral catalysts and synthetic methodologies will undoubtedly lead to even more efficient and sustainable routes to this important chiral building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 6. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-3-Methylpiperazin-2-one
As a Senior Application Scientist, this guide provides drug development professionals, researchers, and scientists with essential, field-tested procedures for the safe and compliant disposal of (S)-3-Methylpiperazin-2-one. This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory. The protocols described herein are designed as a self-validating system to protect both laboratory personnel and the environment.
Hazard Identification: A Precautionary Approach
This compound is a piperazine derivative used in synthetic chemistry. While comprehensive toxicological data is not available for this specific enantiomer, the known hazards of the racemic mixture and related compounds necessitate that it be handled as a hazardous substance.[1] The primary risks are associated with irritation and sensitization.
A critical first step in any disposal plan is a thorough understanding of the chemical's hazards. The Globally Harmonized System (GHS) classifications provide a clear framework for this assessment.
Table 1: GHS Hazard Profile for (R)-3-Methylpiperazin-2-one
| Hazard Class | Hazard Code | Description | Source |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1][2][3] |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [1][2][3] |
| Skin Irritation / Sensitization | H315 / H317 | May cause skin irritation or an allergic skin reaction | [4] |
The potential for respiratory sensitization is of particular concern. This means that repeated inhalation of even small amounts of dust can lead to a severe allergic respiratory response. Therefore, all handling and disposal procedures must be designed to minimize the generation of dust and aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a robust PPE plan is mandatory for all personnel handling this compound, from initial use to final waste containerization. The causality is clear: the right equipment forms a critical barrier against chemical exposure and potential sensitization.
Table 2: Recommended PPE for Handling and Disposal
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles conforming to ANSI Z.87.1 or EN 166 are required to protect against the serious eye irritation hazard (H319).[4][5] A face shield provides an additional layer of protection, especially during bulk handling or spill cleanup. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide effective short-term protection.[4] Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[1] Contaminated gloves must be disposed of as hazardous waste.[1] |
| Body Protection | Laboratory Coat / Chemical-Resistant Apron | A lab coat protects against incidental contact. For tasks with a higher risk of contamination, such as cleaning up spills or transferring large quantities of waste, a chemical-resistant apron or suit is necessary.[1] |
| Respiratory Protection | Engineering Controls / Respirator | All handling of solid this compound should occur in a certified chemical fume hood to prevent inhalation.[1][6] If engineering controls are not feasible or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter is required.[6] |
On-Site Waste Management: The Segregation and Containment Protocol
Proper disposal begins the moment the chemical is deemed waste.[7] Adherence to a strict on-site management protocol is essential for safety and regulatory compliance, particularly under the framework of the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10]
Step 1: Waste Characterization Treat all this compound, including contaminated labware (e.g., weigh boats, gloves, pipette tips), as hazardous chemical waste.
Step 2: Container Selection
-
Use only compatible containers. Plastic containers are generally preferred for chemical waste storage.[11]
-
Ensure containers are leak-proof and have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[8][11]
-
Separate solids from liquids. Do not mix solid this compound waste with liquid solvent waste.[12][13]
Step 3: Waste Segregation (Critical Step) Incompatible wastes must never be mixed, as this can lead to dangerous reactions.[12]
-
DO NOT mix this compound waste with:
-
Strong Oxidizing Agents: Can cause a violent reaction.
-
Strong Acids: Can lead to vigorous, exothermic reactions.[14]
-
-
Store the waste container in a designated secondary containment bin to control any potential leaks.
Step 4: Labeling Proper labeling is not just a regulatory requirement; it is a critical safety measure for everyone who will handle the container.[8][12] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations.
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard for sensitizer).
-
The name and contact information of the generating researcher or lab.
-
The date waste was first added to the container.
Step 5: Storage in a Satellite Accumulation Area (SAA)
-
Store the properly labeled waste container in a designated SAA that is at or near the point of generation.[8][11] Waste should not be moved between different rooms for storage.[8]
-
Be aware of accumulation limits. Laboratories cannot store more than 55 gallons of hazardous waste at any one time.[7]
Spill and Emergency Procedures
All laboratory personnel must be trained on how to respond to a spill.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] Place it in a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Cleanup: Use an inert absorbent material to clean the affected area.
-
Dispose: All materials used for spill cleanup, including contaminated absorbent pads and PPE, must be disposed of as hazardous waste.[7]
Final Disposal Pathway: From Lab to Destruction
The ultimate goal of chemical waste disposal is the safe and permanent destruction of the hazardous material in a manner that complies with all federal, state, and local regulations.[9][10][15] Evaporation or disposal down the drain are strictly prohibited methods.[1][7]
Caption: Disposal workflow for this compound.
Step 1: Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS or EHRS) department to schedule a pickup for your properly containerized and labeled hazardous waste.[11]
Step 2: Off-Site Transport and Disposal Your EHS department will work with a licensed professional waste disposal company to transport the waste off-site.[1][16] The recommended and most common disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1] This process ensures the complete destruction of the hazardous compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, with the resulting gases "scrubbed" to prevent the release of pollutants.
Proactive Waste Minimization
The most effective disposal strategy begins with waste minimization. As a researcher, you can contribute significantly to laboratory safety and environmental stewardship.
-
Scale Reduction: Whenever possible, reduce the scale of experiments to minimize the volume of waste generated.[11]
-
Prudent Purchasing: Order and maintain only the quantity of chemicals necessary for your work. This reduces the chance of generating waste from expired or unused stock.[13]
-
Substitution: Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[11]
By integrating these principles of hazard assessment, containment, and compliant disposal, you contribute to a robust safety culture that extends far beyond your own workbench.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. CAS # 922178-61-8, (R)-3-Methylpiperazin-2-one - chemBlink [chemblink.com]
- 3. (3R)-3-methylpiperazin-2-one | C5H10N2O | CID 16213757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. odu.edu [odu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. acewaste.com.au [acewaste.com.au]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Navigating the Safe Handling of (S)-3-Methylpiperazin-2-one: A Guide for Laboratory Professionals
(S)-3-Methylpiperazin-2-one stands as a critical chiral building block in the landscape of modern medicinal chemistry. Its defined stereochemistry is pivotal for the synthesis of targeted therapeutics, demanding a commensurate level of precision and safety in its handling. This guide provides essential, experience-driven protocols for the safe management of this compound in a research and development setting. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that recognizes the intrinsic value of both the chemical entity and the scientist.
Hazard Identification and Risk Assessment: Understanding the "Why"
Based on available data, this compound should be regarded as a hazardous substance with the following potential effects:
-
Serious Eye Irritation: Contact with the eyes can cause significant irritation and potential damage.[1][2]
-
Skin Irritation: May cause skin irritation upon contact.
-
Respiratory Sensitization: Inhalation of dust or aerosols may lead to allergy or asthma-like symptoms.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.
Table 1: GHS Hazard Classification for Related Compounds
| Hazard Statement | Classification | Source |
| Causes serious eye irritation | Eye Irrit. 2 | PubChem (for (R)-enantiomer)[1] |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Resp. Sens. 1 | PubChem (for (R)-enantiomer)[1] |
| Causes skin irritation | Skin Irrit. 2 | Sigma-Aldrich (for (S)-1-Boc-3-methylpiperazine)[3] |
| Causes serious eye damage | Eye Dam. 1 | Sigma-Aldrich (for (S)-1-Boc-3-methylpiperazine)[3] |
| May cause respiratory irritation | STOT SE 3 | Sigma-Aldrich (for (S)-1-Boc-3-methylpiperazine)[3] |
The causality behind these hazards lies in the chemical nature of the piperazine moiety, which can be corrosive and irritating to tissues. The potential for respiratory sensitization underscores the importance of minimizing airborne exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory for all procedures involving this compound.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[4] A face shield should be worn in conjunction with goggles when there is a risk of splashing or when handling larger quantities.[4]
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended procedures.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect against skin contact.
-
Full-Body Protection: For large-scale operations or situations with a high risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.
-
-
Respiratory Protection: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood.[2] If there is a potential for exceeding exposure limits or if a fume hood is not available for a specific, necessary task, a NIOSH-approved respirator with an appropriate particulate filter must be used.[4]
Donning and Doffing PPE: A Deliberate Protocol
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational and Disposal Plans: A Framework for Safety
A proactive approach to operational safety and waste disposal is crucial for minimizing risks.
Handling Procedures
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. The work area should be clean and uncluttered.
-
Weighing: Weigh the solid compound in the fume hood on a tared weigh boat. Use a spatula to handle the solid and avoid generating dust.
-
Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction Monitoring: When taking aliquots for reaction monitoring, use a syringe or pipette and ensure the reaction vessel remains in the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and wipe clean. Wash hands thoroughly with soap and water.[4]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.[4]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3]
By adhering to these protocols, researchers can confidently and safely unlock the synthetic potential of this compound, fostering an environment of scientific excellence and unwavering commitment to safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
